Diazo Biotin-PEG3-DBCO
Descripción
Propiedades
Fórmula molecular |
C52H60N8O9S |
|---|---|
Peso molecular |
973.1 g/mol |
Nombre IUPAC |
N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-[[5-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl]-2-hydroxyphenyl]diazenyl]benzamide |
InChI |
InChI=1S/C52H60N8O9S/c61-45-20-13-36(23-24-53-48(63)21-22-49(64)60-34-40-9-2-1-7-37(40)14-15-38-8-3-4-10-44(38)60)33-42(45)59-58-41-18-16-39(17-19-41)51(65)55-26-28-68-30-32-69-31-29-67-27-25-54-47(62)12-6-5-11-46-50-43(35-70-46)56-52(66)57-50/h1-4,7-10,13,16-20,33,43,46,50,61H,5-6,11-12,21-32,34-35H2,(H,53,63)(H,54,62)(H,55,65)(H2,56,57,66)/t43-,46-,50-/m0/s1 |
Clave InChI |
FPHXPUQEWGXHLT-FSLQXRBPSA-N |
Apariencia |
Solid powder |
Pureza |
>95% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Diazo Biotin-PEG3-DBCO |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Diazo Biotin-PEG3-DBCO: A Multifunctional Tool for Bioconjugation and Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazo Biotin-PEG3-DBCO is a sophisticated, multifunctional chemical probe designed for advanced applications in bioconjugation, chemical biology, and drug development. This reagent ingeniously combines four key functionalities into a single molecule: a biotin (B1667282) handle for high-affinity purification, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a chemically cleavable diazo linker, and a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer. This unique combination of features enables the selective labeling, capture, and subsequent release of target biomolecules from complex biological samples, making it an invaluable tool for applications such as proteomics, drug target identification, and the development of antibody-drug conjugates (ADCs).[1][2]
This technical guide provides a comprehensive overview of the core properties, applications, and experimental protocols associated with this compound, empowering researchers to effectively integrate this versatile reagent into their workflows.
Core Features and Functionalities
The power of this compound lies in the synergistic action of its distinct chemical moieties:
-
Dibenzocyclooctyne (DBCO) Group: This strained alkyne is the reactive handle for bioorthogonal conjugation. It readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that allows for the covalent labeling of azide-modified biomolecules in aqueous environments and even in living cells, without the need for a cytotoxic copper catalyst.[1]
-
Biotin Moiety: Biotin exhibits an exceptionally strong and specific non-covalent interaction with streptavidin and avidin (B1170675) proteins (Kd ≈ 10⁻¹⁵ M). This interaction is widely exploited for the highly efficient enrichment and purification of biotinylated molecules from complex mixtures using streptavidin-coated solid supports, such as magnetic beads or agarose (B213101) resin.[1]
-
Cleavable Diazo Linker: A key feature of this reagent is the diazo bond, which can be selectively cleaved under mild reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄).[3][4] This allows for the gentle release of the captured biomolecules from the streptavidin support, preserving their native structure and function for downstream analysis.
-
PEG3 Spacer: The short, hydrophilic tri-ethylene glycol spacer enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance between the conjugated biomolecule and the biotin moiety. This improves the efficiency of both the click reaction and the subsequent binding to streptavidin.[1]
Quantitative Data
The physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Formula | C₅₂H₆₀N₈O₉S | [3][5] |
| Molecular Weight | 973.15 g/mol | [5][6] |
| Purity | ≥95% (typically determined by HPLC) | [3][6] |
| Appearance | Light yellow oil or orange solid | [5][6] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [3][5] |
| Storage Conditions | Store at -20°C, protected from light and moisture. | [1][3] |
Visualizing the Workflow and Structure
To better understand the utility of this compound, the following diagrams illustrate its chemical structure and a typical experimental workflow.
Figure 1: Chemical structure of this compound.
Figure 2: A typical experimental workflow using this compound.
Detailed Experimental Protocols
The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.
Protocol 1: Biotinylation of an Azide-Modified Protein via SPAAC
This protocol describes the labeling of a protein containing an azide (B81097) group with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES, Tris)
-
This compound
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Reagents:
-
Dissolve the azide-modified protein in a suitable buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove the unreacted this compound and byproducts using a desalting column (e.g., Zeba™ Spin Desalting Columns) or by dialysis against a suitable buffer (e.g., PBS).
-
-
Verification of Labeling (Optional):
-
The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.
-
Protocol 2: Affinity Purification of Biotinylated Proteins
This protocol outlines the capture of a biotinylated protein using streptavidin-coated magnetic beads.
Materials:
-
Biotinylated protein sample from Protocol 1
-
Streptavidin-coated magnetic beads
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Magnetic stand
Procedure:
-
Prepare the Beads:
-
Resuspend the streptavidin beads in the vial.
-
Transfer the desired amount of bead slurry to a new microcentrifuge tube.
-
Place the tube on a magnetic stand to pellet the beads and discard the supernatant.
-
Wash the beads twice with Binding/Wash Buffer.
-
-
Binding:
-
Resuspend the washed beads in Binding/Wash Buffer.
-
Add the biotinylated protein sample to the bead suspension.
-
Incubate for 30-60 minutes at room temperature with gentle rotation to allow for binding.
-
-
Washing:
-
Place the tube on the magnetic stand and discard the supernatant.
-
Wash the beads three times with Binding/Wash Buffer to remove non-specifically bound proteins.
-
Protocol 3: Cleavage and Elution of Captured Proteins
This protocol describes the release of the captured protein from the streptavidin beads by cleaving the diazo linker.
Materials:
-
Protein-bound streptavidin beads from Protocol 2
-
Cleavage Buffer: 50 mM sodium dithionite in a suitable buffer (e.g., PBS, pH 7.4). Note: Prepare this solution fresh just before use.
-
Quenching solution (optional, e.g., an alkylating agent like iodoacetamide)
-
Elution Buffer (depending on downstream application)
Procedure:
-
Cleavage Reaction:
-
After the final wash in Protocol 2, resuspend the beads in the freshly prepared Cleavage Buffer.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Elution:
-
Place the tube on the magnetic stand to pellet the beads.
-
Carefully collect the supernatant, which contains the purified, released protein.
-
For complete recovery, a second elution step can be performed.
-
-
Sample Processing:
-
The eluted protein is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry. Depending on the application, a buffer exchange or concentration step may be necessary.
-
Applications in Research and Drug Development
The unique properties of this compound make it suitable for a wide range of applications, including:
-
Proteomics: Used for activity-based protein profiling (ABPP) and the identification of post-translationally modified proteins.
-
Drug Target Identification: Enables the "pull-down" of cellular targets of a drug candidate that has been modified with an azide group.
-
Antibody-Drug Conjugates (ADCs): The cleavable linker is a desirable feature in the design of ADCs, allowing for the controlled release of the cytotoxic payload at the target site.[2]
-
Cell Surface Labeling: Facilitates the labeling and isolation of specific cell surface glycoproteins or other biomolecules for subsequent analysis.
-
Biomarker Discovery: Can be used to enrich and identify potential biomarkers from complex biological fluids or cell lysates.
Conclusion
This compound is a powerful and versatile chemical tool that bridges the gap between bioconjugation, affinity purification, and controlled release. Its well-defined chemical properties and predictable reactivity provide researchers with a robust method for the selective isolation and analysis of biomolecules. By understanding the principles behind its functionality and following optimized experimental protocols, scientists and drug development professionals can leverage this reagent to advance their research and development efforts.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. Buy Diazo Biotin-PEG3-Azide | 1339202-33-3 | >95% [smolecule.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. This compound D595747 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 5. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. vectorlabs.com [vectorlabs.com]
An In-depth Technical Guide to Diazo Biotin-PEG3-DBCO: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diazo Biotin-PEG3-DBCO is a versatile, trifunctional chemical probe that integrates photo-activated crosslinking, biotin-based affinity purification, and copper-free click chemistry for the study of biomolecular interactions. This guide provides a comprehensive overview of its structure, physicochemical properties, and key applications. Detailed experimental protocols for its use in bioconjugation, photoaffinity labeling, and chemoproteomics are provided, along with quantitative data to inform experimental design.
Core Structure and Functional Moieties
This compound is a sophisticated molecule engineered with three key functional groups, each enabling a distinct biochemical function. These are connected via a flexible polyethylene (B3416737) glycol (PEG) spacer.
-
Diazo Group: This photoreactive group, upon exposure to UV light, forms a highly reactive carbene intermediate. This intermediate can then form a covalent bond with nearby molecules, enabling photoaffinity labeling to capture transient or weak biological interactions. The diazo linkage is also cleavable under mild reducing conditions, allowing for the release of captured biomolecules.
-
Biotin Moiety: This vitamin serves as a high-affinity handle for streptavidin and avidin (B1170675) proteins. This strong and specific interaction is widely exploited for the enrichment and purification of biotinylated molecules and their binding partners from complex biological samples.
-
Dibenzocyclooctyne (DBCO) Group: As a strained alkyne, the DBCO group facilitates a highly efficient and bioorthogonal reaction with azide-containing molecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction proceeds rapidly under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for live-cell applications.
-
PEG3 Spacer: The short polyethylene glycol spacer enhances the solubility of the molecule in aqueous buffers and provides flexibility, which can reduce steric hindrance during conjugation and affinity binding events.
Below is a diagram illustrating the logical relationship between the functional components of this compound.
An In-depth Technical Guide to the Mechanism and Application of Diazo Biotin-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and practical applications of Diazo Biotin-PEG3-DBCO, a versatile multifunctional reagent. We will delve into the roles of its distinct chemical moieties, present quantitative data for reaction optimization, and provide detailed experimental protocols for its use in bioconjugation and proteomics.
Core Principles: A Multifunctional Tool for Bioconjugation
This compound is a chemical probe engineered with four key components, each serving a specific function in a sequential workflow: a dibenzocyclooctyne (DBCO) group for bioorthogonal labeling, a polyethylene (B3416737) glycol (PEG) spacer, a biotin (B1667282) handle for affinity purification, and a diazo-based cleavable linker. This design enables the covalent labeling of target molecules, their subsequent capture, and finally, their release under mild conditions.
The functional components are:
-
Dibenzocyclooctyne (DBCO): This strained alkyne is the reactive handle for copper-free "click chemistry." Specifically, it undergoes a Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with azide-modified biomolecules. This reaction is highly specific and bioorthogonal, meaning it can proceed efficiently within a complex biological milieu without interfering with native cellular processes.
-
Biotin: This small vitamin exhibits an exceptionally high and specific affinity for the protein streptavidin. Once the DBCO end of the reagent is attached to a target molecule, the biotin handle allows for the highly efficient capture and enrichment of the entire complex using streptavidin-functionalized supports, such as magnetic beads or agarose (B213101) resin.
-
PEG3 Spacer: The short polyethylene glycol linker enhances the solubility of the reagent in aqueous buffers and provides spatial separation between the biotin and the conjugated biomolecule. This increased distance helps to reduce steric hindrance, facilitating the interaction between biotin and streptavidin.
-
Diazo Linker: This component, typically an azobenzene (B91143) group, is the key to the reagent's utility in "capture and release" applications. The diazo bond is stable under physiological conditions and during the SPAAC reaction and streptavidin binding. However, it can be selectively cleaved under mild reducing conditions using sodium dithionite (B78146) (Na₂S₂O₄), allowing for the recovery of the labeled biomolecule from the streptavidin support.
Mechanism of Action: A Two-Step Process
The utility of this compound is realized through a sequential, two-step mechanism:
-
Bioorthogonal Labeling via SPAAC: The DBCO group on the reagent reacts with an azide-functionalized target molecule (e.g., a protein, nucleic acid, or small molecule) to form a stable triazole linkage. This copper-free click chemistry reaction is highly efficient and can be performed in aqueous buffers at physiological pH and temperature.
-
Affinity Capture and Cleavable Release: Following the labeling reaction, the biotinylated target molecule can be selectively captured from a complex mixture using streptavidin-coated beads. After washing to remove non-specifically bound components, the captured molecule is released from the beads by the addition of sodium dithionite, which cleaves the diazo linker.
Quantitative Data for Reaction Optimization
The efficiency of the labeling and cleavage steps can be influenced by several factors. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Kinetics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with DBCO
| Parameter | Value | Conditions | Citation |
| Second-Order Rate Constant (k₂) | 0.1 - 1.0 M⁻¹s⁻¹ | Reaction with benzyl (B1604629) azide (B81097) in aqueous buffers (e.g., PBS) at room temperature. | [1][2] |
| Effect of pH | Reaction rates generally increase with higher pH. | Tested in various buffers (e.g., PBS, HEPES) from pH 5 to 10. | [2] |
| Effect of Temperature | Higher temperatures (e.g., 37°C) lead to faster reaction rates compared to room temperature or 4°C. | Reaction performed at 25°C and 37°C. | [2] |
| Effect of Buffer | HEPES buffer (pH 7) showed higher rate constants compared to PBS (pH 7). | Comparison of various biological buffers. | [2] |
Table 2: Conditions for Diazo Linker Cleavage
| Parameter | Recommended Condition | Notes | Citation |
| Cleavage Reagent | Sodium Dithionite (Na₂S₂O₄) | Freshly prepared solution is recommended. | [3] |
| Concentration | 20-50 mM | Higher concentrations may be used for more robust cleavage. | [3] |
| Incubation Time | 30-60 minutes | Shorter times may be sufficient with optimized linkers. | [3] |
| Temperature | Room Temperature | [3] | |
| pH | Neutral to slightly basic (pH 7-8) | [3] | |
| Cleavage Efficiency | >90% | Can be near-quantitative under optimal conditions. | [4] |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound.
Protocol for Labeling Azide-Modified Proteins with this compound
This protocol describes a general procedure for labeling a protein containing an azide group.
Materials:
-
Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a stock solution of this compound: Dissolve the reagent in anhydrous DMSO to a concentration of 10 mM.
-
Prepare the protein solution: Ensure the azide-modified protein is at a concentration of 1-5 mg/mL in the reaction buffer.
-
Initiate the labeling reaction: Add a 5-20 fold molar excess of the this compound stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction: Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Remove excess reagent (optional but recommended): The unreacted this compound can be removed by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Protocol for Affinity Purification of Biotinylated Proteins
This protocol outlines the capture of the biotinylated protein using streptavidin magnetic beads.
Materials:
-
Biotinylated protein sample from the previous step.
-
Streptavidin magnetic beads.
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4).
-
Magnetic separation rack.
Procedure:
-
Equilibrate the streptavidin beads: Resuspend the beads in their storage buffer and transfer the desired amount to a clean tube. Place the tube on the magnetic rack to pellet the beads, and then discard the supernatant.
-
Wash the beads: Add Binding/Wash Buffer to the beads, resuspend, and pellet again using the magnetic rack. Repeat this wash step twice.
-
Bind the biotinylated protein: Add the biotinylated protein sample to the equilibrated beads. Incubate for 30-60 minutes at room temperature with gentle rotation.
-
Wash away non-specific binders: Pellet the beads on the magnetic rack and discard the supernatant. Wash the beads three times with an excess of Binding/Wash Buffer.
Protocol for Cleavage and Elution of the Labeled Protein
This protocol describes the release of the captured protein from the streptavidin beads.
Materials:
-
Protein-bound streptavidin beads from the previous step.
-
Cleavage Buffer: 20-50 mM sodium dithionite in PBS, pH 7.4 (prepare fresh).
-
Elution tube.
Procedure:
-
Resuspend the beads in Cleavage Buffer: After the final wash, remove the supernatant and add the freshly prepared Cleavage Buffer to the beads.
-
Incubate for cleavage: Incubate the bead suspension for 30-60 minutes at room temperature with gentle mixing.
-
Elute the protein: Place the tube on the magnetic rack to pellet the beads. The supernatant now contains the eluted, labeled protein. Carefully transfer the supernatant to a clean tube.
-
Optional second elution: To maximize recovery, a second, shorter incubation with fresh Cleavage Buffer can be performed, and the supernatants can be pooled.
-
Downstream processing: The eluted protein is now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry. It is advisable to remove the sodium dithionite from the sample, for example, by using a desalting column, especially for mass spectrometry applications.
Visualizing the Workflow and Mechanisms
To further clarify the processes described, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Functional components of this compound.
Caption: Experimental workflow for using this compound.
Caption: Two-step mechanism of action.
Potential for Photo-activation
While the primary and well-documented mechanism for the diazo group in this context is chemical cleavage, it is worth noting that diazo compounds can be photoreactive. Upon irradiation with UV light, some diazo compounds can form highly reactive carbenes that can insert into neighboring C-H and N-H bonds, leading to covalent crosslinking. This photoaffinity labeling application of the diazo group in this compound is less characterized and would require specific experimental validation to determine optimal wavelengths and efficiency.
Conclusion
This compound is a powerful and versatile tool for chemical biology and proteomics research. Its well-defined modular structure allows for the efficient and specific labeling of azide-modified biomolecules, their robust purification, and their subsequent release under mild conditions. By understanding the mechanism of action of each of its components and optimizing the reaction conditions as outlined in this guide, researchers can effectively leverage this reagent for a wide range of applications, including target identification, protein-protein interaction studies, and the development of novel bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Comparative analysis of cleavable diazobenzene-based affinity tags for bioorthogonal chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
The Strategic Advantage of PEG Spacers in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics and diagnostics, the precise assembly of molecular components is paramount. Bioconjugation, the science of linking biomolecules to other molecules, has enabled the development of highly targeted and effective drugs, such as Antibody-Drug Conjugates (ADCs), and sophisticated diagnostic tools. Central to the success of these constructs is the linker, a molecular bridge that connects the functional parts of the bioconjugate. Among the various linker technologies, the incorporation of Polyethylene Glycol (PEG) spacers has emerged as a critical strategy for optimizing the performance and developability of bioconjugates. This technical guide provides an in-depth exploration of the multifaceted advantages of using PEG spacers in bioconjugation, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Core Advantages of PEG Spacer Integration
The inclusion of a PEG spacer within a bioconjugate's linker architecture confers a range of benefits that address key challenges in drug development, including solubility, stability, pharmacokinetics, and immunogenicity.[1][2] These advantages stem from the unique physicochemical properties of PEG: its hydrophilicity, flexibility, and biocompatibility.[3]
Enhanced Solubility and Stability
A significant hurdle in the development of bioconjugates, particularly ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[4] This hydrophobicity can lead to aggregation, especially at higher drug-to-antibody ratios (DARs), which can compromise manufacturing, reduce in vivo stability, and lead to rapid clearance from circulation.[5][6] PEG linkers, being highly hydrophilic, act as a solubilizing agent, effectively enveloping the hydrophobic drug and preventing aggregation.[6][7] This enhanced solubility is crucial for developing ADCs with higher, more potent DARs.[5][8]
The flexible nature of the PEG chain creates a protective hydration shell around the bioconjugate.[4][7] This "shielding" effect not only improves solubility but also enhances stability by protecting the conjugate from enzymatic degradation.[1][9]
Improved Pharmacokinetics
One of the most significant advantages of PEGylation is the profound improvement in the pharmacokinetic (PK) profile of the bioconjugate.[][11] The hydrophilic PEG chain increases the hydrodynamic size of the molecule, which in turn reduces renal clearance, leading to a longer circulation half-life.[2][11][12] This prolonged circulation time increases the overall exposure of the target tissue to the therapeutic agent, potentially leading to improved efficacy.[6][13]
The use of PEG linkers has been shown to lead to a dramatically improved pharmacokinetic profile in vivo, with a prolonged half-life (t1/2), increased plasma concentration, and an increased area under the plasma concentration-time curve (AUC).[5][13]
Reduced Immunogenicity
The immune system can recognize therapeutic proteins and other biomolecules as foreign, leading to an immune response that can neutralize the therapeutic agent and cause adverse effects.[14] The PEG spacer can "mask" immunogenic epitopes on the bioconjugate, reducing the likelihood of an immune response.[1][4] This "stealth" effect is attributed to the hydration shell formed by the PEG chain, which sterically hinders the interaction between the bioconjugate and immune cells.[7]
Mitigation of Steric Hindrance
The defined length of a PEG spacer provides critical spatial separation between the conjugated molecules.[4] This is particularly important in ADCs, where the payload must not interfere with the antibody's ability to bind to its target antigen.[15] By creating distance between the antibody and the drug, the PEG spacer ensures that both components can function optimally.[4][16] The flexibility of the PEG chain also allows for better positioning of the payload for its interaction with its target once the bioconjugate has reached its destination.[17][18]
Quantitative Impact of PEG Spacers
The advantages of incorporating PEG spacers are not merely qualitative. Numerous studies have provided quantitative data demonstrating their significant impact on the performance of bioconjugates.
| Parameter | Without PEG Spacer | With PEG Spacer | Fold Change/Improvement | Reference |
| Drug-to-Antibody Ratio (DAR) | Lower (e.g., 2-4) due to aggregation issues with hydrophobic drugs. | Higher (e.g., up to 8) enabled by increased solubility. | 2-4x increase in potential drug loading. | [5][13] |
| Aggregation | Higher, especially with hydrophobic payloads. | Significantly reduced due to the hydrophilic nature of PEG. | Varies depending on payload and PEG length. | [4][6] |
| Circulation Half-life (t1/2) | Shorter, leading to rapid clearance. | Prolonged due to increased hydrodynamic size and reduced renal clearance. | Can be extended by several fold. | [5][13] |
| Plasma Clearance | Faster. | Slower, leading to increased drug exposure. | Consistently demonstrated to be slower. | [6] |
| Overall Exposure (AUC) | Lower. | Increased due to prolonged circulation. | Significantly higher. | [6][13] |
| In Vivo Efficacy | May be limited by poor PK and lower DAR. | Often enhanced due to improved PK and higher payload delivery. | Can be disproportionately enhanced by 10 to 100-fold. | [5][13] |
Table 1: Comparative data on the impact of PEG spacers in bioconjugates.
Experimental Protocols
The successful implementation of PEG spacers in bioconjugation relies on robust and well-defined experimental protocols. Below are generalized methodologies for key experiments involving PEG linkers.
Protocol 1: General Procedure for Antibody-Drug Conjugation using an NHS-PEG-Maleimide Linker
This protocol describes the conjugation of a thiol-containing payload to an antibody via a heterobifunctional PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
NHS-PEGn-Maleimide linker (n = number of PEG units)
-
Thiol-containing cytotoxic drug
-
Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography (SEC))
Methodology:
-
Antibody Preparation:
-
If necessary, partially reduce the antibody to generate free thiol groups for conjugation. Incubate the mAb with a 2-3 fold molar excess of TCEP for 1-2 hours at 37°C.
-
Remove the excess reducing agent using a desalting column.
-
-
Linker-Payload Conjugation:
-
Dissolve the NHS-PEGn-Maleimide linker in a suitable organic solvent (e.g., DMSO).
-
Add the linker solution to the antibody solution at a specific molar ratio (e.g., 5:1 linker to mAb) and incubate for 1-2 hours at room temperature to allow the NHS ester to react with lysine (B10760008) residues on the antibody.
-
-
Payload Attachment:
-
Dissolve the thiol-containing drug in a suitable solvent.
-
Add the drug solution to the antibody-linker conjugate. The maleimide (B117702) group on the PEG linker will react with the free thiol on the drug. Incubate for 1-2 hours at room temperature.
-
-
Quenching:
-
Add a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove unreacted linker, drug, and quenching reagent.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
-
Assess the level of aggregation using SEC.
-
Confirm the integrity and purity of the ADC using SDS-PAGE.
-
Protocol 2: Determination of Pharmacokinetic Parameters of a PEGylated Bioconjugate
Methodology:
-
Animal Model:
-
Administer the PEGylated bioconjugate and a non-PEGylated control to a cohort of laboratory animals (e.g., mice or rats) via intravenous injection.
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr, etc.).
-
-
Sample Processing:
-
Process the blood samples to obtain plasma or serum.
-
-
Quantification:
-
Quantify the concentration of the bioconjugate in the plasma/serum samples using a suitable analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[19]
-
-
Data Analysis:
-
Plot the plasma concentration of the bioconjugate versus time.
-
Use pharmacokinetic modeling software to calculate key parameters such as circulation half-life (t1/2), clearance rate, and area under the curve (AUC).
-
Visualizing the Impact of PEG Spacers
Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.
Caption: Logical relationship of PEG spacer inclusion on bioconjugate properties.
Caption: Experimental workflow for ADC synthesis with a PEG linker.
Conclusion
The incorporation of PEG spacers is a powerful and versatile strategy in the design and development of bioconjugates. By enhancing solubility and stability, improving pharmacokinetic profiles, reducing immunogenicity, and mitigating steric hindrance, PEG linkers address many of the fundamental challenges encountered in creating safe and effective targeted therapies and diagnostics. The ability to tune the length and architecture of the PEG spacer provides a high degree of control over the properties of the final bioconjugate, allowing for the fine-tuning of its performance. As the field of bioconjugation continues to advance, the strategic use of PEG spacers will undoubtedly remain a cornerstone of innovation, enabling the development of the next generation of precision medicines.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEGylation - Wikipedia [en.wikipedia.org]
- 3. PEG Linkers And Their Applications In Different Fields | MolecularCloud [molecularcloud.org]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. adcreview.com [adcreview.com]
- 14. benchchem.com [benchchem.com]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. Role of Polymeric Stabilizing Agents as a Molecular Spacer in Gold Nanoparticle-Mediated FRET-Based Biosensing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
The Cornerstone of Bioorthogonal Ligation: An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the advent of copper-free click chemistry has marked a paradigm shift, enabling the precise and efficient modification of biomolecules in their native environments. At the heart of this revolution lies dibenzocyclooctyne (DBCO), a strained alkyne that undergoes a rapid and specific reaction with azides without the need for cytotoxic copper catalysts. This guide provides a comprehensive technical overview of DBCO-based copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), offering a deep dive into its mechanism, kinetics, and practical applications. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to effectively implement this powerful technology in their work, from basic research to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Core Principles: The Power of Ring Strain
The driving force behind the DBCO-azide reaction is the significant ring strain within the eight-membered cyclooctyne (B158145) ring of DBCO. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition reaction with an azide (B81097), allowing the ligation to proceed swiftly and efficiently at physiological temperatures and pH.[1] The reaction is bioorthogonal, meaning that neither the DBCO nor the azide group interacts with naturally occurring functional groups in biological systems, ensuring high specificity and minimizing off-target reactions.[2] The resulting triazole linkage is highly stable, providing a robust connection between the conjugated molecules.[2]
Quantitative Data for DBCO-Mediated SPAAC Reactions
The efficiency and outcome of DBCO-based click chemistry are influenced by several factors, including the choice of reactants, solvent conditions, temperature, and pH. The following tables summarize key quantitative data to inform experimental design and optimization.
Table 1: Physicochemical and Reactivity Data for DBCO Reagents
| Property | Value | Source(s) |
| Molecular Formula (DBCO-PEG4-acid) | C₃₀H₃₆N₂O₈ | [3] |
| Molecular Weight (DBCO-PEG4-acid) | 552.62 g/mol | [4] |
| Purity | Typically >95% (HPLC) | [3] |
| Appearance | Light yellow oil or solid | [3] |
| Solubility (DBCO-PEG4-acid) | Soluble in DMSO, DMF, DCM, THF, acetonitrile. The PEG4 spacer enhances aqueous solubility. | [4][5] |
| UV-Vis Absorbance Maximum for DBCO | ~310 nm (useful for reaction monitoring) | [6][7] |
| Storage Conditions | Store at -20°C, desiccated. | [3] |
Table 2: Second-Order Rate Constants (k₂) for DBCO-Azide Reactions
| Reactants | Rate Constant (M⁻¹s⁻¹) | Conditions | Source(s) |
| DBCO with Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) | [2] |
| DBCO with Phenyl Azide | 0.033 | CH₃CN:H₂O (3:1) | [2] |
| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.32–0.85 | PBS (pH 7) | [8][9] |
| Sulfo DBCO-amine + 1-azido-1-deoxy-β-D-glucopyranoside | 0.55–1.22 | HEPES (pH 7) | [8][9] |
| DBCO-PEG5-trastuzumab + azide | 0.18–0.37 | - | [8][9] |
Table 3: Recommended Reaction Parameters for DBCO-Azide Conjugation
| Parameter | Recommended Starting Conditions | Range for Optimization | Key Considerations | Source(s) |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 3:1 | 1:1 to 10:1 (or inverted) | The more abundant or less critical component should be in excess. | [10] |
| Temperature | Room Temperature (20-25°C) | 4°C to 37°C | Higher temperatures increase the reaction rate but may affect the stability of sensitive biomolecules. | [10] |
| Reaction Time | 4-12 hours | 2 to 48 hours | Longer incubation times can improve yield, especially at lower temperatures or concentrations. | [2][10] |
| Solvent | Aqueous Buffer (e.g., PBS, HEPES) | Aqueous buffer with <20% organic co-solvent (e.g., DMSO, DMF) | Avoid buffers containing sodium azide. | [7] |
Table 4: Comparative Stability of Bioconjugation Linkers
| Linker Chemistry | Reactive Partners | Half-life in presence of GSH | Key Stability Considerations | Source(s) |
| DBCO-Azide (SPAAC) | DBCO + Azide | ~71 minutes | The hydrophobicity of the DBCO group can lead to aggregation and faster clearance. | [11] |
| BCN-Azide (SPAAC) | BCN + Azide | ~6 hours | BCN is generally more stable to thiols like GSH compared to DBCO. | [11] |
| Maleimide-Thiol | Maleimide + Thiol | ~4 minutes | Susceptible to retro-Michael reaction and exchange with serum thiols like albumin. | [11] |
| Amide Bond | NHS Ester + Amine | Very High | Amide bonds are generally very stable under physiological conditions. | [11] |
Visualizing the Workflow: From Activation to Conjugation
The following diagrams, generated using the DOT language, illustrate common experimental workflows involving DBCO-based copper-free click chemistry.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed methodologies for the activation of a protein with a DBCO-NHS ester and the subsequent copper-free click chemistry conjugation.
Part 1: Activation of an Amine-Containing Protein with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.[2]
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[12]
-
DBCO-NHS ester.[12]
-
Anhydrous DMSO or DMF.[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[12]
-
Desalting column or dialysis equipment for purification.[12]
Procedure:
-
Prepare Protein Sample:
-
Ensure the protein is in an amine-free buffer, such as PBS, at a concentration of 1-10 mg/mL.[2][12] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.[12]
-
If necessary, perform a buffer exchange using a desalting column or dialysis.[2]
-
-
Prepare DBCO-NHS Ester Stock Solution:
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[12] The optimal molar excess depends on the protein concentration and the desired degree of labeling and may require optimization.[12] For protein concentrations ≤ 5 mg/ml, a 10-fold molar excess is a good starting point, while for concentrations < 5 mg/ml, a 20- to 50-fold molar excess may be necessary.[13]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle stirring or rotation.[12]
-
-
Quenching:
-
Purification:
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified DBCO-antibody conjugate at 280 nm and ~310 nm.[2]
-
Store the purified conjugate at 4°C or frozen at -20°C or -80°C.[2] Note that the DBCO functional group may lose reactivity over time, though DBCO-functionalized antibodies can be stored at -20°C for up to a month.[6][14]
-
Part 2: Copper-Free Click Chemistry Conjugation
This protocol outlines the reaction between the DBCO-activated protein and an azide-functionalized molecule.[2]
Materials:
-
Purified DBCO-labeled protein (from Part 1).
-
Azide-containing molecule (e.g., fluorescent probe, drug molecule).
-
Reaction buffer (e.g., PBS, pH 7.4).[3]
Procedure:
-
Reaction Setup:
-
Dissolve the azide-containing molecule in the reaction buffer.
-
Add the azide-containing molecule to the DBCO-functionalized protein. A 1.5- to 5-fold molar excess of the azide-containing molecule is typically used.[3] For conjugation to a DBCO-functionalized antibody, a 2-4 fold molar excess of the azide-modified molecule is recommended.[7][14]
-
-
Incubation:
-
Purification (if necessary):
-
If the azide-containing molecule is in large excess or needs to be removed, purify the final conjugate using an appropriate method such as size exclusion chromatography, dialysis, or affinity chromatography.[3]
-
-
Validation:
Conclusion
Copper-free click chemistry utilizing DBCO has become an indispensable tool in the modern life scientist's toolbox. Its biocompatibility, high efficiency, and specificity have enabled a wide array of applications, from fundamental biological discovery to the development of next-generation therapeutics. By understanding the core principles, quantitative parameters, and experimental protocols outlined in this guide, researchers can confidently and effectively harness the power of DBCO to advance their scientific endeavors. The continued innovation in strained alkyne and azide chemistry promises to further expand the capabilities of this remarkable bioorthogonal ligation technology.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DBCO-PEG4-acid - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
The Chemical Properties of Dibenzocyclooctyne (DBCO): A Technical Guide
Dibenzocyclooctyne (DBCO), also known as azadibenzocyclooctyne (ADIBO), has emerged as a cornerstone reagent in the field of bioorthogonal chemistry.[1][2] Its significance lies in its ability to undergo Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a highly efficient and biocompatible "click chemistry" reaction that proceeds without the need for cytotoxic copper catalysts.[3][] This unique characteristic makes DBCO an invaluable tool for researchers, scientists, and drug development professionals, enabling the precise labeling and conjugation of biomolecules in complex biological systems, including live cells and whole organisms.[][5]
This technical guide provides an in-depth exploration of the core chemical properties of DBCO, complete with quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding of its reactivity, stability, and utility in various applications.
Core Chemical Properties of DBCO
The utility of DBCO is defined by a combination of its reactivity, stability, solubility, and spectroscopic characteristics. These properties are summarized in the tables below.
Reactivity and Kinetics
The defining feature of DBCO is its high reactivity towards azides, driven by the significant ring strain of the cyclooctyne.[][6] This strain-promoted reaction is highly specific and bioorthogonal, meaning it does not interfere with or react with other functional groups commonly found in biological systems, such as amines, hydroxyls, or thiols.[3][5] The reaction results in the formation of a stable triazole linkage.[7][8]
| Property | Description | Value(s) |
| Reaction Type | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Forms a stable triazole bond with azide-functionalized molecules.[3] |
| Bioorthogonality | Highly selective for azides. Does not react with amines, hydroxyls, or sulfhydryls under physiological conditions.[3][5] | N/A |
| Second-Order Rate Constant (k₂) vs. Benzyl (B1604629) Azide (B81097) | The reaction rate between DBCO and benzyl azide. | 0.24 M⁻¹s⁻¹ to 0.34 M⁻¹s⁻¹[9][10] |
| Second-Order Rate Constant (k₂) vs. Phenyl Azide | The reaction rate between DBCO and phenyl azide. | Slower than with BCN (bicyclo[6.1.0]nonyne); BCN reacts 6 times faster.[9] |
Stability Profile
DBCO exhibits good stability under a range of conditions, although it is sensitive to certain factors. For long-term storage, it should be kept as a solid at -20°C, protected from light and moisture.[11] While stock solutions in anhydrous DMSO can be stored frozen, repeated freeze-thaw cycles should be avoided.[11]
| Condition | Stability | Notes |
| pH | Sensitive to acidic conditions (pH < 5), which can cause degradation. Relatively stable in neutral to basic conditions (pH 6-9).[11][12] | Avoid strong acidic buffers.[11] |
| Temperature | Thermally stable at room temperature for typical reaction times. Increased temperatures (e.g., 37°C) can accelerate degradation.[11][13] | Reactions are often performed at 4°C to room temperature.[13] |
| Aqueous Solution | Can degrade over time in aqueous solutions. It is recommended to prepare aqueous working solutions fresh for each experiment.[11][14] | A DBCO-modified antibody lost about 3-5% of its reactivity over 4 weeks at 4°C or -20°C.[11][13] |
| Storage (Solid) | Stable at -20°C for one year or more.[15] | Protect from light and moisture.[11] |
| Storage (in DMSO/DMF) | Stable for 2-3 months at -20°C.[15] | Aliquot into single-use volumes to minimize exposure to moisture.[11] |
Solubility
The solubility of DBCO can vary depending on its specific derivative. Unmodified DBCO is generally soluble in organic solvents, while its aqueous solubility is limited.[12] PEGylated versions of DBCO show significantly enhanced hydrophilicity and aqueous solubility.[16][17]
| Solvent | Solubility | Notes |
| Organic Solvents (DMSO, DMF) | Soluble.[12][16] | Often used to prepare concentrated stock solutions.[15] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble to insoluble for unmodified DBCO-acid.[12] | DBCO-PEG4-NHS ester is soluble up to ~1.5-5.5 mM.[13][18] |
| Water | Soluble (for DBCO-PEG derivatives).[1][16] | PEGylation greatly improves water solubility.[17] |
Spectroscopic Properties
DBCO has a distinct UV-Vis absorbance spectrum that is useful for characterization and for monitoring the progress of click reactions.[3] The disappearance of the characteristic DBCO absorbance peak indicates its consumption during the reaction.[19]
| Property | Wavelength/Region | Application |
| UV-Vis Absorbance (λmax) | ~309-310 nm[3][19] | Allows for real-time monitoring of SPAAC reaction progress.[3][19] |
| ¹H NMR | Aromatic protons typically appear between 7.27-7.51 ppm.[20] | Used for structural confirmation of DBCO-containing molecules.[20][21] |
Experimental Protocols
The following protocols provide detailed methodologies for common experiments involving DBCO.
Protocol 1: Antibody Labeling with DBCO-NHS Ester
This protocol describes the conjugation of a DBCO moiety to an antibody via its primary amine groups (e.g., lysine (B10760008) residues) using a DBCO-NHS ester.
Materials and Reagents:
-
Antibody (1-10 mg/mL in amine-free buffer like PBS, pH 7.4)
-
DBCO-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 100 mM Tris or Glycine in water)
-
Purification tools (e.g., spin desalting column, size-exclusion chromatography)
Methodology:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers (like Tris) and stabilizers (like BSA). If necessary, perform a buffer exchange into PBS.[15]
-
Prepare DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.[15]
-
Activation Reaction: Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution.[3][7] The final concentration of DMSO should be kept below 20% to maintain antibody integrity.[3]
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature with gentle mixing.[7]
-
Quenching: Add the quenching buffer (e.g., 10 µL of 100 mM Tris) to neutralize any unreacted DBCO-NHS ester.[7][15] Incubate for an additional 15 minutes at room temperature.[7]
-
Purification: Remove excess, unreacted DBCO reagent using a spin desalting column or through dialysis.[7] The resulting DBCO-functionalized antibody can be stored at -20°C for up to a month.[15]
Protocol 2: Copper-Free Click Reaction with Azide-Modified Molecule
This protocol outlines the reaction between the DBCO-labeled antibody (from Protocol 1) and an azide-functionalized molecule.
Materials and Reagents:
-
DBCO-labeled Antibody
-
Azide-modified molecule (e.g., oligonucleotide, drug payload)
-
Reaction Buffer (e.g., PBS, pH 7.4). Crucially, do not use buffers containing sodium azide. [3][11]
Methodology:
-
Reaction Setup: Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.[3][15]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.[3][15] Reaction times can be extended to improve efficiency.[13]
-
Analysis: The formation of the conjugate can be validated by methods such as SDS-PAGE, which will show a band shift corresponding to the increased molecular weight of the conjugate.[3]
-
Purification: Purify the final conjugate from unreacted materials using an appropriate chromatography method (e.g., size-exclusion, reverse-phase, or ion-exchange HPLC).[3][15]
Protocol 3: Monitoring SPAAC Reaction Kinetics via UV-Vis Spectroscopy
This protocol describes how to follow the progress of the DBCO-azide reaction by monitoring the decrease in DBCO's characteristic absorbance.
Materials and Reagents:
-
DBCO-containing molecule
-
Azide-containing molecule
-
Reaction buffer
-
UV-Vis Spectrophotometer with a cuvette holder
Methodology:
-
Baseline Spectrum: Record a UV-Vis spectrum of the DBCO-containing molecule in the reaction buffer. Note the absorbance maximum around 310 nm.
-
Initiate Reaction: Mix the DBCO and azide reagents in a cuvette to start the reaction.
-
Time-Course Measurement: Immediately begin collecting UV-Vis spectra at regular time intervals (e.g., every 5-10 minutes).[3]
-
Data Analysis: Plot the absorbance at 310 nm against time. The progressive decrease and eventual disappearance of this peak signify the consumption of DBCO and the completion of the reaction.[3][19] The rate of the reaction can be calculated from this data under pseudo-first-order conditions.[10]
Visualizations: Workflows and Pathways
Diagrams generated using Graphviz illustrate key processes involving DBCO.
Caption: General workflow for bioconjugation using DBCO via SPAAC.
Caption: The fundamental SPAAC reaction between DBCO and an azide.
Caption: Key factors influencing the chemical stability of DBCO.
Conclusion
Dibenzocyclooctyne is a powerful and versatile chemical tool for bioconjugation and beyond.[6] Its rapid, specific, and biocompatible reaction with azides has revolutionized the construction of complex biomolecular architectures, from antibody-drug conjugates for targeted cancer therapy to advanced probes for biological imaging.[6][22] A thorough understanding of its chemical properties—reactivity, stability, and solubility—is critical for the successful design and execution of experiments. By leveraging the data and protocols outlined in this guide, researchers can effectively harness the potential of DBCO to advance their work in chemical biology, drug discovery, and materials science.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. DBCO-amine - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 5. licorbio.com [licorbio.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. broadpharm.com [broadpharm.com]
- 8. interchim.fr [interchim.fr]
- 9. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. interchim.fr [interchim.fr]
- 14. benchchem.com [benchchem.com]
- 15. help.lumiprobe.com [help.lumiprobe.com]
- 16. interchim.fr [interchim.fr]
- 17. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 19. rsc.org [rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. hiyka.com [hiyka.com]
The Diazo Group: A Versatile Tool in Cleavable Linker Technology for Advanced Drug Development and Proteomics
For Immediate Release
A Comprehensive Technical Guide on the Pivotal Role of the Diazo Group in the Design and Application of Cleavable Linkers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing a detailed exploration of the diazo group's function in cleavable linkers. This document outlines the synthesis, mechanisms, and diverse applications of diazo-based linkers, with a particular focus on their utility in antibody-drug conjugates (ADCs) and chemical proteomics. The guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key methodologies, and mandatory visualizations of complex biological and experimental workflows to facilitate a deeper understanding of this critical technology.
Introduction to Cleavable Linkers and the Role of the Diazo Group
Cleavable linkers are indispensable tools in modern drug delivery and proteomics, enabling the controlled release of payloads or the selective isolation of target proteins. The diazo group (R₂C=N₂), and its related azo functionality (-N=N-), offer a unique set of properties that make them highly suitable for the construction of stimuli-responsive cleavable linkers. These linkers can be engineered to undergo scission under specific physiological conditions, such as hypoxia, or in response to external triggers like light or specific chemical reagents.
The primary advantages of incorporating diazo and azo moieties into cleavable linkers include:
-
Stimuli-Responsiveness: Cleavage can be triggered by specific conditions prevalent in the tumor microenvironment (e.g., hypoxia) or by external stimuli (e.g., light, reducing agents), allowing for targeted payload release and minimizing off-target effects.[1][2][3]
-
Biocompatibility: The cleavage conditions are often mild and compatible with biological systems.
-
Tunability: The cleavage kinetics and sensitivity can be modulated by modifying the substitution pattern on the aromatic rings of azobenzene-based linkers.[4]
-
Versatility: Diazo and azo groups can be incorporated into a variety of linker architectures for applications ranging from ADCs to proteomic probes.
This guide will delve into two primary classes of diazo-related cleavable linkers: azobenzene-based linkers that are cleaved under reductive conditions and diazo-based linkers that are susceptible to photocleavage.
Reductively Cleavable Azobenzene (B91143) Linkers
Azobenzene-based linkers are characterized by the presence of an azo bond (-N=N-) connecting two aromatic rings. This bond is stable under normal physiological conditions but can be selectively cleaved under reductive environments, such as the hypoxic conditions found in solid tumors or upon treatment with reducing agents like sodium dithionite (B78146).[1][2][3][5]
Mechanism of Reductive Cleavage
The reductive cleavage of the azo bond proceeds via a two-electron reduction, leading to the formation of two aniline (B41778) derivatives. In the context of drug delivery, one aniline fragment remains attached to the carrier molecule (e.g., an antibody), while the other is released, carrying the cytotoxic payload.
dot
Caption: Reductive cleavage of an azobenzene linker.
This reductive cleavage can be initiated by endogenous enzymes, such as azoreductases, which are often upregulated in the hypoxic microenvironment of tumors.[3] This intrinsic tumor-specific activation makes azobenzene linkers highly attractive for targeted cancer therapy. Alternatively, cleavage can be induced exogenously by the addition of a reducing agent like sodium dithionite, a feature that is widely exploited in proteomic workflows for the controlled release of captured proteins.
Quantitative Data on Reductive Cleavage
The efficiency and kinetics of azobenzene linker cleavage are critical for their application. The following table summarizes key quantitative data from the literature.
| Linker Type | Cleavage Stimulus | Concentration | Time to Complete Cleavage | Half-Life (t½) | Cleavage Efficiency | Reference |
| Optimized Azobenzene | Sodium Dithionite | 1 mM | < 10 seconds | Not Reported | Total Cleavage | [6] |
| Optimized Azobenzene | Sodium Dithionite | 6 mM | < 5 seconds | Not Reported | Complete Cleavage | [6] |
| Diazobenzene-based | Sodium Dithionite | 25 mM | 1 minute | Not Reported | >95% disappearance of starting material | |
| Hypoxia-activated Azobenzene | Azo-reductase (hypoxia mimic) | Not Applicable | 4 hours | Not Reported | 89% release | [7] |
| Glutathione-cleavable Azobenzene | Glutathione | Not Reported | Not Reported | Not Reported | Efficient payload release | [8][9] |
| Triple-donor Azobenzene | Mild Reducing Conditions | Not Reported | Not Reported | < 1 second | Not Reported | [4] |
Applications in Antibody-Drug Conjugates (ADCs)
The hypoxic nature of many solid tumors provides a unique opportunity for the targeted delivery of cytotoxic agents using ADCs equipped with azobenzene-based cleavable linkers.[2][5] These ADCs remain stable in the normoxic environment of the bloodstream, minimizing systemic toxicity. Upon reaching the tumor, the hypoxic conditions trigger the reductive cleavage of the linker and the release of the potent payload directly at the site of action.[2][3][5]
dot
Caption: ADC targeting the HER2 signaling pathway.[10][11][12][13]
dot
Caption: ADC targeting the EGFR signaling pathway.[14][15][16][17][18][19]
Photo-Cleavable Diazo-Based Linkers
Photo-cleavable linkers offer precise spatiotemporal control over payload release, as cleavage is initiated by irradiation with light of a specific wavelength. Diazo compounds, particularly those based on the o-nitrobenzyl scaffold, are prominent in the design of such linkers.
Mechanism of Photocleavage
Upon absorption of UV light, typically in the range of 340-365 nm, the o-nitrobenzyl group undergoes an intramolecular rearrangement, leading to the cleavage of the linker and the release of the attached molecule. This process is generally efficient and proceeds under mild, neutral conditions.
dot
Caption: Photocleavage of an o-nitrobenzyl linker.
Quantitative Data on Photocleavage
The efficiency of photocleavage is often described by the quantum yield (Φ), which is the number of cleavage events per photon absorbed.
| Linker Type | Wavelength (nm) | Quantum Yield (Φ) | Cleavage Efficiency | Reference |
| o-Nitrobenzyl | ~340 | 0.49 - 0.63 | Quantitative | [20] |
| o-Nitrobenzyl ester | >300 | 0.1 | >95% release | [21] |
| Azobenzene-modified DNA (trans to cis) | Not specified | 0.0056 - 0.094 | Not Applicable | [22] |
Applications in Chemical Proteomics
Photo-cleavable linkers are valuable tools in chemical proteomics for the enrichment and identification of protein-protein interactions and drug targets. A common workflow involves cross-linking interacting proteins in situ, followed by cell lysis, affinity purification of the cross-linked complexes, and finally, photocleavage to release the captured proteins for analysis by mass spectrometry.
dot
Caption: Proteomics workflow with a photo-cleavable linker.
Experimental Protocols
Synthesis of a Reductively Cleavable Azobenzene Linker
This protocol describes the synthesis of a generic azobenzene linker with orthogonal functional groups for subsequent conjugation.
Materials:
-
4-Aminobenzoic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium carbonate (K₂CO₃)
-
N-Boc-ethylenediamine
-
1,3-Dibromopropane
-
Sodium azide (B81097) (NaN₃)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Diazotization: Dissolve 4-aminobenzoic acid in aqueous HCl at 0 °C. Add a solution of NaNO₂ dropwise while maintaining the temperature at 0 °C. Stir for 20 minutes.
-
Azo Coupling: In a separate flask, dissolve phenol in aqueous NaOH and K₂CO₃. Cool to 0 °C and slowly add the diazonium salt solution from step 1. Stir at 0 °C for 2 hours. Acidify the mixture to precipitate the azobenzene product. Filter, wash with water, and dry.
-
Amide Coupling: Dissolve the azobenzene product from step 2 and N-Boc-ethylenediamine in DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature overnight. Purify by column chromatography.
-
Alkylation: Dissolve the product from step 3 in DMF. Add K₂CO₃ and 1,3-dibromopropane. Heat to 60 °C and stir overnight. Purify by column chromatography.
-
Azide Installation: Dissolve the bromo-functionalized product from step 4 in DMF and add NaN₃. Heat to 80 °C and stir overnight. Purify by column chromatography.
-
Boc Deprotection: Dissolve the Boc-protected product from step 5 in DCM and add TFA. Stir at room temperature for 2 hours. Evaporate the solvent to obtain the final amine- and azide-functionalized azobenzene linker.
Protocol for Reductive Cleavage of an Azobenzene Linker
This protocol outlines the procedure for cleaving an azobenzene linker using sodium dithionite.
Materials:
-
Azobenzene-linked conjugate (e.g., ADC or protein-probe complex)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dithionite (Na₂S₂O₄)
Procedure:
-
Prepare a fresh solution of sodium dithionite in PBS at the desired concentration (e.g., 25 mM).
-
Add the sodium dithionite solution to the azobenzene-linked conjugate.
-
Incubate at room temperature for a specified time (e.g., 1-60 minutes).
-
The cleavage can be monitored by HPLC or mass spectrometry to confirm the disappearance of the starting material and the appearance of the cleaved products.
Protocol for Affinity Enrichment and On-Bead Digestion for Proteomics
This protocol describes a general workflow for the enrichment of biotinylated proteins using streptavidin beads followed by on-bead digestion.[23][24][25]
Materials:
-
Cell lysate containing biotinylated proteins
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer, urea (B33335) buffer)
-
Reduction buffer (e.g., DTT in ammonium (B1175870) bicarbonate)
-
Alkylation buffer (e.g., iodoacetamide (B48618) in ammonium bicarbonate)
-
Trypsin solution
-
Elution buffer (containing the cleavage agent for the specific linker)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with wash buffer to remove storage solution.
-
Protein Binding: Incubate the cell lysate with the prepared beads for 1-2 hours at 4 °C with gentle rotation to allow for binding of the biotinylated proteins.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads sequentially with a series of wash buffers to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in reduction buffer and incubate at 56 °C for 30 minutes. Cool to room temperature and add the alkylation buffer. Incubate in the dark for 20 minutes.
-
On-Bead Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in trypsin solution and incubate at 37 °C overnight.
-
Peptide Elution: Pellet the beads and collect the supernatant containing the digested peptides. Perform additional elution steps as needed. If a cleavable linker is used, the elution step would involve incubation with the appropriate cleavage agent.
-
Sample Preparation for MS: Desalt and concentrate the eluted peptides using C18 spin columns before analysis by LC-MS/MS.
Conclusion
The diazo group and its related azo functionality are powerful chemical motifs for the design of cleavable linkers with broad applications in drug delivery and proteomics. The ability to trigger cleavage in response to specific stimuli, such as the hypoxic tumor microenvironment or light, provides a high degree of control over molecular release and isolation. As our understanding of the underlying chemistry and biology continues to grow, we can expect the development of even more sophisticated and effective diazo-based cleavable linkers for a new generation of targeted therapeutics and advanced research tools.
References
- 1. researchgate.net [researchgate.net]
- 2. Azobenzene-Based Linker Strategy for Selective Activation of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hypersensitive azobenzenes: facile synthesis of clickable and cleavable azo linkers with tunable and high reducibility - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-Responsive Azobenzene-Linked Hyaluronate Dot Particles for Photodynamic Tumor Therapy | MDPI [mdpi.com]
- 8. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05824D [pubs.rsc.org]
- 9. Towards a glutathione-cleavable azobenzene linker for antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. ClinPGx [clinpgx.org]
- 19. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Photoisomerization quantum yield of azobenzene-modified DNA depends on local sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. protocols.io [protocols.io]
- 25. biotechsupportgroup.com [biotechsupportgroup.com]
An In-depth Technical Guide to the Solubility and Stability of Diazo Biotin-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Diazo Biotin-PEG3-DBCO, a trifunctional linker widely utilized in bioconjugation, chemical biology, and drug development. The unique combination of a biotin (B1667282) moiety for affinity binding, a PEG3 spacer for enhanced solubility, a cleavable diazo group, and a DBCO group for copper-free click chemistry makes this reagent a versatile tool.[1][2] Understanding its solubility and stability is critical for its effective use in experimental design and application.
Solubility Profile
The solubility of this compound is a key factor in its application, particularly in aqueous environments required for most biological experiments. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer significantly enhances its solubility in both aqueous and organic solvents.[1][3]
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Reported Solubility |
| This compound | DMSO, DMF, DCM, THF, Chloroform | Soluble[2][4] |
| Diazo Biotin-PEG3-Azide | DMSO | Soluble[5] |
| DBCO-PEG4-Biotin | DMSO, Ethanol | Up to 100 mM[6] |
| DBCO-PEG4-Maleimide | Aqueous Buffers | Up to 6.6 mM[7] |
| DBCO-PEG4-NHS ester | Aqueous Buffers | Up to 5.5 mM[7] |
Experimental Protocol for Determining Solubility:
A common method to determine the solubility of a compound like this compound is through serial dilutions and visual or spectrophotometric analysis.
Materials:
-
This compound
-
Solvents of interest (e.g., DMSO, DMF, PBS buffer pH 7.4)
-
Vortex mixer
-
Spectrophotometer
-
Microcentrifuge
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a compatible organic solvent (e.g., 10 mg/mL in DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution into the aqueous buffer or solvent of interest.
-
Equilibration: Vortex each dilution thoroughly and allow it to equilibrate at room temperature for a set period (e.g., 1-2 hours).
-
Visual Inspection: Visually inspect each dilution for any signs of precipitation. The highest concentration that remains a clear solution is the approximate solubility.
-
Spectrophotometric Analysis (for more precise measurement): a. Centrifuge the dilutions at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved compound. b. Carefully collect the supernatant. c. Measure the absorbance of the supernatant at a wavelength where the compound has a known extinction coefficient (for DBCO, the absorbance is often measured around 309 nm). d. Calculate the concentration using the Beer-Lambert law (A = εbc). The concentration of the saturated solution represents the solubility.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound.
Stability and Storage
The stability of this compound is influenced by temperature, light, and the chemical environment. Proper handling and storage are crucial to maintain its reactivity and integrity.
Table 2: Stability and Storage Recommendations
| Condition | Recommendation | Rationale |
| Long-term Storage | -20°C in a sealed container[1][2] | Minimizes degradation over time. |
| Light Exposure | Protect from light (e.g., use amber vials or wrap in foil)[1] | The diazo group can be light-sensitive. |
| Moisture | Store in a desiccated environment or under inert gas[1] | Prevents hydrolysis of reactive moieties. |
| Solvent for Stock | Anhydrous DMSO or DMF[1] | Ensures stability in solution for short-term use. |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months[8][9] | Recommended for similar DBCO-biotin compounds. |
| pH | Optimal range is generally 6.0-8.0 for similar compounds[5] | Avoid strongly acidic or basic conditions to prevent degradation. |
| Incompatible Reagents | Avoid buffers containing azides or thiols for DBCO-modified molecules[7] | Azides will react with the DBCO group, and thiols can also be reactive. |
Thermal Stability of Diazo Compounds:
Table 3: General Thermal Stability of Diazo Compounds
| Parameter | Value Range | Reference |
| Decomposition Onset Temperature (Tonset) | 75 - 160 °C | [10][11][12] |
| Average Enthalpy of Decomposition (ΔHD) | -102 kJ mol⁻¹ (for compounds without other energetic groups) | [10][11][12] |
It is important to note that electron-donating groups can decrease the thermal stability of diazo compounds.[10][11] Given the complex structure of this compound, it is advisable to avoid heating the compound.[13]
Experimental Protocol for Assessing Thermal Stability (General Approach):
Differential Scanning Calorimetry (DSC) is a standard technique to evaluate the thermal stability of compounds.
Materials:
-
This compound
-
DSC instrument
-
Aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into a DSC pan.
-
Instrument Setup: Place the sample pan and a reference pan in the DSC instrument.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 250 °C).
-
Data Analysis: Monitor the heat flow to the sample. An exothermic peak indicates decomposition. The onset temperature of this peak (Tonset) is a measure of the thermal stability.
Cleavage of the Diazo Linker:
The diazo group in this compound is designed to be cleavable under mild conditions, which is a key feature for applications such as affinity purification and release of captured biomolecules.
Cleavage Reaction Pathway
Caption: Cleavage of the diazo linker in this compound.
This cleavage is typically achieved using sodium dithionite (Na₂S₂O₄).[2]
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Diazo Biotin Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Buy Diazo Biotin-PEG3-Azide | 1339202-33-3 | >95% [smolecule.com]
- 6. rndsystems.com [rndsystems.com]
- 7. interchim.fr [interchim.fr]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
The Core Principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, revolutionizing the way molecules are connected in complex biological systems. This powerful, metal-free ligation strategy offers a unique combination of high efficiency, specificity, and biocompatibility, making it an indispensable tool in fields ranging from chemical biology and drug development to materials science. This technical guide delves into the fundamental principles of SPAAC, providing a comprehensive overview of its mechanism, kinetics, and practical applications, complete with detailed experimental protocols and quantitative data to support researchers in their endeavors.
The Fundamental Mechanism: A Reaction Driven by Strain
At its core, SPAAC is a type of [3+2] cycloaddition between a cyclooctyne (B158145) and an azide (B81097), yielding a stable triazole linkage.[1] Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a cytotoxic metal catalyst.[2][3] The reaction is driven by the significant ring strain of the cyclooctyne, which is released upon the formation of the more stable triazole ring.[1][2] This intrinsic reactivity allows the reaction to proceed efficiently under mild, physiological conditions, a key advantage for applications in living systems.[4]
The reaction is highly selective, with the azide and cyclooctyne moieties reacting exclusively with each other, even in the presence of a multitude of other functional groups found in biological environments.[4] This "bioorthogonality" ensures that the reaction does not interfere with native biological processes.[2]
Kinetics of SPAAC: A Quantitative Comparison of Cyclooctynes
The rate of a SPAAC reaction is a critical parameter, particularly for applications involving low concentrations of reactants or the need for rapid labeling. The reaction kinetics are typically described by a second-order rate law, and the reactivity of different cyclooctynes is quantified by their second-order rate constant (k₂).[5] A higher k₂ value signifies a faster reaction.
The choice of cyclooctyne significantly impacts the reaction rate. Factors such as ring strain and electronic modifications to the cyclooctyne structure can lead to orders of magnitude differences in reactivity.[3] Dibenzocyclooctyne (DBCO) and its derivatives are among the most reactive cyclooctynes, making them a popular choice for applications where speed is paramount.[5][6] Bicyclo[6.1.0]nonyne (BCN) is another widely used cyclooctyne that, while generally less reactive than DBCO, offers advantages in terms of its smaller size and increased hydrophilicity.[5]
The following tables summarize the second-order rate constants for the reaction of various commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.
Table 1: Second-Order Rate Constants (k₂) for SPAAC of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |
| DBCO | ~0.6 - 1.0 | [5] |
| DIBO | ~0.3 - 0.7 | [5] |
| BCN | ~0.06 - 0.1 | [5] |
| DIFO | ~0.076 | [6] |
| BARAC | >1.0 | [6][7] |
Note: Reaction rates can vary depending on the solvent, temperature, and specific derivatives of the cyclooctyne and azide used.[5]
Table 2: Influence of Reaction Conditions on SPAAC Rate Constants (sulfo-DBCO-amine)
| Buffer | pH | Temperature (°C) | Azide | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |
| PBS | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 0.85 | [8][9] |
| HEPES | 7 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.55 - 1.22 | [8][9] |
| DMEM | 7.4 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.59 - 0.97 | [8][9] |
| RPMI | 7.4 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | 0.27 - 0.77 | [8][9] |
| Borate | 10 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | up to 1.18 | [8] |
Note: Higher pH values generally increase reaction rates, except in HEPES buffer. The electron-donating capacity of the azide also influences the reaction rate.[8][9]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of SPAAC in a research setting. The following sections provide methodologies for key experiments, including bioconjugation and the determination of reaction kinetics.
Protocol for Protein Bioconjugation using DBCO-NHS Ester
This protocol describes the labeling of a protein with a DBCO moiety via an N-hydroxysuccinimide (NHS) ester, followed by conjugation to an azide-modified molecule.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4; avoid buffers containing primary amines like Tris).[10]
-
DBCO-NHS ester dissolved in a dry, water-miscible organic solvent (e.g., DMSO or DMF).[10]
-
Azide-modified molecule of interest.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[10]
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).[2]
Procedure:
-
Protein Preparation: Prepare the protein solution in an appropriate amine-free buffer at a concentration of 1-5 mg/mL.
-
DBCO-NHS Ester Activation: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in DMSO or DMF.[10]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein integrity.[2]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[10]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[10]
-
Purification: Remove excess, unreacted DBCO-NHS ester using SEC or dialysis.
-
SPAAC Reaction: Add the azide-modified molecule to the purified DBCO-labeled protein. A 1.5 to 5-fold molar excess of the azide is often recommended.[10]
-
Incubation: Incubate the SPAAC reaction for 1 to 12 hours at room temperature or 4°C.[4][10]
-
Final Purification: Purify the final bioconjugate using an appropriate chromatography method to remove any unreacted azide-modified molecule.[2]
Protocol for Determining SPAAC Kinetics using NMR Spectroscopy
This protocol outlines a general procedure for determining the second-order rate constant of a SPAAC reaction using quantitative ¹H NMR spectroscopy.[1]
Materials:
-
Cyclooctyne derivative.
-
Azide (e.g., benzyl azide).
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN).
-
Internal standard of known concentration (e.g., dimethyl sulfone).
-
NMR spectrometer.
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of the cyclooctyne and the internal standard in the deuterated solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum to determine the initial concentration of the cyclooctyne relative to the internal standard.
-
Reaction Initiation: Add a known concentration of the azide (typically in 2-12 fold excess) to the NMR tube.[1]
-
Time-Course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis:
-
Integrate the signals of a characteristic peak for the cyclooctyne and the internal standard in each spectrum.
-
Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.[5]
-
Plot the natural logarithm of the cyclooctyne concentration versus time.
-
The slope of the resulting line is the pseudo-first-order rate constant (k').[5]
-
Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).[5]
-
Protocol for Monitoring SPAAC Reaction by UV-Vis Spectroscopy
This method is particularly suitable for cyclooctynes that possess a distinct chromophore, such as DBCO, which has a characteristic absorbance around 310 nm that disappears as the reaction proceeds.[11][12]
Materials:
-
Cyclooctyne with a UV-active chromophore (e.g., DBCO derivative).
-
Azide.
-
Appropriate buffer or solvent.
-
UV-Vis spectrophotometer with temperature control.
Procedure:
-
Instrument Setup: Set the spectrophotometer to measure the absorbance at the λ_max of the cyclooctyne over time.
-
Blank Measurement: Record a baseline spectrum of the buffer or solvent.
-
Reaction Initiation: In a cuvette, mix the cyclooctyne and a stoichiometric excess of the azide in the buffer.
-
Data Acquisition: Immediately start recording the absorbance at the chosen wavelength at regular time intervals.
-
Data Analysis:
-
Convert the absorbance values to concentration using the Beer-Lambert law (A = εbc).
-
Follow the data analysis steps outlined in the NMR protocol (plotting ln[Concentration] vs. time) to determine the rate constants.
-
Applications in Drug Development and Research
The unique attributes of SPAAC have led to its widespread adoption in various aspects of drug development and biomedical research.
-
Targeted Drug Delivery: SPAAC is used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or polymers, enabling the specific delivery of therapeutics to diseased cells while minimizing off-target effects.[3]
-
Antibody-Drug Conjugates (ADCs): The mild and specific nature of SPAAC makes it an ideal method for linking potent cytotoxic drugs to monoclonal antibodies, creating highly targeted cancer therapies.[2]
-
In Vivo Imaging: The bioorthogonality of SPAAC allows for the labeling and visualization of biomolecules in living organisms without disrupting their natural functions. This has proven invaluable for studying biological processes in real-time.
-
Biomolecule Labeling: SPAAC is extensively used to label proteins, nucleic acids, lipids, and glycans with probes for detection, imaging, and pull-down experiments.[4]
Conclusion
The strain-promoted alkyne-azide cycloaddition has firmly established itself as a powerful and versatile tool in the chemical biologist's and drug developer's arsenal. Its metal-free nature, combined with its high efficiency and bioorthogonality, provides a robust platform for the precise chemical modification of molecules in complex environments. A thorough understanding of the underlying principles of SPAAC, including its mechanism and kinetics, is essential for its successful application. By carefully selecting the appropriate cyclooctyne and optimizing reaction conditions, researchers can harness the full potential of this remarkable click chemistry reaction to advance their scientific discoveries.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. static.igem.org [static.igem.org]
- 12. Team:TU Eindhoven/Characterization/UVvis - 2014.igem.org [2014.igem.org]
Methodological & Application
Application Notes and Protocols for Protein Labeling with Diazo Biotin-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Diazo Biotin-PEG3-DBCO in protein labeling. This multifunctional reagent is a powerful tool for researchers engaged in proteomics, drug discovery, and the study of protein-protein interactions. It incorporates a biotin (B1667282) moiety for affinity purification, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a cleavable diazo linker for the efficient release of captured biomolecules.
The protocol herein describes a two-step labeling strategy. The first step involves the introduction of an azide (B81097) group into the target protein via a diazo-transfer reaction. The second step is the specific and efficient labeling of the azide-modified protein with this compound through a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This copper-free click chemistry approach is highly biocompatible and ideal for use in complex biological systems, including live cells.[1][2]
Principle of the Labeling Strategy
The labeling process leverages two bioorthogonal reactions. Initially, a diazo-transfer reagent is used to convert primary amines on the protein, such as the ε-amino group of lysine (B10760008) residues or the N-terminus, into azide groups. Subsequently, the azide-modified protein is reacted with the DBCO moiety of the this compound probe. The inherent ring strain of the DBCO group allows for a rapid and specific reaction with the azide without the need for a cytotoxic copper catalyst.[1][2]
Once the protein is biotinylated, the biotin handle can be used for affinity purification on streptavidin-coated resins, enabling the isolation of the labeled protein and its interacting partners. A key feature of this reagent is the diazo linker, which can be cleaved under mild conditions using sodium dithionite (B78146), allowing for the gentle elution of the captured proteins from the affinity matrix for downstream analysis, such as mass spectrometry.[3][4]
Quantitative Data Summary
The efficiency of protein labeling and subsequent pull-down can be assessed using various quantitative proteomic techniques. The following table summarizes key parameters and expected outcomes based on optimized protocols.
| Parameter | Typical Value/Range | Method of Analysis | Notes |
| Labeling Stoichiometry | 1-5 biotins/protein | Mass Spectrometry (Intact Protein) | The degree of labeling can be controlled by adjusting the molar ratio of the DBCO reagent to the protein.[5] |
| SPAAC Reaction Efficiency | >90% | SDS-PAGE with fluorescent azide/DBCO; Mass Spectrometry | Optimization of reaction time and temperature can further increase efficiency.[6] |
| Pull-down Enrichment Fold Change | > 4-fold | Quantitative Mass Spectrometry (e.g., TMT, DIA) | Fold change will vary depending on the abundance of the bait and prey proteins.[7][8] |
| Elution Efficiency (Diazo Cleavage) | >80% | Western Blot, Silver Stain | Cleavage with sodium dithionite is typically efficient under mild conditions.[4] |
Experimental Protocols
Part 1: Azide Introduction via Diazo-Transfer
This initial step is for researchers who do not have a method to introduce an azide group onto their protein of interest.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Diazo-transfer reagent (e.g., imidazole-1-sulfonyl azide)
-
Reaction buffer (amine-free, e.g., phosphate (B84403) buffer, pH 8.0)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the reaction buffer using a spin desalting column or dialysis.
-
Reaction Setup: Add the diazo-transfer reagent to the protein solution at a 10- to 50-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess diazo-transfer reagent using a spin desalting column or dialysis against the reaction buffer. The azide-modified protein is now ready for the SPAAC reaction.
Part 2: Labeling with this compound via SPAAC
Materials:
-
Azide-modified protein from Part 1
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., PBS, pH 7.4; must be azide-free)
-
Spin desalting columns or dialysis equipment for purification
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add the this compound stock solution to the azide-modified protein solution to achieve a 10- to 20-fold molar excess of the DBCO reagent.[9] The final concentration of DMSO or DMF in the reaction should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[9] Protect the reaction from light if the DBCO reagent is light-sensitive.
-
Purification: Remove the unreacted this compound using a spin desalting column or by dialysis against PBS.[9][10] The biotinylated protein is now ready for use in pull-down assays or other applications.
Part 3: Pull-down of Biotinylated Protein and Interacting Partners
Materials:
-
Biotinylated protein from Part 2
-
Cell lysate containing potential interacting proteins
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis buffer (e.g., RIPA buffer)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (50 mM sodium dithionite in PBS)
Procedure:
-
Bead Preparation: Wash the streptavidin beads with lysis buffer according to the manufacturer's instructions.
-
Bait Protein Immobilization: Incubate the biotinylated protein with the streptavidin beads for 1-2 hours at 4°C with gentle rotation to immobilize the "bait" protein.
-
Washing: Wash the beads three times with wash buffer to remove any unbound bait protein.
-
Prey Protein Binding: Add the cell lysate to the beads and incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for the binding of interacting "prey" proteins.
-
Washing: Wash the beads extensively (at least five times) with wash buffer to remove non-specific binders.
-
Elution: To elute the captured protein complexes, resuspend the beads in elution buffer (50 mM sodium dithionite in PBS) and incubate for 30-60 minutes at room temperature with gentle mixing.
-
Sample Collection: Collect the supernatant containing the eluted proteins for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.
Visualizations
Experimental Workflow for Protein Labeling and Pull-down
Caption: Workflow for protein labeling and interaction analysis.
Example Signaling Pathway: EGFR Interaction Network
A common application of this protocol is to identify protein-protein interactions within a signaling pathway. The Epidermal Growth Factor Receptor (EGFR) is a well-studied receptor tyrosine kinase that, upon activation, recruits a complex of interacting proteins to initiate downstream signaling. A pull-down experiment using a biotinylated EGFR as bait can be used to identify these interaction partners.[7][11][12][13][14][15]
Caption: Simplified EGFR signaling interaction network.
References
- 1. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. encapsula.com [encapsula.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. apexbt.com [apexbt.com]
- 6. hsiehwilsonlab.caltech.edu [hsiehwilsonlab.caltech.edu]
- 7. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. string-db.org [string-db.org]
- 13. researchgate.net [researchgate.net]
- 14. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Illuminating the Proteome: A Guide to Diazo Biotin-PEG3-DBCO in Advanced Proteomics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective use of Diazo Biotin-PEG3-DBCO, a versatile chemical probe, in various proteomics workflows. This reagent enables the enrichment and identification of specific protein populations, offering valuable insights into cellular processes, drug target identification, and biomarker discovery.
Introduction to this compound
This compound is a multifunctional molecule designed for the targeted labeling and subsequent enrichment of proteins. Its structure incorporates three key functionalities:
-
Biotin (B1667282): A high-affinity ligand for streptavidin, enabling robust and efficient capture of labeled proteins.
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts specifically with azide-modified molecules via copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC). This bioorthogonal reaction is highly efficient and occurs under physiological conditions, making it ideal for use in complex biological samples.[1]
-
Diazo Cleavable Linker: A diazo group situated between the biotin and DBCO moieties allows for the mild and specific cleavage of the linker using sodium dithionite (B78146).[2] This feature is critical for releasing captured proteins from streptavidin beads, facilitating their analysis by mass spectrometry without the interference of the biotin tag itself.
-
PEG3 Spacer: A short polyethylene (B3416737) glycol spacer enhances the solubility of the reagent in aqueous buffers and reduces steric hindrance, improving accessibility for both the click reaction and streptavidin binding.[3]
These features make this compound an ideal tool for a range of proteomics applications, including the study of post-translational modifications, protein-protein interactions, and the identification of cell surface and newly synthesized proteins.
Key Applications in Proteomics
This compound is particularly well-suited for two primary proteomics strategies:
-
Cell Surface Protein Labeling: The selective identification of proteins exposed on the cell surface is crucial for understanding cell-cell communication, signaling, and for the discovery of biomarkers and therapeutic targets. By introducing azide (B81097) groups onto cell surface glycans via metabolic labeling with azide-modified sugars (e.g., Ac4ManNAz), researchers can specifically label these proteins with this compound.
-
Metabolic Labeling of Newly Synthesized Proteins: This approach, often referred to as Bio-Orthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the temporal profiling of protein synthesis.[4][5] Cells are cultured with an azide-modified amino acid analog, such as azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. These azide-labeled proteins can then be tagged with this compound for enrichment and analysis.
Experimental Protocols
The following are detailed protocols for the application of this compound in proteomics.
Protocol 1: Cell Surface Protein Labeling and Enrichment
This protocol describes the metabolic labeling of cell surface glycoproteins with an azide-modified sugar followed by copper-free click chemistry with this compound, enrichment, and preparation for mass spectrometry.
Materials:
-
Cells of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., 0.1% SDS in PBS)
-
Elution buffer (50 mM sodium dithionite in PBS)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin
-
Mass spectrometry-grade water and acetonitrile
-
Formic acid
Experimental Workflow:
Workflow for cell surface protein labeling and analysis.
Procedure:
-
Metabolic Labeling: Culture cells in the presence of 25-50 µM Ac4ManNAz for 48-72 hours to allow for the incorporation of azide groups into cell surface glycans.
-
Cell Harvesting: Gently wash the cells three times with ice-cold PBS to remove excess labeling reagent.
-
Click Chemistry Reaction: Resuspend the cells in PBS containing 100 µM this compound. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Cell Lysis: Pellet the cells and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Streptavidin Pulldown: Incubate the cell lysate with streptavidin-agarose beads for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash series includes washes with lysis buffer, high salt buffer, and PBS.
-
Elution: Elute the captured proteins from the beads by incubating with 50 mM sodium dithionite in PBS for 30 minutes at room temperature. Collect the supernatant.
-
Sample Preparation for Mass Spectrometry:
-
Reduce the eluted proteins with 10 mM DTT for 1 hour at 56°C.
-
Alkylate with 55 mM IAA for 45 minutes in the dark.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis: Acidify the peptide solution with formic acid and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the labeled proteins using appropriate proteomics software.
Protocol 2: Metabolic Labeling of Newly Synthesized Proteins (BONCAT)
This protocol outlines the labeling of newly synthesized proteins with AHA, followed by tagging with this compound and subsequent proteomic analysis.
Materials:
-
Cells of interest
-
Methionine-free cell culture medium
-
Azidohomoalanine (AHA)
-
Complete cell culture medium
-
All other reagents as listed in Protocol 1.
Experimental Workflow:
Workflow for BONCAT and proteomic analysis.
Procedure:
-
Methionine Starvation: Wash cells with PBS and incubate in methionine-free medium for 30-60 minutes to deplete intracellular methionine pools.
-
AHA Labeling: Replace the medium with methionine-free medium supplemented with 50-100 µM AHA. The labeling time can be varied from 30 minutes to several hours depending on the desired temporal resolution.
-
Cell Harvesting: Wash the cells with ice-cold PBS.
-
Cell Lysis: Lyse the cells in a buffer compatible with click chemistry (e.g., PBS with 1% SDS and protease inhibitors).
-
Click Chemistry Reaction: Add this compound to the cell lysate to a final concentration of 100 µM. Incubate for 1-2 hours at room temperature.
-
Streptavidin Pulldown, Washing, Elution, and Sample Preparation: Follow steps 5-11 from Protocol 1.
Data Presentation
Quantitative proteomics data obtained using this compound can be effectively summarized in tables for clear comparison between different experimental conditions.
Table 1: Quantitative Analysis of Cell Surface Proteins in Response to Drug Treatment
| Protein Accession | Gene Name | Protein Description | Fold Change (Treated/Control) | p-value | Number of Unique Peptides |
| P00533 | EGFR | Epidermal growth factor receptor | -2.5 | 0.001 | 25 |
| P02768 | ALB | Serum albumin | 1.2 | 0.85 | 15 |
| Q9Y624 | TFRC | Transferrin receptor protein 1 | -1.8 | 0.02 | 18 |
| P16422 | ITGB1 | Integrin beta-1 | -2.1 | 0.005 | 22 |
| P08575 | CD44 | CD44 antigen | 1.5 | 0.15 | 12 |
Table 2: Identification of Newly Synthesized Proteins Following Growth Factor Stimulation
| Protein Accession | Gene Name | Protein Description | Timepoint of First Detection | Relative Abundance (Stimulated/Unstimulated) at 4h |
| P60709 | ACTB | Actin, cytoplasmic 1 | 1h | 1.1 |
| P04637 | TP53 | Cellular tumor antigen p53 | 4h | 3.2 |
| Q06609 | FOS | Proto-oncogene c-Fos | 30 min | 8.5 |
| P01116 | HRAS | GTPase HRas | 2h | 2.1 |
| P62258 | RPS6 | 40S ribosomal protein S6 | 1h | 1.5 |
Signaling Pathway Visualization
The data generated from these proteomics experiments can be used to visualize the impact on specific signaling pathways. For example, a study on the effect of an EGFR inhibitor on the cell surface proteome might reveal changes in the abundance of proteins involved in the EGFR signaling pathway.
EGFR signaling pathway with example quantitative data.
Conclusion
This compound is a powerful and versatile tool for modern proteomics research. Its unique combination of a biotin handle for enrichment, a DBCO group for bioorthogonal labeling, and a cleavable diazo linker for efficient sample preparation makes it an invaluable reagent for the study of cell surface proteins and newly synthesized proteomes. The protocols and data presentation formats provided here offer a comprehensive guide for researchers seeking to leverage this technology to gain deeper insights into complex biological systems.
References
- 1. Monitoring Protein O-GlcNAc Status via Metabolic Labeling and Copper-free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Systematic Characterization of Extracellular Glycoproteins using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Protein Labeling with Diazo Biotin-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, or the surfaceome, is critical for understanding cellular communication, signaling, and for the identification of novel drug targets and biomarkers. Diazo Biotin-PEG3-DBCO is a versatile reagent designed for the efficient and specific labeling of cell surface proteins. This multifunctional linker incorporates several key features: a diazo group for cleavable capture, a biotin (B1667282) moiety for high-affinity purification, a hydrophilic polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and reduce steric hindrance, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1]
This reagent is particularly advantageous for applications requiring the release of captured proteins under mild conditions, preserving their integrity for downstream analysis. The DBCO group reacts specifically with azide-modified biomolecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently in living systems without the need for a toxic copper catalyst.[2]
These application notes provide a comprehensive guide to utilizing this compound for cell surface protein labeling, including detailed experimental protocols, data presentation, and visualization of relevant biological pathways and workflows.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the application of this compound and associated techniques.
Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DBCO | ~0.1 - 1.0 | Widely used, commercially available, good balance of reactivity and stability. |
| BCN | ~0.01 - 0.1 | Bicyclononyne; highly stable, suitable for long-term labeling studies. |
| DIFO | ~1.0 - 10.0 | Difluorinated cyclooctyne; exhibits very fast reaction kinetics. |
Note: The rate constants are approximate and can vary depending on the specific reactants and reaction conditions.
Table 2: Cleavage Efficiency of Diazo-Biotin Linker
| Cleavage Reagent | Concentration | Incubation Time | Temperature | Cleavage Efficiency |
| Sodium Dithionite (B78146) | 50-100 mM | 30-60 min | Room Temperature | >90%[2][3] |
| Hydrazine | 50 mM | 60 min | Room Temperature | ~70-80%[4] |
Note: Freshly prepared sodium dithionite solution is recommended for optimal cleavage efficiency.
Table 3: Representative Labeling Efficiency of Cell Surface Proteins
| Cell Type | Labeling Method | Labeling Efficiency (%) | Method of Quantification |
| HEK293T | Metabolic Labeling (Ac₄ManNAz) + DBCO-Biotin | 75-90% | Flow Cytometry |
| Jurkat | Direct Antibody-Azide Conjugate + DBCO-Biotin | 80-95% | Fluorescence Microscopy |
| A431 | Enzymatic Labeling (GalT(Y289L)) + UDP-GalNAz + DBCO-Biotin | 70-85% | Western Blot |
Note: These values are representative and can vary based on the specific protein of interest, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cell Surface Glycoproteins with Azido (B1232118) Sugars followed by this compound Labeling
This protocol describes the metabolic incorporation of an azide-modified sugar into cell surface glycoproteins, which are then labeled with this compound.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Azido sugar (e.g., N-azidoacetylmannosamine-tetraacylated, Ac₄ManNAz)
-
This compound
-
DMSO
-
Streptavidin-agarose beads
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (50 mM sodium dithionite in PBS)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Metabolic Labeling: a. Plate cells and allow them to adhere and grow to 70-80% confluency. b. Replace the culture medium with fresh medium containing 25-50 µM of Ac₄ManNAz. c. Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into cell surface glycans.
-
Cell Harvesting and Washing: a. Gently wash the cells three times with ice-cold PBS to remove any unreacted azido sugar. b. Harvest the cells using a cell scraper or by dissociation with a non-enzymatic solution. c. Pellet the cells by centrifugation and wash again with ice-cold PBS.
-
This compound Labeling: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Resuspend the cell pellet in PBS containing 100 µM this compound. c. Incubate for 1-2 hours at 4°C with gentle rotation to label the azide-modified surface proteins.
-
Cell Lysis: a. Pellet the labeled cells and wash three times with ice-cold PBS to remove excess labeling reagent. b. Lyse the cells in an appropriate lysis buffer on ice for 30 minutes. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Affinity Purification of Biotinylated Proteins: a. Pre-wash streptavidin-agarose beads with lysis buffer. b. Add the pre-washed beads to the cell lysate and incubate for 2-4 hours at 4°C with gentle rotation. c. Pellet the beads and wash them extensively with wash buffer to remove non-specifically bound proteins.
-
Elution of Captured Proteins: a. Resuspend the beads in elution buffer (freshly prepared 50 mM sodium dithionite in PBS). b. Incubate for 30-60 minutes at room temperature to cleave the diazo linker and release the labeled proteins. c. Pellet the beads and collect the supernatant containing the eluted proteins.
-
Downstream Analysis: a. The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Downstream Analysis of Biotinylated Proteins by Mass Spectrometry
This protocol outlines the general steps for preparing biotinylated proteins for identification and quantification by mass spectrometry.
Materials:
-
Eluted protein sample from Protocol 1
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid
-
C18 desalting columns
-
LC-MS/MS system
Procedure:
-
Protein Reduction and Alkylation: a. To the eluted protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. b. Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
In-solution Tryptic Digestion: a. Add trypsin to the protein sample at a 1:50 (trypsin:protein) ratio. b. Incubate overnight at 37°C.
-
Peptide Desalting: a. Acidify the digest with formic acid to a final concentration of 0.1%. b. Desalt the peptides using a C18 column according to the manufacturer's instructions. c. Elute the peptides and dry them in a vacuum centrifuge.
-
LC-MS/MS Analysis: a. Reconstitute the dried peptides in 0.1% formic acid. b. Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data Analysis: a. Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest, or MaxQuant) to identify the biotinylated proteins. b. Perform quantitative analysis to compare protein abundance between different experimental conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell surface protein labeling.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway.
This application note provides a comprehensive overview and practical guidance for utilizing this compound in the study of cell surface proteins. The provided protocols and data serve as a starting point for experimental design, which may require further optimization based on the specific biological system and research question.
References
- 1. usherbrooke.ca [usherbrooke.ca]
- 2. Buy Diazo Biotin-PEG3-Azide | 1339202-33-3 | >95% [smolecule.com]
- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diazo Biotin-PEG3-DBCO in Affinity Purification-Mass Spectrometry (AP-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazo Biotin-PEG3-DBCO is a trifunctional reagent designed for advanced affinity purification-mass spectrometry (AP-MS) applications. Its unique architecture, incorporating a photo-activatable diazo group, a high-affinity biotin (B1667282) handle, and a dibenzocyclooctyne (DBCO) moiety for copper-free click chemistry, enables the capture and identification of protein-protein interactions with high specificity and temporal control. The integrated polyethylene (B3416737) glycol (PEG3) spacer enhances the reagent's solubility and reduces steric hindrance. A key feature of this reagent is the diazo linkage, which is cleavable under mild conditions with sodium dithionite (B78146), allowing for the efficient release of captured proteins for downstream mass spectrometry analysis.
This document provides detailed application notes and a generalized protocol for utilizing this compound in AP-MS workflows to identify protein interactomes.
Principle of the Method
The AP-MS workflow using this compound involves several key stages:
-
Probe Conjugation: The DBCO group of the reagent is first conjugated to a molecule of interest (e.g., a small molecule inhibitor, a peptide, or a protein) that contains an azide (B81097) group. This reaction, known as strain-promoted alkyne-azide cycloaddition (SPAAC), is bioorthogonal and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1]
-
Photo-Crosslinking: The resulting probe is introduced to a cellular lysate or intact cells. Upon exposure to UV light, the diazo group forms a highly reactive carbene intermediate that covalently crosslinks the probe to interacting proteins in close proximity. This step allows for the capture of transient or weak interactions.
-
Affinity Purification: The biotinylated protein complexes are then captured and enriched from the complex biological mixture using streptavidin-coated affinity resins. The exceptionally strong interaction between biotin and streptavidin ensures high purification efficiency.
-
Elution: The captured protein complexes are released from the affinity resin by cleaving the diazo linker with sodium dithionite. This mild elution condition preserves the integrity of the protein complexes and avoids the co-elution of non-specifically bound proteins that can occur with harsh elution methods.
-
Mass Spectrometry Analysis: The eluted proteins are then digested, typically with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.
Key Features and Advantages
-
Trifunctional Design: Combines photo-crosslinking, affinity capture, and bioorthogonal conjugation capabilities in a single molecule.
-
Temporal Control: Photo-activation allows for precise control over the timing of crosslinking, enabling the study of dynamic interactions.
-
Copper-Free Click Chemistry: The DBCO group facilitates rapid and specific conjugation to azide-modified molecules without the need for cytotoxic copper catalysts, making it suitable for live-cell applications.
-
Cleavable Linker: The diazo linkage allows for the efficient release of captured proteins under mild conditions, reducing background and improving the quality of mass spectrometry data.
-
Enhanced Solubility: The PEG3 spacer improves the solubility of the reagent and the resulting conjugates in aqueous buffers.
Experimental Protocols
The following is a generalized protocol for an AP-MS experiment using this compound. Optimization of specific steps, such as probe concentration and UV exposure time, may be necessary for different experimental systems.
Materials and Reagents
-
This compound
-
Azide-modified molecule of interest (e.g., small molecule, peptide)
-
Cell lysate or cultured cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-coated magnetic beads or agarose (B213101) resin
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer: 50 mM Sodium Dithionite in a suitable buffer (e.g., PBS, pH 7.4), freshly prepared
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Reagents for mass spectrometry analysis
Protocol
1. Conjugation of this compound to Azide-Modified Molecule (Probe Preparation)
-
Dissolve the azide-modified molecule and this compound in a suitable solvent such as DMSO.
-
Mix the two components at a desired molar ratio (e.g., 1:1 to 1:3 of azide-molecule to DBCO-reagent).
-
Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C.
-
The progress of the reaction can be monitored by LC-MS.
-
Purify the resulting probe conjugate using an appropriate method, such as HPLC, to remove unreacted starting materials.
2. Photo-Crosslinking in Cell Lysate
-
Prepare cell lysate according to standard protocols. Ensure the lysis buffer is compatible with the downstream affinity purification and mass spectrometry steps.
-
Add the this compound conjugated probe to the cell lysate at a final concentration typically in the low micromolar range. A titration experiment is recommended to determine the optimal concentration.
-
Incubate the lysate with the probe for a specified time (e.g., 30-60 minutes) at 4°C to allow for binding to target proteins.
-
Transfer the lysate to a suitable container for UV irradiation (e.g., a petri dish on ice).
-
Expose the lysate to UV light (typically 365 nm) for a predetermined time (e.g., 5-30 minutes). The optimal UV exposure time should be determined empirically to maximize crosslinking while minimizing protein damage.
3. Affinity Purification of Crosslinked Proteins
-
Add pre-washed streptavidin-coated magnetic beads or agarose resin to the UV-irradiated lysate.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the capture of biotinylated protein complexes.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Typically, 3-5 washes are performed.
4. Elution of Captured Proteins
-
Prepare a fresh solution of 50 mM sodium dithionite in an appropriate buffer (e.g., PBS, pH 7.4).
-
Resuspend the beads in the elution buffer.
-
Incubate at room temperature for 30-60 minutes with gentle agitation to cleave the diazo linker and release the captured proteins.
-
Separate the beads from the eluate (e.g., using a magnetic rack for magnetic beads or centrifugation for agarose resin).
-
Collect the supernatant containing the eluted proteins.
5. Sample Preparation for Mass Spectrometry
-
Reduce and alkylate the eluted proteins using standard protocols (e.g., with DTT and iodoacetamide).
-
Digest the proteins into peptides using a protease such as trypsin (typically overnight at 37°C).
-
Desalt the resulting peptide mixture using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS.
6. Data Analysis
-
Use a suitable database search engine (e.g., MaxQuant, Proteome Discoverer) to identify the proteins from the MS/MS spectra.
-
Perform quantitative analysis to identify proteins that are significantly enriched in the sample compared to a negative control (e.g., a sample treated with a non-crosslinking control probe or no probe).
Data Presentation
Table 1: Optimization of Probe Concentration for AP-MS
| Probe Concentration (µM) | Total Protein Yield (µg) | Number of Identified Proteins | Key Target Protein Enrichment (Fold Change) |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 |
Table 2: Comparison of Elution Conditions
| Elution Condition | Total Protein Yield (µg) | Number of Identified Proteins | Background Protein Contamination (%) |
| 50 mM Sodium Dithionite | |||
| 8 M Urea | |||
| Boiling in SDS-PAGE Buffer |
Visualizations
References
Application Notes and Protocols for Diazo Biotin-PEG3-DBCO in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for utilizing Diazo Biotin-PEG3-DBCO in copper-free click chemistry reactions, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This bioorthogonal reaction enables the efficient and specific conjugation of biotin (B1667282) to azide-modified molecules under mild, biocompatible conditions.
Introduction
This compound is a versatile reagent designed for bioconjugation.[1][2][3] It features a biotin moiety for affinity purification or detection, a dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a PEG3 spacer to enhance solubility and reduce steric hindrance, and a diazo group that allows for the cleavage and release of the biotinylated molecule from streptavidin under mild conditions using sodium dithionite.[2][4][5]
The core of its application lies in the SPAAC reaction, a highly efficient and bioorthogonal ligation between a strained alkyne (DBCO) and an azide (B81097).[4][6][7] This reaction proceeds rapidly at room temperature without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems, including live cells and in vivo studies.[4][7][8][9] The resulting triazole linkage is stable, ensuring a robust conjugation.[4][6]
Key Features and Advantages:
-
Biocompatible: The copper-free nature of the reaction avoids cytotoxicity associated with traditional click chemistry, making it suitable for in vivo applications.[6][7][8]
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[6][8]
-
High Specificity: The DBCO group reacts specifically with azides, avoiding side reactions with other functional groups commonly found in biological molecules like amines and sulfhydryls.[8][9]
-
Excellent Efficiency: SPAAC reactions typically proceed with high yields, often achieving near-quantitative conjugation.[4][7][8]
-
Cleavable Linker: The integrated diazo group allows for the release of the captured biomolecule from streptavidin beads under gentle conditions.[2][4]
-
Enhanced Solubility: The hydrophilic PEG3 spacer improves the water solubility of the reagent and the resulting conjugate.[4][6]
Reaction Principle
The fundamental reaction involves the [3+2] cycloaddition of the DBCO group on the this compound molecule with an azide group on a target molecule. The inherent ring strain of the DBCO alkyne significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed spontaneously without a catalyst.
Caption: General workflow of the SPAAC reaction.
Experimental Protocols
General Considerations:
-
Solvent: this compound is soluble in common organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[2] For biological applications, it is recommended to prepare a concentrated stock solution in an organic solvent and then dilute it into the aqueous reaction buffer. The final concentration of the organic solvent in the aqueous reaction should be kept low (typically ≤10-20%) to maintain the stability of biomolecules like proteins.[8]
-
Buffers: Avoid buffers containing azides (e.g., sodium azide as a preservative) as they will react with the DBCO group.[4][8] Amine-free buffers such as PBS (phosphate-buffered saline) or HEPES are recommended, especially when working with NHS esters for initial molecule activation.[4]
-
Temperature: Reactions are typically performed at room temperature (20-25°C) or at 4°C for sensitive biomolecules.[4] Incubation at 37°C can also be used to increase the reaction rate.[4]
-
Reaction Time: Reaction times can vary from 1 to 24 hours, depending on the concentration of reactants and the specific azide used.[4][10] For many applications, an overnight incubation at 4°C or 2-4 hours at room temperature is sufficient.[8][10]
-
Molar Ratio: The optimal molar ratio of this compound to the azide-modified molecule may need to be determined empirically. A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO reagent.[4]
Protocol 1: General Labeling of an Azide-Modified Protein
This protocol describes a general method for biotinylating a protein that has been previously modified to contain an azide group.
Materials:
-
This compound
-
Azide-modified protein
-
Anhydrous DMSO
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Desalting column for purification
Procedure:
-
Prepare Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Prepare Protein Solution: Dissolve the azide-modified protein in the reaction buffer to a concentration of 1-10 mg/mL.[8]
-
Reaction Setup: Add the desired molar excess (e.g., 3-fold) of the this compound stock solution to the protein solution. Ensure the final DMSO concentration is below 20%.[8]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[8]
-
Purification: Remove the excess, unreacted this compound by size-exclusion chromatography using a desalting column equilibrated with PBS.
-
Characterization: The degree of labeling can be determined using methods such as HABA/avidin assays or mass spectrometry. The DBCO group has a characteristic UV absorbance at ~310 nm, which can be used to monitor the reaction progress as the peak diminishes upon reaction with an azide.[6][8]
Protocol 2: Biotinylation and Capture of a Target Protein
This protocol outlines the workflow for labeling an azide-containing protein, capturing it with streptavidin beads, and subsequently eluting it.
Caption: Workflow for biotinylation, capture, and elution.
Procedure:
-
Follow steps 1-4 from Protocol 1 to generate the biotinylated protein. Purification at this stage is optional but can reduce background.
-
Capture: Add streptavidin-coated magnetic beads or agarose (B213101) resin to the reaction mixture.
-
Incubation: Incubate for 30-60 minutes at room temperature with gentle rotation to allow for the binding of the biotinylated protein to the streptavidin.
-
Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads 3-5 times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove non-specifically bound proteins.
-
Elution: To release the captured protein, resuspend the washed beads in an elution buffer containing 50 mM sodium dithionite.[5] Incubate for 30-60 minutes at room temperature.
-
Collection: Pellet the beads and collect the supernatant containing the eluted protein.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the SPAAC reaction with DBCO reagents. Specific efficiencies can vary based on the nature of the azide-containing molecule.
| Parameter | Recommended Condition | Notes |
| Solvents | Aqueous buffers (PBS, HEPES), DMSO, DMF | Maintain low organic solvent concentration for biomolecule stability.[4][8] |
| pH | 7.0 - 8.5 | Reaction is tolerant to a range of pH values. |
| Temperature | 4°C to 37°C | Room temperature is common; lower temperatures can be used for sensitive molecules.[4][8] |
| Reaction Time | 1 - 24 hours | Longer incubation times can improve efficiency, especially at lower concentrations.[4][10] |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 20:1 | Higher excess of one reagent can drive the reaction to completion. For proteins, a 1.5-3 fold excess of the DBCO reagent is a good starting point.[4][8] |
| Reactant Concentration | Higher concentrations lead to faster reactions | Reaction efficiency is concentration-dependent.[4][11] |
Troubleshooting
-
Low Labeling Efficiency:
-
Increase the incubation time or temperature.
-
Increase the molar excess of the this compound reagent.
-
Ensure the azide modification of the target molecule was successful.
-
Confirm that no azide-containing components are in the reaction buffer.
-
-
Protein Precipitation:
-
Reduce the final concentration of the organic solvent (e.g., DMSO).
-
Perform the reaction at a lower temperature (4°C).
-
Conclusion
This compound is a powerful tool for the specific and efficient biotinylation of azide-modified molecules. The copper-free SPAAC reaction conditions are mild and biocompatible, making this reagent highly suitable for a wide range of applications in chemical biology, proteomics, and drug development. The cleavable nature of the linker further enhances its utility in affinity purification workflows.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. This compound | AxisPharm [axispharm.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. glenresearch.com [glenresearch.com]
- 11. researchgate.net [researchgate.net]
Revolutionizing Drug Delivery: Applications of Diazo Biotin-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The landscape of targeted therapeutics is continually evolving, with a significant focus on developing highly specific and efficient drug delivery systems. Among the innovative tools available to researchers, the multifunctional linker Diazo Biotin-PEG3-DBCO has emerged as a critical component in the design of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). This versatile linker offers a unique combination of functionalities: a diazo group for cleavable release, a biotin (B1667282) moiety for high-affinity purification and detection, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1][2][3] This application note provides a comprehensive overview of the applications of this compound in drug delivery systems, complete with detailed experimental protocols and illustrative data.
Key Features and Applications
This compound is a powerful tool for a range of bioconjugation applications.[1] Its key features—photoreactivity, biotin affinity, and copper-free click chemistry—are integrated into a PEG3 scaffold, enabling advanced and multifunctional conjugation strategies.[1] The primary applications in drug delivery include:
-
Antibody-Drug Conjugate (ADC) Synthesis: The DBCO group facilitates the site-specific conjugation of azide-modified cytotoxic drugs to antibodies through a stable triazole linkage formed via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[2] This copper-free click chemistry is biocompatible and highly efficient.[4]
-
Controlled Payload Release: The diazo linker is cleavable under mild reducing conditions using sodium dithionite (B78146), allowing for the controlled release of the conjugated drug at the target site.[3] This is crucial for minimizing off-target toxicity.
-
Facilitated Purification and Analysis: The biotin moiety allows for the efficient purification of the ADC using streptavidin-based affinity chromatography. It can also be used for detection and tracking of the conjugate.
-
Probe Development: This linker is instrumental in creating multifunctional probes for imaging and diagnostic applications in drug delivery research.[1]
Physicochemical and Bioconjugation Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | ~973 g/mol | [3] |
| Solubility | DMSO, DMF, DCM, THF, Chloroform | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [3] |
| DBCO Reactivity | Reacts with azide-containing molecules via SPAAC | [1] |
| Diazo Cleavage | Cleaved by sodium dithionite (Na2S2O4) | [3] |
| Biotin Binding | High affinity for streptavidin and avidin | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of an ADC utilizing the this compound linker.
Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of an azide-modified cytotoxic drug to a targeting antibody using this compound.
Materials:
-
Targeting antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4), free of sodium azide.
-
This compound linker.
-
Azide-modified cytotoxic drug.
-
Anhydrous DMSO or DMF.
-
Spin desalting columns.
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody buffer to the reaction buffer using a spin desalting column to remove any interfering substances like sodium azide. Adjust the antibody concentration to 1-10 mg/mL.
-
Linker-Drug Conjugation (SPAAC Reaction):
-
Dissolve the this compound linker and the azide-modified drug in a minimal amount of anhydrous DMSO or DMF.
-
Add the dissolved linker to the azide-drug solution at a slight molar excess (e.g., 1.2 equivalents of linker).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction can be monitored by LC-MS to confirm the formation of the linker-drug conjugate.
-
-
Activation of Antibody (if necessary, for site-specific conjugation): This step is for creating an azide-bearing antibody. If you are starting with an azide-modified antibody, proceed to step 4.
-
Conjugation of Linker-Drug to Antibody:
-
Add the pre-formed linker-drug conjugate to the antibody solution. The molar ratio of linker-drug to antibody should be optimized to achieve the desired drug-to-antibody ratio (DAR), typically starting with a 5-10 fold molar excess of the linker-drug.
-
Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.
-
-
Purification of the ADC:
-
Remove the excess, unreacted linker-drug conjugate using a spin desalting column or size-exclusion chromatography.
-
The purified ADC can be further purified using streptavidin affinity chromatography, leveraging the biotin moiety on the linker.
-
-
Characterization of the ADC:
-
Determine the Drug-to-Antibody Ratio (DAR): This can be measured using techniques like UV-Vis spectroscopy (measuring absorbance at 280 nm for the antibody and at a characteristic wavelength for the drug) or, more accurately, by Hydrophobic Interaction Chromatography (HIC) or LC-MS.[5]
-
Confirm Conjugation: Analyze the ADC by SDS-PAGE to observe the increase in molecular weight compared to the unconjugated antibody.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol assesses the potency of the synthesized ADC in killing target cancer cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well cell culture plates.
-
Synthesized ADC and unconjugated antibody (as a control).
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete cell culture medium.
-
Incubation: Remove the old medium from the cells and add the ADC or control antibody dilutions. Incubate the plates for a period that allows for internalization and drug release (e.g., 72-96 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) value.
Illustrative Quantitative Data (for a representative cleavable linker ADC):
| Cell Line | Target Antigen | ADC IC50 (nM) | Unconjugated Antibody IC50 (nM) |
| SK-BR-3 | HER2-positive | 0.5 | >1000 |
| MDA-MB-231 | HER2-negative | >1000 | >1000 |
Note: This data is illustrative and based on typical results for ADCs with cleavable linkers against relevant cell lines. Actual results will vary depending on the antibody, payload, and cell line used.[6][7]
Protocol 3: Cellular Uptake and Intracellular Trafficking Analysis
This protocol uses flow cytometry and confocal microscopy to visualize and quantify the internalization of the ADC.
Materials:
-
Fluorescently labeled ADC (e.g., using an Alexa Fluor dye).
-
Target antigen-positive cells.
-
Flow cytometer.
-
Confocal microscope.
-
Lysosomal staining dye (e.g., LysoTracker™).
-
Nuclear staining dye (e.g., DAPI).
Procedure (Flow Cytometry):
-
Cell Treatment: Treat the target cells with the fluorescently labeled ADC at various concentrations and for different time points (e.g., 0, 1, 4, 24 hours).
-
Cell Preparation: Harvest the cells, wash with PBS, and fix if necessary.
-
Analysis: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity, which corresponds to the amount of internalized ADC.[8][9]
Procedure (Confocal Microscopy):
-
Cell Seeding and Treatment: Seed cells on glass-bottom dishes and treat with the fluorescently labeled ADC.
-
Staining: After incubation, stain the cells with a lysosomal dye and a nuclear dye.
-
Imaging: Visualize the cells using a confocal microscope to observe the subcellular localization of the ADC. Co-localization of the ADC fluorescence with the lysosomal marker would indicate trafficking to the lysosome.[10][11]
Protocol 4: Quantification of Drug Release
This protocol uses Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the release of the cytotoxic drug from the ADC within cells.
Materials:
-
ADC-treated cells.
-
Cell lysis buffer.
-
Protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS system.
Procedure:
-
Cell Lysate Preparation: Treat cells with the ADC for a desired period, then harvest and lyse the cells.
-
Protein Precipitation: Add a protein precipitation solution to the cell lysate to precipitate proteins and release the free drug into the supernatant.
-
Sample Analysis: Centrifuge the sample to pellet the precipitated protein and analyze the supernatant by LC-MS.
-
Quantification: Quantify the amount of released drug by comparing the peak area of the drug to that of a known concentration of an internal standard.[12][13][14]
Illustrative Quantitative Data (for a representative cleavable linker ADC):
| Time Point (hours) | Intracellular Released Drug (ng/10^6 cells) |
| 0 | 0 |
| 4 | 5.2 |
| 24 | 18.7 |
| 48 | 25.1 |
Note: This data is for illustrative purposes and represents the time-dependent release of a payload from an ADC with a cleavable linker after internalization.[15]
Protocol 5: Bystander Effect Assay
This protocol assesses the ability of the released drug to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cell lines (the antigen-negative line can be engineered to express a fluorescent protein like GFP for easy identification).
-
Complete cell culture medium.
-
Multi-well plates.
-
ADC.
-
Flow cytometer or high-content imaging system.
Procedure:
-
Co-culture Setup: Seed the antigen-positive and antigen-negative cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate. Include monocultures of each cell line as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative monoculture.
-
Incubation: Incubate the plates for 72-96 hours.
-
Analysis: Quantify the viability of the antigen-negative (GFP-positive) cells in the co-culture using flow cytometry or by counting the fluorescent cells with an imaging system. A significant reduction in the viability of the antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[16][17][]
Conclusion
This compound is a highly valuable and versatile linker for the development of sophisticated drug delivery systems. Its unique combination of features enables the straightforward synthesis of ADCs with controlled drug release properties, while also facilitating their purification and analysis. The protocols provided in this application note offer a robust framework for researchers to utilize this linker in their drug development programs, from initial ADC synthesis to comprehensive in vitro characterization. The ability to create targeted therapies with enhanced efficacy and potentially reduced side effects underscores the importance of such advanced linker technologies in the future of medicine.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zymeworks.com [zymeworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Flow Cytometry Analysis for Therapeutic Antibodies | KCAS Bio [kcasbio.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. adcreview.com [adcreview.com]
- 12. biocompare.com [biocompare.com]
- 13. mdpi.com [mdpi.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for In Vivo Bioconjugation Using Diazo Biotin-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazo Biotin-PEG3-DBCO is a versatile, multifunctional reagent designed for advanced in vivo bioconjugation applications. This innovative molecule incorporates three key functionalities:
-
A biotin (B1667282) moiety for high-affinity binding to streptavidin and its analogs, enabling robust purification and detection.
-
A short, hydrophilic polyethylene glycol (PEG3) spacer that enhances solubility in aqueous environments and minimizes steric hindrance.
-
A dibenzocyclooctyne (DBCO) group for participation in copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, allowing for highly specific and biocompatible ligation to azide-modified molecules in vivo.
-
A diazirine group (often referred to as a diazo group in this context), a compact photo-activatable crosslinker that, upon irradiation with UV light, forms a reactive carbene to covalently label interacting biomolecules.[1]
The unique combination of these features makes this compound a powerful tool for a range of in vivo applications, including target identification, proteomics, and pre-targeted imaging and therapy.[2][3] Furthermore, the diazo linkage is cleavable under mild reducing conditions, such as with sodium dithionite (B78146), facilitating the release of captured biomolecules for downstream analysis.[4]
Key Applications
-
In Vivo Target Identification via Photoaffinity Labeling: this compound can be conjugated to a small molecule or ligand of interest. Upon administration in vivo and UV activation at the target site, the diazirine group will covalently crosslink to the binding partner. The biotin handle then allows for the enrichment and subsequent identification of the target protein by techniques such as mass spectrometry.[1]
-
Pre-targeted In Vivo Imaging and Radioimmunotherapy: A two-step pre-targeting strategy can be employed where a tumor-targeting antibody, modified with an azide (B81097) group, is first administered and allowed to accumulate at the tumor site.[5] Subsequently, this compound, carrying an imaging agent or a therapeutic radionuclide complexed with streptavidin, is administered. The DBCO group on the probe rapidly and specifically reacts with the azide-modified antibody at the tumor site, concentrating the payload and minimizing off-target effects.[6][7]
-
In Vivo Labeling and Tracking of Azide-Modified Biomolecules: Metabolic labeling strategies can be used to introduce azide-containing sugars, amino acids, or other building blocks into biomolecules in living organisms. This compound can then be used to "click" onto these azide-modified biomolecules in vivo, enabling their visualization and tracking.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | ~973.16 g/mol | [9] |
| Purity | ≥95% | [9] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage | -20°C, protect from light and moisture | [10] |
Table 2: Representative Reaction Parameters for In Vivo SPAAC
Disclaimer: The following data is representative of DBCO-azide reactions in vivo and should be optimized for your specific application with this compound.
| Parameter | Value Range | Considerations |
| Antibody-Azide Concentration (Pre-targeting) | 1-10 mg/kg | Dependent on antibody pharmacokinetics and target expression. |
| This compound Concentration | 0.5-5 mg/kg | Should be in molar excess relative to the azide-tagged molecule. |
| Reaction Time In Vivo | 1-24 hours | Dependent on the accessibility of the target and the clearance rate of the probe. |
| Second-Order Rate Constant (k2) for DBCO-Azide | ~1 M⁻¹s⁻¹ | This rapid rate allows for efficient conjugation at low in vivo concentrations.[11] |
Table 3: Representative Parameters for In Vivo Photoaffinity Labeling
Disclaimer: The following data is representative of diazirine-based photoaffinity labeling in vivo and should be optimized for your specific application with this compound.
| Parameter | Value Range | Considerations |
| Probe Concentration | 1-10 mg/kg | Dependent on the affinity of the probe for its target and its pharmacokinetic properties. |
| UV Irradiation Wavelength | ~350-365 nm | Minimizes damage to biological tissues. |
| Irradiation Time | 1-15 minutes | Dependent on the intensity of the light source and the depth of the target tissue.[1] |
| Crosslinking Efficiency | Variable | Highly dependent on the binding affinity and the geometry of the probe-target interaction. |
Experimental Protocols
Protocol 1: In Vivo Pre-targeted Tumor Imaging
This protocol describes a general workflow for a two-step pre-targeting strategy in a tumor-bearing mouse model.
Materials:
-
Azide-modified tumor-targeting antibody
-
This compound
-
Streptavidin conjugated to an imaging probe (e.g., a near-infrared dye)
-
Sterile PBS (pH 7.4)
-
Tumor-bearing mice
Procedure:
-
Antibody Administration:
-
Reconstitute the azide-modified antibody in sterile PBS to a final concentration of 1 mg/mL.
-
Administer the antibody solution to the tumor-bearing mice via intravenous (tail vein) injection at a dose of 5-10 mg/kg.
-
Allow the antibody to circulate and accumulate at the tumor site for 24-72 hours. The optimal time should be determined empirically based on the antibody's pharmacokinetics.
-
-
Probe Preparation and Administration:
-
Prepare a complex of this compound and the streptavidin-imaging probe conjugate by incubating them together at a 4:1 molar ratio in PBS for 30 minutes at room temperature.
-
Administer the pre-formed complex to the mice via intravenous injection at a dose of 1-5 mg/kg of the this compound component.
-
-
In Vivo Imaging:
-
At various time points post-injection of the probe complex (e.g., 1, 4, 12, and 24 hours), perform in vivo imaging using an appropriate imaging system (e.g., an in vivo fluorescence imaging system).
-
Analyze the images to determine the extent of probe accumulation at the tumor site relative to other tissues.
-
Protocol 2: In Vivo Photoaffinity Labeling for Target Identification
This protocol provides a general workflow for identifying the in vivo targets of a small molecule using a this compound conjugate.
Materials:
-
Small molecule of interest conjugated to this compound
-
Vehicle for in vivo administration (e.g., PBS, DMSO/saline mixture)
-
UV light source (e.g., 365 nm lamp)
-
Tissue homogenization buffer
-
Streptavidin-coated magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., PBS containing 50 mM sodium dithionite)
-
Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Probe Administration:
-
Dissolve the this compound-conjugated small molecule in a suitable vehicle.
-
Administer the probe to the animals at a pre-determined dose. The dose will depend on the potency and pharmacokinetic properties of the small molecule.
-
Allow sufficient time for the probe to distribute and engage with its target in vivo.
-
-
Photo-Crosslinking:
-
At the desired time point, irradiate the target tissue with UV light (~365 nm) to activate the diazirine group and induce crosslinking. The duration and intensity of irradiation will need to be optimized.[1]
-
-
Tissue Lysis and Protein Extraction:
-
Excise the target tissue and homogenize it in a lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification of Labeled Proteins:
-
Incubate the protein lysate with streptavidin-coated magnetic beads to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by incubating with an elution buffer containing 50 mM sodium dithionite to cleave the diazo linkage.[4]
-
Analyze the eluted proteins by SDS-PAGE and identify them using mass spectrometry.
-
Visualizations
Caption: Workflow for in vivo pre-targeted imaging.
Caption: Workflow for photoaffinity labeling and target identification.
References
- 1. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pretargeting: A Path Forward for Radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]
- 9. This compound - Creative Biolabs [creative-biolabs.com]
- 10. This compound | AxisPharm [axispharm.com]
- 11. Clickable Albumin Nanoparticles for Pretargeted Drug Delivery toward PD-L1 Overexpressing Tumors in Combination Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide for Labeling Azide-Modified Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemoselective labeling of azide-modified proteins. The azide (B81097) group serves as a bioorthogonal handle, allowing for specific covalent modification with a variety of probes, tags, or drug molecules in a manner that does not interfere with native biological processes.[1] The primary methods covered are the highly efficient Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Additionally, the Staudinger ligation is presented as an alternative bioorthogonal reaction.
Introduction to Bioorthogonal Labeling of Azide-Modified Proteins
The ability to selectively modify proteins is a cornerstone of modern chemical biology and drug development. The introduction of an azide group onto a protein, either through metabolic incorporation of an azide-bearing amino acid analog like L-azidohomoalanine (AHA) or by chemical modification of reactive residues, provides a versatile platform for subsequent labeling.[2] This two-step approach allows for the attachment of a wide array of functionalities, including fluorescent dyes for imaging, biotin (B1667282) for purification, or cytotoxic drugs for the creation of antibody-drug conjugates (ADCs).[3]
The most prominent methods for labeling azide-modified proteins are "click chemistry" reactions, which are known for their high yields, specificity, and biocompatibility.[1][4] CuAAC and SPAAC are the two main types of click chemistry used for this purpose.[3] The Staudinger ligation offers another robust method for forming a stable amide bond between an azide and a phosphine-based reagent.[5]
Experimental Workflows and Signaling Pathways
The general workflow for labeling azide-modified proteins involves the introduction of the azide handle, followed by a bioorthogonal reaction with a probe of interest.
The choice of labeling strategy often depends on the experimental context. For live-cell imaging, copper-free methods like SPAAC are preferred due to the cytotoxicity of copper.[6] For in vitro applications, the faster kinetics of CuAAC are often advantageous.[7]
Quantitative Data Summary
The efficiency of labeling can be influenced by various factors including reagent concentrations, reaction times, and the specific protein being labeled.[8] The following tables provide a summary of typical quantitative parameters for different labeling methods.
Table 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Parameters
| Parameter | Recommended Range | Notes |
| Azide-Modified Protein Conc. | 1-5 mg/mL | Higher concentrations can improve reaction rates. |
| Alkyne-Probe Molar Excess | 5-10 fold | A starting point, may require optimization.[3] |
| CuSO₄ Final Concentration | 100 µM - 1 mM | Higher concentrations can be toxic to cells.[3][9] |
| Reductant (e.g., Sodium Ascorbate) Final Conc. | 1-5 mM | Should be freshly prepared.[8] |
| Copper Ligand (e.g., THPTA) Final Conc. | 0.1 - 1 mM | Stabilizes the Cu(I) oxidation state and protects the protein.[10] |
| Reaction Time | 1-4 hours | Can be extended for improved efficiency.[3] |
| Temperature | Room Temperature |
Table 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Parameters
| Parameter | Recommended Range | Notes |
| Azide-Modified Protein Conc. | 1-5 mg/mL | |
| Cyclooctyne-Probe (e.g., DBCO) Molar Excess | 5-20 fold | Reaction kinetics are generally slower than CuAAC. |
| Reaction Time | 1-12 hours | May require longer incubation than CuAAC.[3] |
| Temperature | Room Temperature or 37°C | Higher temperatures can increase reaction rates.[3] |
Table 3: Staudinger Ligation Parameters
| Parameter | Recommended Range | Notes |
| Azide-Modified Protein Conc. | ~20 µM | As described in a specific protocol.[11] |
| Phosphine-Probe Molar Excess | 10-fold | |
| Reaction Time | 15 hours | Can be performed in the presence of denaturants.[11] |
| Temperature | 37°C |
Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with L-azidohomoalanine (AHA)
This protocol describes the incorporation of the methionine analog, L-azidohomoalanine (AHA), into newly synthesized proteins in mammalian cells.[2]
Materials:
-
Methionine-free cell culture medium
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-azidohomoalanine (AHA)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
Procedure:
-
Culture cells to 70-80% confluency.[2]
-
Wash the cells once with warm PBS.
-
Replace the normal growth medium with pre-warmed methionine-free medium supplemented with dFBS and the desired concentration of AHA (typically 25-50 µM).[9]
-
Incubate the cells for the desired labeling period (e.g., 4-24 hours).[9]
-
After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS.[2]
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.[9]
-
Quantify the protein concentration of the cell lysate. The lysate containing azide-modified proteins is now ready for the click chemistry reaction.[9]
Protocol 2: Labeling of Azide-Modified Proteins via CuAAC
This protocol is for the in vitro labeling of purified azide-modified proteins or cell lysates.[3][8]
Materials:
-
Azide-modified protein sample
-
Alkyne-containing probe (e.g., alkyne-fluorophore)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Copper ligand (e.g., THPTA)
-
PBS or other suitable buffer, pH 7.4
-
DMSO (for dissolving the alkyne probe)
Procedure:
-
Reagent Preparation:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein (to a final concentration of 1-5 mg/mL), the alkyne-probe (to a 5-10 fold molar excess), and THPTA (to a final concentration of 1 mM).[3][8]
-
In a separate tube, premix the CuSO₄ (for a final concentration of 1 mM) and sodium ascorbate (for a final concentration of 5 mM).[8]
-
-
Initiate the Reaction:
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to start the click reaction.[8]
-
Gently vortex the mixture.
-
-
Incubation:
-
Incubate the reaction for 1-4 hours at room temperature, protected from light.[3]
-
-
Purification:
-
Remove excess reagents and byproducts by dialysis against PBS or by using a spin desalting column.[3]
-
Protocol 3: Labeling of Azide-Modified Proteins via SPAAC
This protocol is suitable for both in vitro and live-cell labeling due to the absence of a copper catalyst.[3][9]
Materials:
-
Azide-modified protein sample or live cells with metabolically incorporated azides
-
Cyclooctyne-containing probe (e.g., DBCO-dye)
-
PBS or live-cell imaging medium
Procedure for In Vitro Labeling:
-
In a microcentrifuge tube, combine the azide-functionalized protein with a 5-20 fold molar excess of the cyclooctyne-containing probe in PBS.[9]
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C. Reaction times can vary depending on the specific cyclooctyne and protein.[3]
-
Purify the labeled protein using dialysis or a desalting column to remove the unreacted cyclooctyne reagent.[3]
Procedure for Live-Cell Labeling:
-
After metabolic labeling with an azide-containing precursor (Protocol 1), wash the cells twice with warm PBS.[9]
-
Add pre-warmed live-cell imaging medium containing the cyclooctyne-probe (typically 5-20 µM).[9]
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.[9]
-
Wash the cells three times with warm live-cell imaging medium to remove the unbound probe.[9]
-
The cells are now ready for imaging.
Troubleshooting
Low Labeling Efficiency:
-
CuAAC: Increase the concentration of the alkyne probe or the copper catalyst. Ensure the sodium ascorbate solution is freshly prepared. Check the pH of the reaction buffer.[4]
-
SPAAC: Increase the concentration of the cyclooctyne probe or extend the incubation time.
-
General: Consider potential steric hindrance at the site of azide incorporation.[4]
Protein Precipitation:
-
This can occur in CuAAC reactions due to the presence of copper. Ensure the copper ligand (e.g., THPTA) is in sufficient excess to stabilize the copper(I) ions.[4] If precipitation persists, consider switching to a copper-free SPAAC approach.[4]
High Background (Live-Cell Imaging):
-
Optimize the concentration of the fluorescent probe and the incubation time.
-
Increase the number and duration of wash steps after the labeling reaction.[9]
-
Consider including a mild detergent (e.g., 0.1% Tween-20) in the wash buffers.[9]
Conclusion
The labeling of azide-modified proteins via bioorthogonal chemistry provides a powerful and versatile toolkit for a wide range of applications in research and drug development. The choice between CuAAC, SPAAC, and the Staudinger ligation will depend on the specific experimental requirements, with considerations for biocompatibility, reaction kinetics, and the nature of the protein and probe. By following the detailed protocols and considering the quantitative parameters outlined in this guide, researchers can achieve efficient and specific labeling of their proteins of interest.
References
- 1. interchim.fr [interchim.fr]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. シュタウディンガー ライゲーションの反応化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fast, cell-compatible click chemistry with copper-chelating azides for biomolecular labeling. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. AZIDE-SPECIFIC LABELLING OF BIOMOLECULES BY STAUDINGER-BERTOZZI LIGATION: PHOSPHINE DERIVATIVES OF FLUORESCENT PROBES SUITABLE FOR SINGLE-MOLECULE FLUORESCENCE SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Diazo Biotin-PEG3-DBCO in Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Diazo Biotin-PEG3-DBCO in the development of antibody-drug conjugates (ADCs). This trifunctional linker enables site-specific conjugation of payloads to antibodies through bioorthogonal click chemistry, incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, features a biotin (B1667282) handle for purification or detection, and includes a chemically cleavable diazo bond for potential payload release strategies.
Introduction to this compound in ADC Development
This compound is a versatile linker used in the construction of ADCs.[1] Its structure is designed to facilitate the precise assembly of an antibody, a cytotoxic payload, and the linker itself. The key components and their functions are:
-
Dibenzocyclooctyne (DBCO): A strained alkyne that reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction is bioorthogonal, meaning it occurs with high efficiency and specificity under mild, physiological conditions without interfering with biological functional groups.[2][3]
-
PEG3 Spacer: A three-unit polyethylene glycol chain that improves the hydrophilicity of the linker-payload complex. This can help to mitigate aggregation issues often associated with hydrophobic drug payloads and can improve the pharmacokinetic properties of the resulting ADC.
-
Biotin Moiety: A high-affinity ligand for streptavidin and avidin. This functionality can be leveraged for the purification of the ADC, for diagnostic applications, or for multi-step targeting strategies.
-
Cleavable Diazo Linker: This bond can be cleaved under specific, mild chemical conditions (e.g., using sodium dithionite (B78146) or hydrazine), allowing for the release of biotinylated components from the ADC construct.[2][4][5]
The use of DBCO for conjugation allows for the creation of homogenous ADCs with a defined drug-to-antibody ratio (DAR), which is a critical quality attribute affecting the therapeutic window of the ADC.
Logical Workflow for ADC Development using this compound
The overall process for creating and evaluating an ADC with this linker involves several key stages, from initial antibody modification to final in vitro characterization.
Caption: General workflow for ADC development.
Quantitative Data Presentation
The following tables provide representative data for an ADC constructed using a site-specific conjugation method to attach a this compound-payload complex to an azide-modified antibody. These values are illustrative and will vary depending on the specific antibody, payload, and precise conjugation conditions.
Table 1: ADC Conjugation and Characterization
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 1.95 | HIC-HPLC |
| Conjugation Efficiency | >95% | SDS-PAGE / MS |
| Monomer Purity | >98% | Size Exclusion Chromatography (SEC) |
| Unconjugated Antibody | <2% | HIC-HPLC |
| Aggregation | <1% | SEC |
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Cell Line | Target Antigen Expression | IC50 (nM) of ADC | IC50 (nM) of Free Drug |
| SK-BR-3 | High (HER2+) | 5.2 | 1.5 |
| BT-474 | High (HER2+) | 8.9 | 1.5 |
| MCF-7 | Low (HER2-) | >1000 | 1.8 |
| MDA-MB-231 | Negative (HER2-) | >1000 | 1.6 |
Experimental Protocols
Protocol 1: Site-Specific Introduction of Azide Handles into an Antibody
This protocol describes a common method for introducing azide functionalities into an antibody for subsequent click chemistry. This example uses enzymatic modification.
Materials:
-
Monoclonal antibody (mAb) in PBS, pH 7.4
-
Glycosidase (e.g., PNGase F)
-
Transglutaminase (MTGase)
-
Azide-PEG-amine linker (e.g., Azido-PEG3-Amine)
-
Reaction Buffer: Tris buffer (50 mM, pH 8.0)
-
Purification: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Methodology:
-
Deglycosylation: Incubate the antibody with PNGase F to remove N-linked glycans, exposing a specific glutamine residue (Q295) in the Fc region.
-
Enzymatic Ligation: To the deglycosylated antibody, add MTGase and a molar excess of the Azide-PEG-amine linker.
-
Incubation: Allow the reaction to proceed at 37°C for 4-6 hours. MTGase will catalyze the formation of an isopeptide bond between the exposed glutamine residue and the primary amine of the azide linker.
-
Purification: Remove excess linker and enzymes by passing the reaction mixture through a desalting SEC column equilibrated with PBS.
-
Characterization: Confirm the introduction of the azide group using mass spectrometry (an increase in mass corresponding to the azide linker).
Protocol 2: Conjugation of this compound to a Cytotoxic Payload
This protocol outlines the conjugation of the linker to a payload containing a reactive handle (e.g., an amine).
Materials:
-
Cytotoxic drug with a primary amine (e.g., MMAE)
-
This compound-NHS ester
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF)
-
Reaction Buffer: PBS with 5-10% DMSO
-
Purification: Reverse-phase HPLC
Methodology:
-
Dissolution: Dissolve the cytotoxic drug and a 1.5-fold molar excess of this compound-NHS ester separately in a minimal amount of DMSO.
-
Reaction: Combine the solutions and add reaction buffer. Allow the reaction to proceed at room temperature for 2-4 hours, protected from light. The NHS ester will react with the amine on the drug to form a stable amide bond.
-
Purification: Purify the resulting DBCO-linker-payload conjugate using reverse-phase HPLC to remove unreacted starting materials.
-
Verification: Confirm the structure and purity of the product using LC-MS.
Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the final conjugation of the DBCO-linker-payload to the azide-modified antibody.
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
Purified DBCO-linker-payload in DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Purification: SEC or HIC column
Methodology:
-
Reaction Setup: To the azide-modified antibody (e.g., at 5-10 mg/mL), add a 3 to 5-fold molar excess of the DBCO-linker-payload solution. The final concentration of DMSO should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C for 16-24 hours. The reaction can be monitored by observing the decrease in the DBCO absorbance at ~309 nm.
-
Purification: Remove the excess DBCO-linker-payload by SEC or, if different DAR species are present, by Hydrophobic Interaction Chromatography (HIC).
-
Final Formulation: Exchange the purified ADC into a suitable formulation buffer for storage.
Protocol 4: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a generally hydrophobic linker-payload increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs (DAR 0, 1, 2, etc.).
Methodology:
-
Column: A HIC column (e.g., Butyl-NPR) is used.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: Run a linear gradient from high salt to low salt to elute the ADC species. Unconjugated antibody (DAR 0) will elute first, followed by species with increasing DAR values.
-
Analysis: The average DAR is calculated from the peak areas of the different species, weighted by their respective DAR.
B. In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed target-antigen positive and negative cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a SDS-HCl solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value for each compound.
Signaling Pathway Diagrams
ADCs developed with this linker can target various cell surface antigens. Below are diagrams for two common ADC targets, HER2 and TROP2, illustrating their general signaling pathways that promote tumor cell proliferation and survival.
Caption: HER2 signaling pathway and ADC mechanism.
Caption: TROP2 signaling pathway and ADC mechanism.
References
Troubleshooting & Optimization
Troubleshooting low labeling efficiency with Diazo Biotin-PEG3-DBCO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low labeling efficiency with Diazo Biotin-PEG3-DBCO.
Troubleshooting Guide: Low Labeling Efficiency
Low labeling efficiency in strain-promoted alkyne-azide cycloaddition (SPAAC) using this compound can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low or No Biotinylation Signal
Possible Cause 1: Reagent Instability or Degradation
This compound is sensitive to storage conditions. The DBCO group can lose reactivity over time if not stored properly.[1]
Recommended Solutions:
-
Storage: Ensure the reagent is stored at -20°C in a sealed, light- and moisture-protected container.[2][3]
-
Handling: Allow the vial to warm to room temperature before opening to prevent condensation. Use anhydrous solvents like DMSO or DMF for reconstitution.[2] Prepare fresh solutions before each experiment.[4]
-
Solvent Quality: Use high-purity, anhydrous DMSO or DMF for dissolving the this compound, as moisture can hydrolyze the reagent.[1]
Possible Cause 2: Suboptimal Reaction Conditions
The kinetics of the SPAAC reaction are significantly influenced by buffer composition, pH, and temperature.[5][6]
Recommended Solutions:
-
Buffer Selection: The choice of buffer can impact reaction rates. Studies have shown that HEPES buffer may lead to higher reaction rates compared to PBS.[5][6][7] Avoid buffers containing sodium azide (B81097), as it will react with the DBCO group.[1][8][9]
-
pH Optimization: The optimal pH for SPAAC reactions is typically between 7.0 and 8.5.[4][7] While the reaction is generally tolerant to a range of pH values, it is advisable to test a few different pH levels within this range to find the best condition for your specific biomolecule.[10]
-
Temperature and Incubation Time: Increasing the reaction temperature from 4°C to room temperature (25°C) or 37°C can significantly increase the reaction rate.[4][8][11] If your biomolecule is stable at higher temperatures, this can be a simple way to improve efficiency. Reaction times can vary from 1 to 24 hours.[7] If low efficiency is observed, consider extending the incubation time.
Possible Cause 3: Steric Hindrance
The accessibility of the azide on your target molecule and the DBCO group on the labeling reagent can be physically blocked by the surrounding molecular structure, especially with large biomolecules like antibodies.[1][12]
Recommended Solutions:
-
Leverage the PEG Spacer: The PEG3 spacer in this compound is designed to reduce steric hindrance by extending the DBCO group away from the biotin (B1667282) moiety.[2][11][13] For particularly challenging conjugations, a longer PEG linker might be necessary. The presence of a PEG linker has been shown to enhance reaction rates.[5][6][10]
-
Optimize Labeling Site: If you are designing a system with an azide-modified biomolecule, ensure the azide is incorporated at a site that is readily accessible to the DBCO reagent.
Possible Cause 4: Incorrect Stoichiometry
An inappropriate molar ratio of this compound to the azide-containing molecule can lead to incomplete labeling.[1]
Recommended Solutions:
-
Molar Excess of DBCO Reagent: It is common to use a molar excess of the DBCO reagent to drive the reaction to completion. A starting point of 1.5 to 10-fold molar excess of this compound over the azide-modified molecule is often recommended.[8][14]
-
Accurate Concentration Measurement: Ensure the concentrations of both your target molecule and the this compound stock solution are accurately determined.
Possible Cause 5: Issues with the Azide-Modified Biomolecule
The problem may not lie with the this compound but with the azide-functionalized partner.
Recommended Solutions:
-
Confirm Azide Incorporation: Verify that the azide group has been successfully incorporated into your target biomolecule. This can be done using techniques like mass spectrometry or by reacting with a fluorescently-labeled DBCO reagent and analyzing via SDS-PAGE.[4]
-
Purity of the Biomolecule: Impurities in your azide-modified biomolecule preparation can interfere with the labeling reaction. Ensure your sample is of high purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a biotinylation reagent used for copper-free click chemistry.[3][15] It contains a biotin molecule for detection or purification, a DBCO (dibenzocyclooctyne) group that reacts with azides via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a PEG3 spacer to increase solubility and reduce steric hindrance, and a diazo group that allows for cleavage of the biotin from the labeled molecule under mild conditions using sodium dithionite.[3][16][17]
Q2: Why is copper-free click chemistry (SPAAC) preferred for biological applications?
SPAAC is ideal for biological applications because it does not require a cytotoxic copper catalyst, which can be harmful to living cells.[18][19] The reaction is bioorthogonal, meaning the DBCO and azide groups are highly selective for each other and do not interfere with native biological functional groups.[18][19] It also proceeds efficiently under mild, physiological conditions (aqueous buffer, neutral pH, and room temperature).[19][20]
Q3: How can I monitor the progress of my labeling reaction?
The progress of the SPAAC reaction can be monitored by UV-Vis spectrophotometry. The DBCO group has a characteristic absorbance at approximately 309-310 nm.[9][11][21] As the reaction proceeds and the DBCO is consumed, this absorbance will decrease.
Q4: Can I use a buffer containing sodium azide (NaN3) as a preservative?
No, you should avoid buffers containing sodium azide as it will react with the DBCO group of the this compound, quenching the reagent and preventing it from labeling your target molecule.[1][8][9]
Q5: My protein precipitates after adding the this compound. What should I do?
Protein precipitation can occur due to the hydrophobicity of the DBCO group, especially if a high molar excess is used.[1]
-
Reduce DBCO Concentration: Try using a lower molar excess of the this compound.
-
Co-solvent Concentration: If using a co-solvent like DMSO, ensure the final concentration is low (ideally below 20%) to avoid denaturing the protein.[1][9]
-
Temperature: Perform the incubation at a lower temperature (e.g., 4°C) for a longer period.[8]
Quantitative Data Summary
Table 1: Influence of Buffer and pH on SPAAC Reaction Rate Constants (k2 in M⁻¹s⁻¹)
| Buffer | pH | Temperature (°C) | Azide Substrate | Second-Order Rate Constant (k2 in M⁻¹s⁻¹) |
| PBS | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.32 - 0.85 |
| HEPES | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.55 - 1.22 |
| Borate | 10 | 37 | 1-azido-1-deoxy-β-D-glucopyranoside | ~1.18 |
| DMEM | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.59 - 0.97 |
| RPMI | 7 | 25 | 1-azido-1-deoxy-β-D-glucopyranoside | ~0.27 - 0.77 |
Data extracted from a study investigating the effects of buffer, pH, and temperature on SPAAC reaction rates.[5][6]
Table 2: General Reaction Parameters for SPAAC with DBCO Reagents
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO:Azide) | 1.5:1 to 10:1 | A molar excess of the DBCO reagent is generally used.[8][14] |
| Protein Concentration | 0.5 - 5 mg/mL | Higher concentrations can increase reaction rates.[14][18] |
| Reaction Temperature | 4°C to 37°C | Higher temperatures accelerate the reaction.[4][8][11] |
| Reaction Time | 1 - 24 hours | Dependent on reactant concentrations and temperature.[7] |
| pH | 7.0 - 8.5 | Optimal for most SPAAC reactions.[4][7] |
| Co-solvent (e.g., DMSO) | < 20% | High concentrations can lead to protein precipitation.[1][9] |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
Materials:
-
Azide-modified protein in an azide-free buffer (e.g., PBS or HEPES, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Spin desalting columns for purification
Procedure:
-
Prepare this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature.
-
Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF.[18]
-
-
Reaction Setup:
-
Incubation:
-
Purification:
-
Remove the excess, unreacted this compound using a spin desalting column or another suitable method like dialysis.[18]
-
-
Storage:
-
The biotinylated protein can be used immediately or stored at -20°C.
-
Visualizations
Caption: A flowchart of the experimental workflow for labeling an azide-modified protein with this compound.
Caption: The reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A bio-orthogonal functionalization strategy for site-specific coupling of antibodies on vesicle surfaces after self-assembly - Polymer Chemistry (RSC Publishing) DOI:10.1039/C9PY01136F [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. This compound - Creative Biolabs [creative-biolabs.com]
- 16. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. benchchem.com [benchchem.com]
- 19. vectorlabs.com [vectorlabs.com]
- 20. medium.com [medium.com]
- 21. broadpharm.com [broadpharm.com]
Optimizing Diazo Biotin-PEG3-DBCO Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction times and temperatures for Diazo Biotin-PEG3-DBCO, a crucial reagent in copper-free click chemistry. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance the efficiency and success of your bioconjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during this compound reactions in a question-and-answer format.
Question: My SPAAC reaction is slow or shows a low yield. What are the potential causes and how can I improve the reaction rate?
Answer:
Several factors can contribute to a slow or incomplete Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. Consider the following optimization strategies:
-
Temperature: While reactions can proceed at temperatures ranging from 4°C to 37°C, higher temperatures generally accelerate the reaction rate.[1][2] If your biomolecules are thermally stable, performing the incubation at 37°C can significantly improve efficiency.[3]
-
Molar Ratio: A common starting point is to use a 1.5 to 3-fold molar excess of the DBCO-containing molecule to the azide-containing molecule.[1] However, this can be inverted if the azide-labeled molecule is more precious.[1] For antibody-small molecule conjugations, a molar excess of up to 10-fold may be beneficial.[1]
-
Concentration: The reaction rate is dependent on the concentration of both reactants. Increasing the concentration of your DBCO and azide-containing molecules can lead to a faster reaction.
-
pH: Generally, higher pH values (up to pH 10) can increase SPAAC reaction rates, though this can be buffer-dependent.[4][5]
-
Buffer Selection: The choice of buffer can influence reaction kinetics. Studies have shown that HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[4][5] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[4][5]
-
Steric Hindrance: The molecular environment surrounding the DBCO and azide (B81097) groups can physically impede their interaction. If you suspect steric hindrance is an issue, consider using a DBCO reagent with a longer PEG spacer to increase the distance between the reactive moiety and the biomolecule.[6] The presence of a PEG linker has been shown to enhance reaction rates.[4][5]
Question: I am observing high background signal in my fluorescence-based detection.
Answer:
High background can be caused by non-specific binding of the DBCO-fluorophore conjugate. Here are some solutions:
-
Washing and Blocking: Insufficient washing or blocking steps can lead to high background. Increase the number and duration of your wash steps and consider using a blocking agent like Bovine Serum Albumin (BSA).
-
Detergents: Adding a non-ionic detergent, such as 0.05-0.1% Tween-20, to your wash buffers can help disrupt hydrophobic interactions that contribute to non-specific binding.[7]
-
Aggregation: The DBCO moiety is hydrophobic and can sometimes lead to aggregation of the labeled molecule.[6] To remove aggregates, consider filtering the conjugate solution through a 0.22 µm spin filter before use.[7]
Question: My DBCO-labeled protein has precipitated out of solution.
Answer:
The hydrophobicity of the DBCO group can sometimes lead to solubility issues, especially with a high degree of labeling.[6]
-
Limit Organic Solvents: If you are using an organic solvent like DMSO or DMF to dissolve the this compound, ensure the final concentration in the aqueous reaction mixture is low, typically below 20%, to avoid precipitating proteins.[1][8]
-
Optimize Molar Excess: Using a very high molar excess of the DBCO reagent can lead to over-labeling and subsequent precipitation. Try reducing the molar ratio of DBCO to your biomolecule.
-
PEG Spacers: The PEG3 spacer in this compound is designed to improve water solubility.[9] If solubility remains an issue, consider a reagent with an even longer PEG chain.
Question: My reaction results are inconsistent between batches.
Answer:
Inconsistent results can often be traced back to reagent stability and handling.
-
Reagent Integrity: DBCO-NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[6] Always allow the reagent vial to come to room temperature before opening to prevent condensation and prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[2]
-
Storage: Improper storage can lead to the degradation of the DBCO reagent.[6] Store this compound at -20°C, protected from light and moisture.
-
Buffer Contamination: Avoid using buffers containing sodium azide, as the azide will compete with your azide-labeled molecule for reaction with the DBCO group.[1][6]
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for a this compound reaction?
A1: The optimal temperature depends on the thermal stability of your biomolecules. Reactions can be performed between 4°C and 37°C.[1] For faster kinetics, 25°C (room temperature) or 37°C are recommended.[4][5] For sensitive biomolecules, an overnight incubation at 4°C is a viable option.[1]
Q2: How long should I incubate my reaction?
A2: Typical reaction times range from 2 to 12 hours at room temperature.[6][8] However, longer incubation times, up to 24-48 hours, can improve the yield, especially at lower temperatures or concentrations.[1] For reactions with large biomolecules or those known to have slow kinetics, extending the incubation time is often beneficial.[2]
Q3: What is the recommended molar ratio of this compound to my azide-containing molecule?
A3: A good starting point is a 1.5 to 3-fold molar excess of this compound.[1][2] However, the optimal ratio may need to be determined empirically for your specific application. For antibody conjugations, a 5 to 10-fold molar excess of DBCO per mole of antibody has been shown to yield high conjugation efficiency.[10]
Q4: Can I monitor the progress of my SPAAC reaction?
A4: Yes, the DBCO group has a characteristic UV absorbance at approximately 309-310 nm.[1][8] You can monitor the reaction's progress by observing the decrease in this absorbance over time as the DBCO is consumed.[8]
Q5: What solvents are compatible with this compound?
A5: this compound is soluble in organic solvents like DMSO and DMF.[9] For bioconjugation reactions, it is common to dissolve the reagent in a small amount of an anhydrous organic solvent before adding it to the aqueous reaction buffer.[1] Ensure the final concentration of the organic solvent remains low (typically <20%) to maintain protein stability.[1][8]
Quantitative Data
The following tables summarize key quantitative data to aid in the optimization of your this compound reactions.
Table 1: Effect of Temperature and Incubation Time on Reaction Completion
| Temperature | Typical Incubation Time | Notes |
| 4°C | Overnight (12-24 hours)[1][8] | Recommended for thermally sensitive biomolecules. |
| Room Temperature (20-25°C) | 2-12 hours[6][8] | A good balance between reaction speed and biomolecule stability. |
| 37°C | 1-4 hours | Offers the fastest reaction rates but requires thermally stable reactants.[1] |
Table 2: Influence of Buffer and pH on SPAAC Reaction Rate Constants
| Buffer | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 0.32–0.85 | [4][5] |
| HEPES | 7 | 0.55–1.22 | [4][5] |
| Borate Buffer | 10 | up to 1.18 | [5] |
| DMEM | 7.4 | 0.59–0.97 | [4][5] |
| RPMI | 7.4 | 0.27–0.77 | [4][5] |
Rate constants were determined using model azides and a sulfo-DBCO amine.
Experimental Protocols
This section provides a general methodology for a typical bioconjugation experiment using this compound.
Protocol 1: General Procedure for Labeling an Azide-Modified Protein
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).
-
Ensure your azide-modified protein is in an amine-free and azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.[8]
-
-
Conjugation Reaction:
-
Purification:
-
Remove excess, unreacted this compound using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization (Optional):
-
Confirm conjugation using techniques like SDS-PAGE (which should show a shift in molecular weight), mass spectrometry, or by monitoring the decrease in the DBCO absorbance at ~310 nm.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing and troubleshooting your this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. This compound | AxisPharm [axispharm.com]
- 10. researchgate.net [researchgate.net]
Stability of Diazo Biotin-PEG3-DBCO in different aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Diazo Biotin-PEG3-DBCO in various aqueous buffers. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at –20°C in a sealed container, protected from light and moisture.[1][2] Once reconstituted, it is recommended to use the solution promptly or aliquot and store at -80°C for short-term storage, protecting it from light.[3]
Q2: How stable is this compound in aqueous buffers?
The stability of this compound in aqueous solutions is primarily influenced by the stability of the diazo and DBCO functional groups.
-
Diazo Group: Diazo compounds are susceptible to acid-catalyzed hydrolysis.[4][5][6] Therefore, prolonged exposure to acidic buffers (pH < 7) should be avoided to prevent degradation of the diazo moiety. The stability of diazo compounds generally increases with more electron-withdrawing groups, which delocalize the negative charge.[7]
-
DBCO Group: The DBCO group is generally stable in aqueous buffers commonly used for bioconjugation.[8] However, it is advisable to avoid buffers containing azides, as they will react with the DBCO group.[9] Long-term storage of DBCO-containing molecules in aqueous solutions may lead to a gradual loss of reactivity due to oxidation or hydration of the triple bond.
Q3: Which aqueous buffers are recommended for working with this compound?
For reactions involving the DBCO moiety, such as strain-promoted alkyne-azide cycloaddition (SPAAC), standard aqueous buffers like Phosphate-Buffered Saline (PBS) at pH 7.4 are commonly recommended.[9] Buffers with a neutral to slightly alkaline pH (pH 7-8) are generally preferred to maintain the stability of the diazo group. HEPES and borate (B1201080) buffers can also be considered.
Q4: Are there any buffer components that should be avoided?
Yes, certain buffer components can interfere with the stability or reactivity of this compound:
-
Primary Amines: Buffers containing primary amines, such as Tris, should be used with caution, especially if the reagent has an active ester (like an NHS ester) that has not yet been conjugated. While the this compound itself does not contain an NHS ester, this is a crucial consideration for the molecules it will be reacting with.
-
Azides: Buffers containing sodium azide (B81097) (NaN₃) must be avoided as the azide will react with the DBCO group, rendering the reagent inactive for its intended click chemistry reaction.[9]
-
Strong Acids: As mentioned, acidic conditions (pH < 7) can lead to the hydrolysis of the diazo group and should be avoided for long-term storage or prolonged reactions.
Q5: How does temperature affect the stability of this compound in solution?
Higher temperatures will accelerate the rate of degradation, particularly the hydrolysis of the diazo group. For optimal stability, it is recommended to perform reactions at room temperature or below and to store reconstituted solutions at -20°C or -80°C. The thermal stability of diazo compounds can vary, with decomposition onsets ranging from 75 to 160°C for different compounds.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no labeling with an azide-containing molecule | Degradation of the DBCO group. | Ensure your buffers are free of azides. Avoid prolonged storage of the reconstituted reagent. Prepare fresh solutions for critical experiments. Consider performing a quality control check of the reagent's reactivity. |
| Check the pH of your reaction buffer; extremes in pH can affect the stability of the DBCO group over long incubation times. | ||
| Loss of biotin (B1667282) signal after capture | Degradation of the diazo linker. | Ensure the pH of all buffers used during the workflow is neutral or slightly basic to prevent acid-catalyzed hydrolysis of the diazo group. |
| Avoid exposing the labeled molecule to acidic conditions for extended periods. | ||
| Inconsistent results between experiments | Inconsistent storage or handling of the reagent. | Aliquot the reconstituted reagent to avoid multiple freeze-thaw cycles. Always protect the reagent from light. Ensure consistent buffer preparation and pH. |
| Reagent instability in the chosen buffer. | If you suspect buffer incompatibility, perform a stability test as outlined in the experimental protocols section below. |
Data Summary
| Buffer | pH Range | Compatibility | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Recommended | Ideal for most SPAAC reactions and provides a stable environment for the diazo group. |
| HEPES | 7.2 - 7.6 | Good | A suitable alternative to PBS. |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | Use with Caution | Avoid if working with NHS esters. The secondary amine in Tris is generally less reactive than primary amines but caution is still advised. |
| Acetate Buffers | 4.0 - 5.5 | Not Recommended | Acidic pH will likely cause rapid degradation of the diazo group. |
| Citrate Buffers | 3.0 - 6.2 | Not Recommended | Acidic pH will likely cause rapid degradation of the diazo group. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in a Custom Aqueous Buffer
This protocol outlines a general method for researchers to determine the stability of this compound in their specific buffer of choice.
Objective: To determine the rate of degradation of this compound in a user-defined aqueous buffer over time at a specific temperature.
Materials:
-
This compound
-
User-defined aqueous buffer
-
Anhydrous DMSO or DMF
-
Azide-functionalized fluorescent dye (e.g., Azide-PEG4-5-TAMRA)
-
HPLC system with a UV detector
-
96-well plate reader (for fluorescence-based assay)
-
Incubator or water bath
Methodology:
-
Preparation of Stock Solution:
-
Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
-
Incubation:
-
Dilute the this compound stock solution to a final concentration of 1 mM in your aqueous buffer of choice.
-
Incubate the solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the solution for analysis. Store the aliquots at -80°C until all time points are collected.
-
-
Analysis (Choose one of the following methods):
-
A) HPLC-UV Analysis (Direct Measurement of Degradation):
-
Analyze each time-point aliquot by reverse-phase HPLC using a C18 column.
-
Monitor the elution profile at a wavelength where this compound absorbs (e.g., ~309 nm for the DBCO group).
-
Quantify the peak area corresponding to the intact this compound at each time point.
-
Plot the percentage of intact reagent versus time to determine the stability profile.
-
-
B) Fluorescence-Based Reactivity Assay (Indirect Measurement of Stability):
-
In a 96-well plate, add a solution of an azide-functionalized fluorescent dye in the same buffer.
-
To each well, add an aliquot from each time point of the incubated this compound.
-
Allow the SPAAC reaction to proceed for a set amount of time (e.g., 1 hour) at room temperature, protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen dye. The unreacted azide-dye will have a different fluorescence profile upon reaction with DBCO.
-
A decrease in the fluorescence signal (or a change, depending on the dye) over the incubation time points indicates a loss of reactive DBCO and thus degradation of the reagent.
-
Plot the fluorescence signal versus the incubation time to assess stability.
-
-
Visualizations
Caption: Molecular components of this compound.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Caption: Troubleshooting workflow for low labeling efficiency.
References
- 1. The p K a of Brønsted acids controls their reactivity with diazo compounds - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC03561B [pubs.rsc.org]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. medium.com [medium.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 98. The decomposition of diazo-compounds in neutral solution. Some observations on the diazo-coupling reaction - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Incomplete cleavage of the diazo linker and how to solve it
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with incomplete cleavage of diazo linkers.
Troubleshooting Guide
Question: I am observing incomplete cleavage of my diazo linker. What are the potential causes and how can I troubleshoot this issue?
Answer:
Incomplete cleavage of diazo linkers, commonly cleaved by sodium dithionite (B78146) (Na₂S₂O₄), is a frequent issue that can significantly impact experimental outcomes. The primary causes can be categorized into issues with the linker itself, the cleavage conditions, or the substrate.
Potential Causes & Troubleshooting Strategies:
-
Suboptimal Linker Structure: The electronic and steric properties of the diazo linker itself are critical for efficient cleavage.
-
Troubleshooting: The substitution pattern on the aromatic rings of the diazobenzene scaffold can be optimized. For instance, the development of a 2-(2'-alkoxy-4'-hydroxyphenylazo)benzoic acid (HAZA) scaffold has been shown to result in complete cleavage in less than 10 seconds with just 1 mM sodium dithionite.[1] If you are in the design phase, consider using linkers with electron-withdrawing groups positioned to facilitate the reduction of the azo bond.
-
-
Insufficient Concentration of Cleaving Agent: The concentration of sodium dithionite is a key factor in driving the cleavage reaction to completion.
-
Troubleshooting: Increase the concentration of sodium dithionite. While early versions of diazo linkers required multiple elutions with 25 mM sodium dithionite, optimized linkers can be cleaved with as little as 1 mM.[1] A typical starting point for troubleshooting is to incrementally increase the concentration.
-
-
Suboptimal Reaction Buffer/Additives: The composition of the cleavage buffer can influence the efficiency of the reaction.
-
Troubleshooting: The addition of reagents like urea (B33335) and thiourea (B124793) to the cleavage solution has been shown to enhance cleavage efficiency.[2] For example, the cleavage efficiency was enhanced when the amount of thiourea increased in a solution containing 6 M urea.[2]
-
-
Decomposition of the Cleaving Agent: Sodium dithionite can decompose, especially in acidic conditions, which can lead to the formation of thiosulfate (B1220275) and reduce its effective concentration.[3][4]
-
Troubleshooting: Prepare fresh solutions of sodium dithionite for each experiment. Avoid acidic conditions during the cleavage step unless your protocol specifically requires it.
-
-
Steric Hindrance: The molecule or substrate attached to the linker may sterically hinder the access of the cleaving agent to the azo bond.
-
Troubleshooting: This can be more challenging to address post-synthesis. If possible, designing the linker with a longer spacer arm between the substrate and the diazo group may help. For troubleshooting existing conjugates, increasing the reaction time and temperature (within the limits of your molecule's stability) may improve cleavage.
-
-
Peptide/Protein Aggregation: In the context of proteomics or bioconjugates, aggregation of the molecule of interest on a solid support or in solution can prevent efficient access of the cleavage reagent.[5]
-
Troubleshooting: Similar to addressing steric hindrance, optimizing the cleavage buffer with denaturants (e.g., urea) may help to solubilize the substrate and improve accessibility.[2]
-
Frequently Asked Questions (FAQs)
Q1: How can I confirm that incomplete cleavage is occurring?
A1: Before proceeding with large-scale optimization, it is crucial to confirm incomplete cleavage through a small-scale analytical test.[5] After the cleavage reaction, analyze the supernatant using HPLC to quantify the amount of released product. You can then treat the remaining solid support (e.g., beads) with a harsher, more effective cleavage cocktail to see if additional product is released.[5]
Q2: What is a standard protocol for a small-scale analytical test cleavage?
A2: A micro-cleavage can be performed to assess the efficiency of your cleavage procedure without committing your entire sample.[5] See the detailed protocol below.
Q3: Are there alternatives to sodium dithionite for cleaving diazo linkers?
A3: While sodium dithionite is the most common reagent for reducing diazo linkers, other reducing agents could potentially be used. However, dithionite is favored for its efficiency and specificity. The optimization of the linker structure is often a more effective approach to improve cleavage than changing the reducing agent.[1]
Q4: Can the cleavage products of the diazo linker interfere with downstream applications?
A4: Yes, the cleavage of a diazo linker results in the formation of two aromatic amine products.[4] It is important to be aware of these byproducts and to remove them through appropriate purification steps (e.g., desalting, chromatography) if they are likely to interfere with subsequent analyses like mass spectrometry or biological assays.
Data Summary
The efficiency of diazo linker cleavage is highly dependent on the linker structure and the concentration of the reducing agent. Optimized linkers show significantly improved cleavage kinetics.
| Linker Type | Sodium Dithionite Concentration | Cleavage Time | Outcome | Citation |
| Early Version Diazobenzene | 25 mM | Multiple Elutions | Effective Elution | [1] |
| Optimized Diazobenzene Scaffold | 1 mM | < 10 seconds | Total Cleavage | [1] |
| Optimized Azo Linker | 6 mM | < 5 seconds | Complete Cleavage | [1] |
Experimental Protocols
Protocol 1: Small-Scale Analytical Test Cleavage
This protocol is adapted from standard procedures for assessing cleavage efficiency from solid supports and can be modified for solution-phase cleavages.[5]
Materials:
-
Sample with diazo linker (e.g., on beads, conjugated to a molecule)
-
Cleavage Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
-
Sodium Dithionite (Na₂S₂O₄)
-
Microcentrifuge tubes
-
HPLC system for analysis
-
Quenching solution (optional, e.g., a mild oxidizing agent)
-
Desalting column or appropriate purification tools
Procedure:
-
Place a small, known amount of your diazo-linked sample into a microcentrifuge tube.
-
Prepare a fresh solution of sodium dithionite in the cleavage buffer at the desired concentration (e.g., starting with 10 mM).
-
Add the sodium dithionite solution to your sample.
-
Incubate at room temperature for a set time (e.g., 30 minutes). Gentle agitation is recommended.
-
Separate the supernatant (containing the cleaved product) from the solid support (if any) by centrifugation.
-
(Optional) Quench the reaction in the supernatant.
-
Analyze a small aliquot of the supernatant by HPLC to quantify the released product.
-
To check for remaining product, wash the solid support and then re-treat it with a higher concentration of dithionite or for a longer duration. Analyze this second supernatant by HPLC.
Visualizations
Caption: General workflow for the cleavage of diazo linkers.
Caption: A decision-making diagram for troubleshooting incomplete diazo linker cleavage.
References
Improving the yield of copper-free click chemistry reactions
Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments for improved reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is copper-free click chemistry?
Copper-free click chemistry refers to bioorthogonal reactions that form a stable covalent bond without the need for a cytotoxic copper catalyst.[1][2] The most common type is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a reaction between a strained cyclooctyne (B158145) (like DBCO or BCN) and an azide (B81097) to form a stable triazole linkage.[1][3] The reaction's driving force is the high ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures.[1][3]
Q2: What are the main advantages of SPAAC over copper-catalyzed click chemistry (CuAAC)?
The primary advantage is its biocompatibility.[4][5] The absence of a toxic copper catalyst makes SPAAC ideal for experiments in living systems, including live-cell imaging and in vivo studies.[1][5] It also simplifies the purification process as there is no need to remove residual copper from the final product, which can be challenging.[1][4]
Q3: Which cyclooctyne should I choose: DBCO or BCN?
The choice between Dibenzocyclooctyne (DBCO) and Bicyclo[6.1.0]nonyne (BCN) depends on your application's specific needs.[6]
-
DBCO generally exhibits faster reaction kinetics due to its higher ring strain, making it a good choice when rapid conjugation is required.[2][6][7]
-
BCN is smaller and less hydrophobic than DBCO.[7][8] It is a superior alternative for applications where a smaller footprint is critical or when enhanced stability in the presence of thiols is needed.[6]
Q4: Are there any known side reactions with cyclooctyne reagents?
Yes, strained cyclooctynes can undergo side reactions. For instance, DBCO can react with thiol-containing molecules, such as cysteine residues in proteins, which can lead to off-target labeling.[1] Some highly reactive cyclooctynes may also self-react or trimerize, especially during prolonged storage or under certain conditions.[1] Additionally, inorganic azides like sodium azide, often used as a preservative, can react with and quench cyclooctynes.[1]
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common challenges encountered in SPAAC reactions. The following section addresses potential causes and provides solutions.
Q5: My SPAAC reaction has a low yield. What are the potential causes?
Several factors can contribute to poor yields in copper-free click chemistry:
-
Reagent Instability : Strained cyclooctynes can be unstable under acidic conditions (e.g., 90% TFA) or during long-term storage, leading to degradation or oligomerization.[1] Some may also degrade in intracellular environments.[1]
-
Steric Hindrance : Bulky functional groups near the azide or cyclooctyne can physically obstruct the reactive sites, slowing down or preventing the reaction.[1]
-
Solubility Issues : If one or both reactants have poor solubility in the chosen solvent, it can result in a heterogeneous mixture and significantly reduce reaction rates.[1][9]
-
Incorrect Stoichiometry : An improper molar ratio of azide to cyclooctyne can lead to the incomplete consumption of the limiting reagent.[1]
-
Suboptimal Reaction Conditions : Factors such as pH, buffer composition, and temperature can heavily influence reaction kinetics.[1]
Q6: How can I improve the yield of my SPAAC reaction?
To enhance your reaction yield, consider the following optimization strategies:
-
Optimize Reagent Handling : Store strained cyclooctynes under the recommended conditions, typically cold and protected from light, and use them promptly after reconstitution.[1]
-
Incorporate a PEG Linker : Introducing a polyethylene (B3416737) glycol (PEG) linker between your molecule of interest and the reactive group (azide or cyclooctyne) can increase solubility and minimize steric hindrance by creating more distance between the reacting molecules.[1][2]
-
Improve Solubility : If solubility is an issue, consider using a water-miscible organic co-solvent like DMSO or DMF.[1] For reactions involving proteins that may denature, keep the final concentration of the organic solvent as low as possible.[1]
-
Adjust Stoichiometry : While a 1:1 molar ratio is theoretically sufficient, using a slight excess (e.g., 1.5–2 equivalents) of the smaller or less critical component can help drive the reaction to completion.[1]
-
Optimize Reaction Conditions : Experiment with different buffers and pH levels. For example, HEPES buffer has been shown to yield higher reaction rates compared to PBS in some cases.[1]
Data Presentation
Table 1: Comparison of Common Cyclooctynes for SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) with Benzyl (B1604629) Azide (M⁻¹s⁻¹) | Key Features |
| BCN | 0.14 | Smaller size, lower lipophilicity compared to DBCO.[3][7] |
| DBCO | ~0.1 | High reactivity, widely used. Can react with thiols.[1][3] |
| DIBO | 0.17 | A DBCO derivative with fast reaction kinetics.[3] |
| DIFO | 0.076 | Fluorinated cyclooctyne with moderate reactivity and good stability.[3][10] |
Note: Reaction rates can vary depending on the specific derivatives, solvent, and temperature.[6]
Table 2: Troubleshooting Summary for Low SPAAC Yield
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Degraded cyclooctyne or azide reagent. | Perform a small-scale control reaction with fresh, reliable reagents (e.g., benzyl azide and DBCO-amine).[1] |
| Incorrect buffer or pH. | Screen different buffers (e.g., HEPES, PBS) and pH values. Some reactions are sensitive to pH.[1][11] | |
| Presence of inhibitors (e.g., sodium azide). | Ensure reagents and buffers are free from substances that can quench the cyclooctyne.[1] | |
| Slow Reaction Rate | Steric hindrance. | Incorporate a PEG spacer into one of the reactants.[1][2] |
| Low reactant concentration. | Increase the concentration of one or both reactants if possible. | |
| Suboptimal cyclooctyne choice. | For faster kinetics, consider using a more reactive cyclooctyne like DBCO or DIBO.[3] | |
| Incomplete Reaction | Poor solubility of reactants. | Add a minimal amount of a co-solvent such as DMSO or DMF to improve solubility.[1] |
| Incorrect stoichiometry. | Use a 1.5 to 2-fold excess of the less precious reagent.[1] |
Visualizations
Caption: A general experimental workflow for copper-free click chemistry.
Caption: Decision tree for troubleshooting low yields in SPAAC reactions.
Experimental Protocols
Protocol 1: General SPAAC Protocol for Small Molecules
This protocol provides a general starting point for the conjugation of a small molecule azide to a small molecule cyclooctyne.
-
Reagent Preparation :
-
Prepare a stock solution (e.g., 10 mM) of the azide-containing molecule in a suitable solvent (e.g., DMSO, water).
-
Prepare a stock solution (e.g., 10-20 mM) of the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup :
-
In a microcentrifuge tube, add the desired amount of the azide stock solution to your reaction buffer (e.g., PBS, HEPES).
-
Add the cyclooctyne stock solution to the reaction mixture. A slight excess (1.5-2 equivalents) of the cyclooctyne is often used to drive the reaction.[1]
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving biomolecules.[1]
-
-
Incubation :
-
Incubate the reaction at room temperature or 37°C for 1-4 hours. Reaction times may vary significantly depending on the reactivity of the specific cyclooctyne and azide.
-
Protect the reaction from light if either of the molecules is light-sensitive.[1]
-
-
Analysis :
-
Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or TLC, to confirm the formation of the triazole product.
-
-
Purification :
-
Once the reaction is complete, purify the product using standard chromatographic techniques (e.g., HPLC, silica (B1680970) gel chromatography).
-
Protocol 2: SPAAC Labeling of Cell-Surface Glycans
This protocol describes the metabolic labeling of cell-surface glycans with an azide-modified sugar followed by fluorescent labeling via SPAAC.
-
Metabolic Labeling :
-
Culture cells under standard conditions (37°C, 5% CO₂).
-
Prepare a stock solution of an azide-modified sugar (e.g., Ac₄ManNAz) in DMSO.
-
Add the azide-sugar to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 48 hours to allow for the metabolic incorporation of the azide into cell-surface glycans.[12]
-
-
SPAAC Reaction :
-
Prepare a stock solution of a cyclooctyne-fluorophore (e.g., DBCO-fluorophore) in DMSO.
-
Dilute the cyclooctyne-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS to remove any un-incorporated azide-sugar.
-
Add the cyclooctyne-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[12]
-
-
Analysis :
-
Wash the cells three times with PBS to remove the excess fluorescent probe.
-
Analyze the labeled cells using fluorescence microscopy or flow cytometry to visualize and quantify the labeling.[12]
-
Protocol 3: Troubleshooting Control Reaction
This protocol helps to determine if a low-yield reaction is due to the specific biomolecules or the general reagents and conditions.[1]
-
Objective : To test the integrity of stock solutions and reaction conditions using reliable, simple model compounds.
-
Materials :
-
Benzyl azide (or another simple, commercially available azide).
-
DBCO-amine (or another simple, commercially available cyclooctyne).
-
Reaction buffer and solvents used in the problematic experiment.
-
-
Procedure :
-
Perform a small-scale control reaction following Protocol 1, using benzyl azide and DBCO-amine as the reactants.
-
Use the same buffer, temperature, and stoichiometry that were used in the original, low-yield experiment.
-
-
Analysis and Interpretation :
-
Analyze the reaction mixture by LC-MS or TLC to check for the formation of the expected triazole product.
-
Successful Control Reaction : If the control reaction proceeds with high efficiency, the issue likely lies with your specific biomolecules (e.g., steric hindrance, insolubility, or degradation of the azide/cyclooctyne-modified biomolecule).[1]
-
Failed Control Reaction : If the control reaction also fails, the problem is more likely with the general reaction conditions (e.g., buffer, pH) or the integrity of your stock solutions of the azide or cyclooctyne.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 8. Oligonucleotide Tagging for Copper-Free Click Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activated DBCO PEG for Copper Free Click Chemistry | Biopharma PEG [biochempeg.com]
- 10. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Purification strategies for Diazo Biotin-PEG3-DBCO conjugates
Welcome to the technical support center for Diazo Biotin-PEG3-DBCO conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification strategies and troubleshoot common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a versatile trivalent linker used in bioconjugation and chemical biology.[1] It incorporates three key functionalities:
-
A Biotin group: Enables high-affinity binding to streptavidin or avidin (B1170675) for purification or detection.
-
A PEG3 spacer: A short, hydrophilic polyethylene (B3416737) glycol linker that improves solubility and reduces steric hindrance.[2]
-
A DBCO (Dibenzocyclooctyne) group: Facilitates copper-free "click chemistry" reactions with azide-tagged molecules, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][3]
-
A Diazo group: This functionality is not explicitly detailed in the provided search results but is a feature of the reagent.
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored at -20°C, protected from light and moisture.[4] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent. When preparing stock solutions, use anhydrous solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[4]
Q3: How can I remove unreacted this compound reagent after conjugation to my protein/biomolecule?
Excess, unreacted DBCO reagent must be removed to prevent interference with downstream applications.[1] Common methods for removal include:
-
Desalting Spin Columns/Size-Exclusion Chromatography (SEC): This is a rapid and effective method for separating the larger conjugated protein from the smaller, unreacted DBCO reagent.[1][5] Protein recovery from this step is typically greater than 85%.[1][5]
-
Dialysis: A straightforward method for removing small molecules from protein solutions.
-
Affinity Chromatography: If your protein has a specific tag, you can use affinity chromatography to purify the conjugate away from the excess DBCO reagent.
Q4: How do I determine the degree of labeling (DOL) of my biomolecule with this compound?
The degree of labeling, which is the average number of DBCO molecules per protein, can be calculated using UV-Vis spectrophotometry.[1] This is achieved by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 309 nm (for the DBCO group).[1][5][6]
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
If you observe low or no conjugation of your azide-tagged molecule to the this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize the conjugation conditions by adjusting the molar excess of the DBCO reagent or increasing the concentration of reactants. Reactions are more efficient at higher concentrations.[4][7] |
| Increase the incubation time. Typical reaction times are 4-12 hours at room temperature, but longer incubations can improve efficiency.[4][7] | |
| Perform the conjugation reaction at a slightly elevated temperature, such as 37°C.[5][7] | |
| Presence of Interfering Substances | Ensure your buffers are free of azides, as they will compete with your azide-tagged biomolecule for reaction with the DBCO group.[4][8] |
| Hydrolyzed DBCO Reagent | Always allow the reagent vial to come to room temperature before opening to prevent moisture condensation. Use fresh, anhydrous DMSO or DMF to prepare stock solutions.[4] |
| Incorrect Molar Ratio | A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to increase conjugation efficiency.[7] For antibody-small molecule conjugations, a 7.5 equivalents excess is recommended.[7] |
Issue 2: Protein Aggregation During or After Conjugation
Protein aggregation is a common issue when labeling with hydrophobic molecules like DBCO.
| Potential Cause | Recommended Solution |
| Increased Hydrophobicity | The DBCO group is hydrophobic. Attaching multiple DBCO molecules can increase the overall hydrophobicity of the protein, leading to aggregation.[9] |
| Minimize the molar excess of the DBCO reagent during the labeling step to avoid over-labeling.[9] | |
| High Protein Concentration | High protein concentrations can increase the likelihood of aggregation. If aggregation occurs, try reducing the protein concentration to within the 1-5 mg/mL range.[9] |
| Suboptimal Buffer Conditions | Ensure the reaction buffer has an optimal pH and ionic strength for your specific protein to maintain its stability.[9] |
| Site-Specific Labeling | If your protein has many surface lysines, random labeling can lead to heterogeneous products with a higher chance of aggregation. If possible, consider engineering a specific site for controlled conjugation.[9] |
Purification Workflow & Protocols
The general workflow for purifying a biomolecule conjugated with this compound involves initial removal of excess reagent followed by high-resolution purification to separate labeled from unlabeled species.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. med.upenn.edu [med.upenn.edu]
- 4. interchim.fr [interchim.fr]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Cleavable Biotinylation Reagents: Diazo Biotin-PEG3-DBCO Takes Center Stage
In the dynamic fields of proteomics, drug development, and molecular biology, the ability to specifically label and subsequently release biomolecules is paramount. Cleavable biotinylation reagents have emerged as indispensable tools for affinity purification, enabling the capture and release of target molecules. This guide provides an in-depth comparison of Diazo Biotin-PEG3-DBCO with other classes of cleavable biotinylation reagents, supported by experimental data to aid researchers in selecting the optimal tool for their specific needs.
Introduction to Cleavable Biotinylation
Biotinylation is the process of attaching biotin (B1667282) to a molecule of interest, such as a protein or nucleic acid. The exceptionally strong and specific interaction between biotin and streptavidin (or avidin) is then exploited for affinity-based purification. However, the strength of this interaction makes the elution of the biotinylated molecule challenging, often requiring harsh denaturing conditions that can compromise the integrity and function of the target. Cleavable biotinylation reagents overcome this limitation by incorporating a linker between the biotin moiety and the reactive group that can be selectively broken under specific chemical or physical conditions, allowing for the gentle release of the captured molecule.
This compound is a versatile reagent that combines a diazo-based cleavable linker with a dibenzocyclooctyne (DBCO) group. The DBCO moiety allows for copper-free click chemistry, a bioorthogonal reaction that enables the specific labeling of azide-modified biomolecules in complex biological samples.[1][2][3] The PEG3 spacer enhances solubility and reduces steric hindrance.[4][5] The key feature of this reagent is its diazo linker, which can be cleaved by sodium dithionite (B78146) under mild conditions to release the captured molecule.[1][4][6]
Comparative Analysis of Cleavable Biotinylation Reagents
The choice of a cleavable biotinylation reagent depends on several factors, including the nature of the target molecule, the experimental workflow, and the desired elution conditions. Here, we compare this compound with three other major classes of cleavable biotinylation reagents: disulfide-based, acid-cleavable, and photocleavable.
Table 1: Performance Characteristics of Cleavable Biotinylation Reagents
| Feature | Diazo-based (e.g., this compound) | Disulfide-based | Acid-cleavable (DADPS-based) | Photocleavable |
| Cleavage Agent | Sodium dithionite (Na₂S₂O₄)[1][4][6] | Dithiothreitol (DTT), TCEP[7] | 10% Formic Acid[1][8] | UV light (e.g., 365 nm)[9][10] |
| Cleavage Conditions | 50 mM Na₂S₂O₄, 1 hour, room temperature[1][8] | 50-100 mM DTT, 30-60 min, room temp[11][12] | 10% Formic Acid, 30 min, room temp[1][8] | ~5-25 minutes exposure[13] |
| Cleavage Efficiency | ~76.5% (single treatment)[1][8] | >97%[1][8] | >98%[1][8] | >99%[13] |
| Residual Mass | Small molecular fragment (e.g., 178.19 Da for Diazo Biotin-Azide)[6] | Thiol group on a short spacer[11] | Small molecular fragment (e.g., 143 Da for DADPS probe)[1][8] | Unaltered target molecule[13] |
| Advantages | Mild cleavage conditions; Bioorthogonal labeling with DBCO.[1][2] | High cleavage efficiency; Common lab reagents.[1][8][14] | High cleavage efficiency; Mild acidic conditions.[1][8][15] | Reagent-free cleavage; Spatiotemporal control; Unaltered target release.[9][13] |
| Disadvantages | Lower single-treatment efficiency compared to others; Dithionite can have off-target effects.[1][8][16] | Reducing agents can disrupt protein disulfide bonds.[10] | Not suitable for acid-sensitive proteins.[15] | May require specialized equipment; Potential for UV-induced damage to biomolecules.[17] |
DADPS: Dialkoxydiphenylsilane
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are representative protocols for the use of this compound and other cleavable reagents.
Protocol 1: Biotinylation of an Azide-Modified Protein with this compound
This protocol describes the labeling of a protein containing an azide (B81097) group using copper-free click chemistry.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound dissolved in DMSO
-
Streptavidin-agarose beads
-
Wash Buffer: PBS with 0.1% Tween-20
-
Cleavage Buffer: 50 mM Sodium Dithionite in PBS, pH 7.4 (prepare fresh)
-
Elution Buffer: To be determined based on downstream application.
Procedure:
-
Labeling Reaction:
-
To your azide-modified protein solution, add this compound to a final concentration of 10-50 µM. The optimal concentration may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Reagent:
-
Remove unreacted this compound by dialysis, size-exclusion chromatography, or buffer exchange.
-
-
Affinity Purification:
-
Add pre-washed streptavidin-agarose beads to the biotinylated protein solution.
-
Incubate for 1 hour at room temperature with gentle rotation to allow for binding.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove non-specifically bound proteins.
-
-
Cleavage and Elution:
-
Add the freshly prepared Cleavage Buffer to the beads.
-
Incubate for 1 hour at room temperature with gentle mixing.[1][8]
-
Pellet the beads by centrifugation and collect the supernatant containing the eluted protein.
-
For higher recovery, a second treatment with fresh Cleavage Buffer can be performed.[1]
-
Protocol 2: Comparative Cleavage Protocols
A. Disulfide Linker Cleavage (DTT):
-
After affinity purification and washing, resuspend the streptavidin beads in a buffer containing 50-100 mM DTT.[11][12]
-
Incubate for 30-60 minutes at room temperature with gentle mixing.[11][18]
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted protein.
B. Acid-Cleavable Linker Cleavage (Formic Acid):
-
Following affinity purification and washing, resuspend the streptavidin beads in a 10% formic acid solution.[1][8]
-
Incubate for 30 minutes at room temperature with gentle mixing.[1][8]
-
Pellet the beads and collect the supernatant. Neutralize the eluate with a suitable base if required for downstream applications.
C. Photocleavage:
-
After affinity purification and washing, resuspend the beads in a suitable buffer in a UV-transparent tube.
-
Expose the suspension to UV light at 300-365 nm for 5-25 minutes.[9][10] The optimal exposure time and intensity should be determined empirically.
-
Centrifuge the beads and collect the supernatant containing the released protein.
Visualizing the Chemistry and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Cleavage mechanism of a diazo-based biotin linker by sodium dithionite.
Caption: Experimental workflow for biotinylation, purification, and cleavage.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. Diazo Biotin Cleavable Linkers - CD Bioparticles [cd-bioparticles.net]
- 6. vectorlabs.com [vectorlabs.com]
- 7. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. glenresearch.com [glenresearch.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. broadpharm.com [broadpharm.com]
- 13. pnas.org [pnas.org]
- 14. his6-tag.com [his6-tag.com]
- 15. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sodium dithionate (Na2S2O4) induces oxidative damage in mice mitochondria heart tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. metabion.com [metabion.com]
A Head-to-Head Comparison: Diazo Biotin-PEG3-DBCO vs. Photo-Cleavable Linkers for Bioconjugation and Proteomics
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and affinity purification, the choice of a cleavable biotin (B1667282) linker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Diazo Biotin-PEG3-DBCO, a chemically cleavable linker, with the widely used class of photo-cleavable linkers. By examining their mechanisms, performance data, and potential side effects, this document aims to equip researchers with the necessary information to select the optimal tool for their specific applications.
At the forefront of bioconjugation techniques, this compound offers a unique combination of features: a biotin moiety for high-affinity binding to streptavidin, a PEG3 spacer to enhance solubility, a DBCO group for copper-free click chemistry, and a diazo bond that allows for chemical cleavage.[1][2][3][4] In contrast, photo-cleavable linkers utilize a light-sensitive moiety, typically an o-nitrobenzyl group, to break the connection between the biotin and the target molecule upon exposure to UV light.[5] This fundamental difference in their cleavage mechanism dictates their respective advantages and disadvantages in various experimental workflows.
Mechanism of Action: A Tale of Two Cleavage Strategies
The this compound linker relies on a chemical-based cleavage strategy. The diazo bond is susceptible to reduction by sodium dithionite (B78146) (Na₂S₂O₄), leading to the release of the biotinylated molecule from its target.[4][6][7] This method is rapid and efficient under mild aqueous conditions.
Photo-cleavable linkers, on the other hand, employ light as the trigger for cleavage. Upon irradiation with UV light at a specific wavelength (commonly 365 nm), the o-nitrobenzyl group undergoes a photochemical reaction, resulting in the scission of the linker and the release of the captured molecule.[5]
Performance Comparison: A Data-Driven Analysis
The efficiency of cleavage is a paramount concern for any cleavable linker system. The following table summarizes key performance metrics for both diazo-based and photo-cleavable linkers based on available experimental data.
| Feature | This compound | Photo-Cleavable Linkers | References |
| Cleavage Chemistry | Chemical (Sodium Dithionite) | Photochemical (UV Light) | [4][6][7],[5] |
| Cleavage Conditions | 50 mM Sodium Dithionite in aqueous buffer | UV irradiation (e.g., 365 nm) | [7],[8][9] |
| Cleavage Efficiency | >90% | ~80-95% | [10],[9][11] |
| Cleavage Time | Minutes | Minutes to hours | [10],[8] |
| Potential Side Effects | Oxidative damage to proteins | UV-induced protein damage, generation of reactive byproducts | [10],[5] |
Experimental Protocols
To ensure reproducible and reliable results, detailed experimental protocols are essential. The following sections outline generalized procedures for protein labeling, enrichment, and cleavage using both this compound and photo-cleavable linkers.
Protocol 1: Protein Labeling and Enrichment with this compound
This protocol describes the labeling of an azide-modified protein with this compound via copper-free click chemistry, followed by affinity purification.
Materials:
-
Azide-modified protein sample
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Cleavage Buffer (50 mM Sodium Dithionite in PBS)
-
Quenching solution (e.g., iodoacetamide)
Procedure:
-
Labeling Reaction: Dissolve the azide-modified protein and this compound in PBS. Mix the components and incubate at room temperature for 1-2 hours.
-
Removal of Excess Reagent: Remove unreacted this compound by dialysis or size-exclusion chromatography.
-
Affinity Purification: a. Equilibrate streptavidin-agarose beads with PBS. b. Incubate the biotinylated protein solution with the equilibrated beads for 1 hour at room temperature with gentle mixing. c. Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
Cleavage: a. Resuspend the beads in Cleavage Buffer. b. Incubate for 20-30 minutes at room temperature. c. Pellet the beads by centrifugation and collect the supernatant containing the released protein. d. Optionally, quench the reaction with a suitable quenching solution.
-
Downstream Analysis: The released protein is now ready for downstream applications such as mass spectrometry.
Protocol 2: Protein Labeling and Enrichment with a Photo-Cleavable Linker
This protocol outlines the use of a generic NHS-ester functionalized photo-cleavable biotin linker for labeling primary amines on a protein.
Materials:
-
Protein sample with accessible primary amines
-
NHS-ester functionalized photo-cleavable biotin linker
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Labeling Reaction: Dissolve the protein and the NHS-ester photo-cleavable biotin linker in the Reaction Buffer. Incubate for 1-2 hours at room temperature.
-
Quenching and Removal of Excess Reagent: Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl) and remove excess linker by dialysis or size-exclusion chromatography.
-
Affinity Purification: a. Equilibrate streptavidin-agarose beads with PBS. b. Incubate the biotinylated protein solution with the equilibrated beads for 1 hour at room temperature. c. Wash the beads thoroughly with Wash Buffer.
-
Photocleavage: a. Resuspend the beads in a suitable buffer (e.g., PBS). b. Expose the bead slurry to UV light (e.g., 365 nm) for a predetermined time (e.g., 15-60 minutes) with gentle agitation. The optimal exposure time should be determined empirically. c. Pellet the beads and collect the supernatant containing the released protein.
-
Downstream Analysis: The eluted protein can be used for subsequent analysis.
Potential for Off-Target Effects and Sample Integrity
A critical consideration in choosing a cleavable linker is its potential to damage the target biomolecule or introduce other artifacts.
This compound: The use of sodium dithionite as a cleaving agent has been reported to potentially cause oxidative damage to proteins.[10] This is a crucial factor to consider, especially in studies where the redox state of the protein is of interest.
Photo-Cleavable Linkers: UV irradiation, the trigger for photocleavage, can also be detrimental to biological samples. It has been shown to cause damage to proteins and nucleic acids.[5] Furthermore, the photocleavage of o-nitrobenzyl-based linkers can generate reactive nitroso-byproducts that may non-specifically modify the target molecule or other components in the sample.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and photo-cleavable linkers is not a one-size-fits-all decision. It requires a careful evaluation of the specific experimental needs and potential trade-offs.
This compound is an excellent choice for applications requiring rapid and highly efficient chemical cleavage under mild, non-phototoxic conditions. Its integrated DBCO moiety allows for straightforward, copper-free conjugation to azide-modified biomolecules, making it a powerful tool for modern chemical biology and proteomics workflows. However, researchers should be mindful of the potential for oxidative damage by the cleaving agent.
Photo-cleavable linkers offer the advantage of a reagent-free cleavage process, triggered by a non-invasive light source. This can be particularly beneficial for applications where the introduction of additional chemical reagents is undesirable. Nevertheless, the potential for UV-induced damage to the sample and the generation of reactive byproducts must be carefully considered and controlled.
Ultimately, the optimal choice will depend on the nature of the target molecule, the specific experimental goals, and the downstream analytical methods to be employed. By understanding the distinct characteristics of each linker system, researchers can make an informed decision to maximize the success and reliability of their experiments.
References
- 1. Benchmarking Cleavable Biotin Tags for Peptide-Centric Chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | AxisPharm [axispharm.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound | BroadPharm [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. In Vivo Application of Photocleavable Protein Interaction Reporter Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.stanford.edu [med.stanford.edu]
- 11. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Diazo Biotin-PEG3-DBCO Labeling with Mass Spectrometry: A Comparative Guide
For researchers engaged in bioconjugation, proteomics, and drug development, the precise identification of labeled molecules is paramount. Diazo Biotin-PEG3-DBCO has emerged as a versatile tool for biotinylating azide-modified biomolecules via copper-free click chemistry. Its integrated diazo-linker allows for the mild cleavage and release of captured molecules, facilitating downstream analysis by mass spectrometry. This guide provides a comprehensive comparison of this compound with alternative biotinylation reagents and offers a detailed protocol for confirming labeling using mass spectrometry.
Comparative Analysis of Cleavable Biotinylation Reagents
The choice of a biotinylation reagent can significantly impact the efficiency of enrichment and the quality of mass spectrometry data. This compound offers a unique combination of features, but several alternatives with different cleavage chemistries are available. The following table summarizes the key characteristics of major classes of cleavable biotin (B1667282) probes.
| Feature | This compound | Acid-Cleavable Probes (e.g., DADPS-based) | Photocleavable Probes | Disulfide-Based Probes |
| Cleavage Reagent | 50 mM Sodium Dithionite (B78146) | Mild acid (e.g., 10% formic acid) | UV light (e.g., 365 nm) | Reducing agents (e.g., DTT, TCEP) |
| Cleavage Conditions | Mild, aqueous, room temperature | Mild, aqueous, room temperature | Reagent-free, can be localized | Mild, aqueous, room temperature |
| Cleavage Efficiency | Generally high and rapid | High, can be very efficient (>95%)[1] | Variable, can be incomplete | High, but can be slow |
| Potential for Side Reactions | Minimal under controlled conditions | Potential for acid-labile post-translational modifications to be affected | Can cause photo-damage to biomolecules | May reduce disulfide bonds within the protein of interest |
| Mass Remnant after Cleavage | Leaves a small remnant that needs to be accounted for in MS data analysis | Leaves a small, defined mass remnant[1] | Leaves a remnant, can be complex | Leaves a thiol group on the peptide |
| Reported Peptide Identification | Enables robust proteomic analysis[2] | High number of unique peptide identifications reported[3] | Can be effective, but potentially lower yield than other methods | Widely used, but may have lower identification rates compared to newer chemistries |
Experimental Protocol: Mass Spectrometry Analysis of a this compound Labeled Protein
This protocol outlines the key steps for confirming the labeling of an azide-containing protein with this compound, followed by mass spectrometry analysis.
I. Labeling of Azide-Modified Protein with this compound
-
Reaction Setup: Dissolve the azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Click Chemistry Reaction: Add the this compound solution to the protein solution at a molar excess (typically 5- to 20-fold). Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C.
-
Removal of Excess Reagent: Remove unreacted this compound using a desalting column or dialysis.
II. Enrichment of Biotinylated Protein
-
Binding to Streptavidin Beads: Add streptavidin-coated magnetic or agarose (B213101) beads to the labeled protein solution. Incubate for 1-2 hours at room temperature with gentle rotation to allow for biotin-streptavidin binding.
-
Washing: Pellet the beads and wash them extensively with a series of buffers to remove non-specifically bound proteins. A typical wash series includes:
-
High salt buffer (e.g., PBS with 1 M NaCl)
-
High pH buffer (e.g., 100 mM sodium carbonate)
-
Low pH buffer (e.g., 100 mM glycine, pH 2.8)
-
Final washes with PBS
-
III. On-Bead Digestion and Elution
-
Denaturation and Reduction: Resuspend the beads in a denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5). Add a reducing agent like Dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Add iodoacetamide (B48618) to a final concentration of 20 mM and incubate for 20 minutes in the dark at room temperature to alkylate cysteine residues.
-
Digestion: Dilute the urea concentration to less than 2 M with 100 mM Tris-HCl, pH 8.5. Add trypsin (or another suitable protease) at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the non-biotinylated peptides (if desired).
-
Cleavage and Elution of Biotinylated Peptides: To the beads, add a freshly prepared solution of 50 mM sodium dithionite in PBS. Incubate for 30-60 minutes at room temperature to cleave the diazo linker. Collect the supernatant containing the released peptides. A second elution can be performed to maximize recovery.
IV. Sample Preparation for Mass Spectrometry
-
Desalting: Desalt the eluted peptides using a C18 StageTip or a similar desalting column to remove salts and detergents that can interfere with mass spectrometry.
-
Sample Concentration: Dry the desalted peptides in a vacuum centrifuge.
-
Reconstitution: Reconstitute the peptides in a small volume of LC-MS sample buffer (e.g., 0.1% formic acid in water).
V. LC-MS/MS Analysis
-
Liquid Chromatography: Inject the peptide sample onto a reverse-phase nano-LC column. Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
MS1 Scan: Acquire full MS scans to detect the precursor ions of the peptides.
-
MS2 Scan (Tandem MS): Select the most intense precursor ions for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to generate fragment ion spectra.
-
VI. Data Analysis
-
Database Search: Use a proteomics search engine (e.g., MaxQuant, Proteome Discoverer, Mascot) to search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Modification Search: Crucially, include the mass of the remnant of the this compound linker after cleavage as a variable modification on the potential amino acid residues that could have been labeled (e.g., lysine, if the azide (B81097) was introduced on this residue).
-
Confirmation of Labeling: A successful identification of a peptide from the target protein containing the specific mass modification confirms the labeling event and identifies the site of modification.
Visualizing the Workflow and Chemistry
To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for mass spectrometry analysis of this compound labeled proteins.
Caption: Chemical principle of labeling and cleavage for this compound.
References
A Comparative Guide to Quantitative Proteomics Using Diazo Biotin-PEG3-DBCO
For Researchers, Scientists, and Drug Development Professionals
In the dynamic fields of proteomics and drug discovery, the precise identification and quantification of protein interactions are paramount. Photoaffinity labeling, coupled with mass spectrometry, has emerged as a powerful technique to capture and analyze these interactions in their native cellular context. This guide provides an objective comparison of Diazo Biotin-PEG3-DBCO, a trifunctional chemical probe, with alternative methods for quantitative proteomics. We will delve into its performance, supported by experimental data, and provide detailed protocols for its application.
Understanding this compound: A Multifunctional Probe
This compound is a chemical probe designed for photoaffinity labeling and subsequent enrichment of interacting proteins.[1][2][3] Its structure comprises three key functional moieties:
-
Diazirine: A photoreactive group that, upon UV irradiation, forms a highly reactive carbene intermediate. This carbene can covalently crosslink with nearby proteins, effectively "capturing" the interaction.[4][5][6]
-
Biotin (B1667282): A high-affinity tag that allows for the enrichment of biotinylated proteins using streptavidin- or avidin-coated beads.[7]
-
Dibenzocyclooctyne (DBCO): A strained alkyne that facilitates highly efficient and specific copper-free "click chemistry" reactions with azide-tagged molecules. This enables an alternative and often more efficient enrichment strategy.[1][2]
-
PEG3 Linker: A short polyethylene (B3416737) glycol spacer that enhances the solubility and bioavailability of the probe.[1]
Performance Comparison: this compound vs. Alternatives
The selection of a chemical probe and the corresponding quantitative proteomics workflow is critical for achieving reliable and comprehensive results. Below, we compare the performance of this compound-based workflows with common alternatives.
Photoreactive Group: Diazirine vs. Benzophenone
The choice of the photoreactive group influences labeling efficiency and specificity.
| Feature | Diazirine (e.g., in this compound) | Benzophenone |
| Activation Wavelength | ~350-380 nm | ~350-360 nm |
| Reactive Intermediate | Carbene | Triplet diradical |
| Labeling Efficiency | Generally considered to have higher labeling efficiency. Studies have shown linear dialkyl diazirine probes can label proteins with approximately 16-fold greater efficiency than some other diazirine types.[8] | Can have lower labeling efficiency compared to diazirines. |
| Amino Acid Selectivity | Alkyl diazirines show a preference for labeling acidic amino acids (Asp, Glu).[4] | Reacts preferentially with C-H bonds, often found in leucine (B10760876) and isoleucine. |
| Potential for Off-Target Labeling | Can exhibit some level of non-specific background labeling.[9] | Can also have off-target labeling, and its larger size and hydrophobicity can sometimes perturb the native interaction. |
Enrichment Strategy: DBCO-Click Chemistry vs. NHS-Biotin
The method of enriching labeled proteins is a crucial step that impacts the final number of identified proteins.
| Feature | DBCO-Click Chemistry (with Azide (B81097) Beads) | NHS-Biotin (Amine-reactive) |
| Specificity | Highly specific bioorthogonal reaction between DBCO and azide. | Reacts with primary amines (lysine residues and N-terminus), which are abundant on protein surfaces, leading to less specific labeling.[10] |
| Enrichment Efficiency | Can be more efficient than traditional biotin-streptavidin enrichment. | Can be less efficient due to the high abundance of endogenously biotinylated proteins and potential for non-specific binding to streptavidin beads. |
| Workflow Complexity | Requires a "click" reaction step to attach the enrichment handle (e.g., biotin-azide) after labeling. | Simpler one-step labeling and enrichment process. |
| Cleavability | The diazo group in this compound is cleavable, allowing for the release of captured proteins from the beads under mild conditions.[2] | Requires the use of cleavable linkers within the NHS-biotin reagent for efficient elution. |
Quantitative Proteomics Approach: Label-Free vs. Stable Isotope Labeling (SILAC)
The choice of quantification method affects the accuracy, precision, and experimental design.
| Feature | Label-Free Quantification | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) |
| Principle | Compares the signal intensities of peptides or the number of spectral counts between different runs.[11][12] | Cells are metabolically labeled with "heavy" amino acids, allowing for direct comparison of protein abundance within the same mass spectrometry run. |
| Accuracy & Precision | Can be less accurate and precise due to run-to-run variability.[11][12] | Generally more accurate and precise as samples are mixed early in the workflow, reducing experimental variability. |
| Experimental Design | More flexible, as any sample can be compared to any other. | Less flexible, as it requires metabolic labeling of cells, which is not suitable for all sample types (e.g., tissues). |
| Cost | Lower cost as it does not require expensive isotopic labels. | Higher cost due to the requirement for stable isotope-labeled amino acids and specialized cell culture media. |
| Number of Identified Proteins | Can sometimes identify a larger number of proteins.[11] | May identify a slightly lower number of proteins compared to some label-free approaches. |
Experimental Protocols
This section provides a detailed methodology for a typical quantitative proteomics experiment using a photoaffinity probe like this compound.
Cell Culture and Probe Labeling
-
Cell Culture: Culture cells to the desired confluency. For SILAC experiments, cells are cultured in "light" (normal) or "heavy" (containing 13C and/or 15N labeled amino acids) media for at least five passages to ensure complete incorporation of the labeled amino acids.
-
Probe Incubation: Treat the cells with the this compound probe at an optimized concentration and for a specific duration to allow for binding to target proteins.
-
UV Crosslinking: Irradiate the cells with UV light (typically 365 nm) on ice for a predetermined time to activate the diazirine group and induce covalent crosslinking to interacting proteins.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
Protein Enrichment (Click Chemistry Workflow)
-
Click Reaction: To the cell lysate, add an azide-functionalized biotin tag. The DBCO group on the probe will react with the azide tag via a copper-free click reaction, attaching a biotin handle to the crosslinked protein complexes.
-
Streptavidin Enrichment: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads. If using a cleavable linker, elution can be performed under mild conditions.
Sample Preparation for Mass Spectrometry
-
Protein Digestion: The enriched proteins are typically digested into peptides using an enzyme like trypsin. This can be done either on-bead or after elution.
-
Peptide Cleanup: The resulting peptides are desalted and cleaned up using C18 spin columns or similar methods.
Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.
-
Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. For SILAC experiments, the software will calculate the heavy-to-light ratios to determine relative protein abundance changes. For label-free experiments, quantification will be based on peptide intensities or spectral counts.
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the biological pathways being investigated.
Caption: Experimental workflow for quantitative proteomics.
Caption: Simplified EGFR signaling pathway.[13][14][15][16][17]
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. DBCO-diazo-PEG3-Biotin, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PXD048452 - Deciphering Diazirine Reaction Mechanism: through Irradiation Modulation for Residue-Specific Distance Restraints in Protein Photo-Crosslinking - OmicsDI [omicsdi.org]
- 6. dash.harvard.edu [dash.harvard.edu]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04238G [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gene Set - EGF EGFR signaling [maayanlab.cloud]
- 14. nanobioletters.com [nanobioletters.com]
- 15. researchgate.net [researchgate.net]
- 16. Gene Set - EGF receptor signaling pathway [maayanlab.cloud]
- 17. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diazo Linker Cleavage Efficiency for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker is paramount in the design of effective and safe antibody-drug conjugates (ADCs). The linker's primary role is to ensure the ADC remains stable in systemic circulation and to facilitate the potent release of the cytotoxic payload upon reaching the target tumor cells. This guide provides a comprehensive comparison of the cleavage efficiency of various linkers, with a special focus on the emerging class of diazo-containing linkers, specifically azobenzene (B91143) linkers, against more established alternatives such as enzyme-cleavable dipeptides, acid-labile hydrazones, and reduction-sensitive disulfide linkers.
Comparative Analysis of Linker Cleavage Efficiency
The efficiency of payload release is a critical determinant of an ADC's therapeutic index. The following table summarizes the cleavage characteristics of different linker types based on available experimental data. It is important to note that direct head-to-head comparisons of cleavage efficiency can be challenging due to variations in experimental conditions, including the specific antibody, payload, and cell lines used.
| Linker Type | Cleavage Mechanism | Triggering Condition | Cleavage Efficiency/Rate | Plasma Stability | Key Considerations |
| Azobenzene (Diazo) | Reductive Cleavage | Hypoxia (low oxygen) or chemical reducing agents (e.g., sodium dithionite)[1][2] | Efficient under specific reductive conditions; quantitative rates in ADCs are still under extensive investigation[1] | Generally stable in normoxic (normal oxygen) conditions of the bloodstream[2] | Offers tumor selectivity based on the hypoxic microenvironment; less dependent on lysosomal enzymes.[3][4] |
| Valine-Citrulline (Val-Cit) | Enzymatic Cleavage | Cathepsin B and other lysosomal proteases[5][6] | Considered a benchmark for efficient cleavage inside target cells (t½ ≈ 240 min in one study)[5] | High stability in human plasma, but can show instability in mouse plasma due to carboxylesterase activity[4][7] | Well-established and widely used in approved ADCs.[7][8] |
| Hydrazone | Acid Hydrolysis | Low pH (4.5-6.5) in endosomes and lysosomes[3][9][] | Rapid cleavage in acidic environments (>90% cleavage at pH 5.5 in one study); half-life can be a few hours at pH 5.[][] | Variable; can be prone to premature hydrolysis in circulation, though modifications can improve stability (>92% stable over 48h at pH 7.4 in one case)[4][][12][13] | One of the earliest types of cleavable linkers used in ADCs.[4] |
| Disulfide | Reductive Cleavage | High intracellular glutathione (B108866) (GSH) concentrations[3][9] | Efficiently cleaved in the reducing environment of the cytoplasm.[3] | Stability can be modulated by steric hindrance near the disulfide bond to prevent premature reduction in plasma.[3][4] | Exploits the significant difference in redox potential between the bloodstream and the intracellular environment.[6] |
| Valine-Alanine (Val-Ala) | Enzymatic Cleavage | Cathepsin B | Cleavage rate is approximately 50% of the Val-Cit rate.[5] | Good stability and lower hydrophobicity compared to Val-Cit, which can reduce ADC aggregation.[5] | A viable alternative to Val-Cit with different kinetic properties. |
| Glutamic acid-Valine-Citrulline (EVCit) | Enzymatic Cleavage | Cathepsin B | Retains capacity for enzymatic cleavage to release the payload.[7] | Exhibits exceptionally high long-term stability in both mouse and human plasma compared to Val-Cit.[7] | Designed to overcome the instability of Val-Cit linkers in mouse preclinical models.[7] |
Experimental Protocols
Accurate evaluation of linker cleavage is crucial for the development of successful ADCs. Below are detailed methodologies for key experiments to assess linker stability and cleavage efficiency.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC linker in plasma to predict its behavior in systemic circulation.
Objective: To quantify the premature release of the payload from the ADC in plasma over time.
Materials:
-
Test ADC
-
Human and/or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solution (e.g., acetonitrile)
Procedure:
-
Incubate the test ADC at a predetermined concentration (e.g., 10 µM) in plasma at 37°C.[14]
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).[14]
-
To stop the reaction and precipitate plasma proteins, add a cold protein precipitation solution to each aliquot.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload and the remaining intact ADC.
-
Analyze the samples by LC-MS/MS to quantify the concentration of intact ADC and/or free payload.[14][15]
-
Calculate the percentage of intact ADC remaining at each time point to determine the linker's stability and half-life in plasma.[14]
In Vitro Enzymatic Cleavage Assay (for Protease-Sensitive Linkers)
This assay assesses the susceptibility of a linker to cleavage by specific enzymes, such as Cathepsin B for Val-Cit linkers.
Objective: To determine the rate of enzymatic cleavage of the linker.
Materials:
-
Test ADC or linker-payload conjugate
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0) containing a reducing agent like DTT
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)
-
HPLC or LC-MS/MS system[5]
Procedure:
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
In a microplate or microcentrifuge tubes, combine the test ADC with the activated Cathepsin B in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points, stop the reaction by adding the quenching solution.
-
Analyze the samples by HPLC or LC-MS/MS to measure the amount of released payload.[5]
-
Plot the concentration of the released payload against time to determine the cleavage rate.[5]
A high-throughput alternative uses a fluorogenic substrate where the linker is attached to a quenched fluorophore. Cleavage releases the fluorophore, leading to a measurable increase in fluorescence.[5]
In Vivo Stability and Efficacy Studies
Animal models are essential for evaluating the overall performance of an ADC, including linker stability, pharmacokinetics, and anti-tumor activity.
Objective: To assess the in vivo stability, tolerability, and efficacy of the ADC.
Procedure:
-
Stability Assessment:
-
Efficacy Assessment (Xenograft Models):
-
Implant human cancer cells that express the target antigen into immunodeficient mice.[9]
-
Once tumors are established, administer the ADC, a control antibody, and a vehicle control to different groups of mice.
-
Monitor tumor volume and body weight over time to assess anti-tumor efficacy and toxicity.
-
Visualizing Cleavage Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key pathways and experimental processes.
Caption: A generalized workflow of ADC action from cell surface binding to payload-induced cytotoxicity.
Caption: Different intracellular triggers for the cleavage of common ADC linkers.
Caption: A simplified experimental workflow for determining linker cleavage rates in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. iphasebiosci.com [iphasebiosci.com]
- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Head-to-Head Comparison of SPAAC and CuAAC Click Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the ability to selectively and efficiently conjugate molecules is paramount. "Click chemistry," a term coined by K. Barry Sharpless, has revolutionized this field by providing a set of powerful and reliable reactions. Among the most prominent are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide offers an in-depth, objective comparison of these two indispensable bioconjugation techniques, supported by quantitative data and detailed experimental protocols to inform the selection of the most suitable method for your research needs.
Both CuAAC and SPAAC result in the formation of a stable triazole linkage between an azide (B81097) and an alkyne, yet their fundamental mechanisms, reaction kinetics, and biocompatibility differ significantly. CuAAC utilizes a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[1][2] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne (B158145) that readily reacts with an azide to release ring strain.[3][4] The choice between these two powerful methods hinges on the specific requirements of the application, particularly the tolerance for a copper catalyst and the desired reaction kinetics.[5]
Performance Comparison: A Quantitative Look
The decision between CuAAC and SPAAC often comes down to a trade-off between the speed of the reaction and the biological compatibility of the system. The following table summarizes key quantitative data to facilitate a direct comparison.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Potentially cytotoxic due to the copper catalyst, limiting in vivo applications without careful ligand selection.[1][5] | Generally considered highly biocompatible and suitable for live-cell and in vivo studies.[3] |
| Reaction Kinetics | Generally very fast, with second-order rate constants typically in the range of 1-100 M⁻¹s⁻¹.[2] SPAAC reactions are approximately 100-fold slower compared to CuAAC reactions.[6] | Reaction rates are highly dependent on the cyclooctyne used, but can be very rapid, with some reactions completing in minutes.[6] |
| Reaction Components | Requires an azide, a terminal alkyne, a copper(I) source (often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate), and a stabilizing ligand.[7] | Requires an azide and a strained cyclooctyne (e.g., DBCO, BCN).[8] |
| Side Reactions | Copper can catalyze the formation of reactive oxygen species (ROS), which can damage biomolecules. This can be mitigated by the use of stabilizing ligands. | Some strained alkynes can exhibit off-target reactivity, particularly with thiol-containing molecules like cysteine.[9] |
| Cost | Reagents are generally less expensive. | Strained cyclooctynes can be significantly more expensive to synthesize.[1] |
| Regioselectivity | Exclusively forms the 1,4-disubstituted triazole isomer. | Can produce a mixture of regioisomers, although the ratio can be influenced by the cyclooctyne structure. |
Reaction Mechanisms and Experimental Workflow
To further understand the fundamental differences between CuAAC and SPAAC, the following diagrams illustrate their respective reaction mechanisms and a typical experimental workflow for a bioconjugation experiment.
Detailed Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for protein bioconjugation using CuAAC and SPAAC.
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol provides a general framework for conjugating an azide-modified protein with an alkyne-containing probe.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4; avoid amine-containing buffers like Tris).
-
Alkyne-probe stock solution (e.g., 10 mM in DMSO).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand stock solution (e.g., 50 mM THPTA in water).[1]
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water).
-
Degassing equipment (optional but recommended).
-
Purification supplies (e.g., size-exclusion chromatography column or dialysis tubing).
Procedure:
-
In a reaction tube, add the azide-modified protein to the buffer to achieve the desired final concentration (e.g., 1 mg/mL).
-
Add the alkyne-probe from its stock solution to the desired final molar excess (typically 5-10 fold over the protein).
-
(Optional) Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to minimize oxidation of the Cu(I) catalyst.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes. Let it stand for a few minutes.[7]
-
Add the catalyst premix to the protein solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the solution and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, purify the bioconjugate using an appropriate method to remove unreacted probe and catalyst components.
Protocol 2: General SPAAC Protocol for Protein Bioconjugation
This protocol describes the conjugation of an azide-modified protein with a strained cyclooctyne probe (e.g., DBCO-fluorophore).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[8]
-
Strained cyclooctyne probe (e.g., DBCO-fluorophore) stock solution (e.g., 10 mM in DMSO).
-
Purification supplies (e.g., size-exclusion chromatography column or dialysis tubing).
Procedure:
-
In a reaction tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).
-
Add the strained cyclooctyne probe from its stock solution to the desired final molar excess (typically 2-4 fold over the protein).[8] The final DMSO concentration should ideally be kept below 5-10% (v/v) to maintain protein stability.[8]
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[8][10]
-
Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE if there is a significant mass change).
-
Once the reaction is complete, purify the bioconjugate using an appropriate method to remove the unreacted probe.
Conclusion: Making the Right Choice
Ultimately, the decision between CuAAC and SPAAC depends on the specific requirements of the experiment. For applications requiring very fast labeling and where short-term exposure to a well-ligated copper catalyst is acceptable, CuAAC may be the more suitable option.[11] For most in vivo studies, particularly those involving sensitive cell types or long-term observation, the superior biocompatibility of SPAAC makes it the more prudent choice.[3][11] Careful consideration of the quantitative data and experimental protocols presented in this guide will enable researchers to make an informed decision and advance their bioconjugation studies with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jenabioscience.com [jenabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 11. benchchem.com [benchchem.com]
Unveiling Protein Interactions: A Comparative Guide to Validation Using Diazo Biotin-PEG3-DBCO
For researchers, scientists, and drug development professionals, the precise validation of protein-protein interactions (PPIs) is a cornerstone of biological discovery. This guide provides an objective comparison of Diazo Biotin-PEG3-DBCO, a photo-affinity labeling (PAL) reagent, with traditional PPI validation methods. Supported by experimental data and detailed protocols, we explore the strengths and applications of this innovative tool in capturing the dynamic landscape of the cellular interactome.
This compound is a multifunctional molecule that integrates a photoreactive diazirine group, a biotin (B1667282) handle for affinity purification, and a DBCO moiety for copper-free click chemistry. This combination allows for the covalent capture of interacting proteins in their native cellular environment upon UV activation, enabling the identification of both stable and transient interactions that are often missed by conventional methods.
Performance Comparison: Photo-Affinity Labeling vs. Alternative Methods
The choice of a PPI validation method depends on the specific biological question, the nature of the interaction, and the experimental system. Here, we compare this compound-based photo-affinity labeling with established techniques such as Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), and Proximity-Dependent Biotinylation (e.g., BioID).
Table 1: Qualitative Comparison of PPI Validation Methods
| Feature | Photo-Affinity Labeling (e.g., this compound) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) | Proximity-Dependent Biotinylation (e.g., BioID) |
| Principle | UV-induced covalent crosslinking of proximal proteins. | Antibody-based pull-down of a target protein and its stable binding partners. | Reconstitution of a transcription factor upon interaction of two fusion proteins in yeast. | Enzymatic biotinylation of proximal proteins by a promiscuous biotin ligase fused to a protein of interest. |
| Interaction Type | Captures direct, transient, and stable interactions in a native environment. | Primarily identifies stable and abundant interactions within a complex. | Detects binary, direct interactions. | Identifies proximal proteins, including both direct and indirect interactors. |
| Cellular Context | In vivo, in situ, or in vitro. | Primarily in vitro (from cell lysates). | In vivo (in a heterologous yeast system). | In vivo. |
| Temporal Control | High (crosslinking is initiated by a brief UV pulse). | Low (reflects the steady-state of interactions in the lysate). | Low (requires expression of fusion proteins). | Moderate (biotinylation occurs over several hours). |
| False Positives | Can result from non-specific crosslinking. | Non-specific binding to the antibody or beads. | Auto-activation of the reporter gene; "bridging" proteins. | Labeling of abundant, non-interacting proximal proteins ("bystanders"). |
| False Negatives | Inefficient crosslinking; low abundance of interactors. | Weak or transient interactions are often lost during wash steps. | Incorrect protein folding or localization in yeast; steric hindrance. | Inefficient biotinylation; inaccessibility of lysine (B10760008) residues. |
Table 2: Quantitative Data from Experimental Studies
Direct quantitative comparisons of PPI validation methods using the same bait protein under identical conditions are limited in the literature. However, we can summarize findings from individual studies to provide an estimate of the typical output of each technique.
| Method | Bait Protein | Number of Identified Interactors | Key Findings & Citations |
| Co-Immunoprecipitation | Epidermal Growth Factor Receptor (EGFR) | 183 proteins | Identified known interactors like Grb2 and SOS1, as well as novel candidates.[1] |
| Proximity-Dependent Biotinylation (BioID) | MEX67 | 99 proteins | Captured proteins directly interacting with MEX67, in contrast to Co-IP which pulled down the entire nuclear pore complex.[2] |
| Photo-Affinity Labeling | EGFR | Hundreds of proteins | Revealed dynamic changes in the EGFR neighborhood upon EGF activation, capturing early, mid-, and late-signaling interactomes. |
| Two-Step Chemical Crosslinking & Co-IP | Akt | 10 partners | Dramatically improved the identification of Akt binding partners compared to conventional Co-IP, including two novel interactors.[3] |
These examples highlight that photo-affinity labeling and proximity-dependent biotinylation methods are powerful tools for exploring the dynamic and transient interactome, often revealing a larger and more context-specific set of interactors compared to traditional affinity-based methods.
Experimental Protocols
General Workflow for PPI Validation using this compound
This protocol outlines the key steps for identifying protein-protein interactions using a diazirine-based photo-affinity probe like this compound.
Caption: Experimental workflow for PPI identification using this compound.
Detailed Methodologies
1. Cell Culture and Probe Incubation:
-
Culture cells to 70-80% confluency.
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the probe in serum-free media to a final concentration of 10-100 µM.
-
Remove growth media from cells, wash with PBS, and incubate with the probe-containing media for 1-4 hours at 37°C.
2. UV Photo-Crosslinking:
-
Place the cells on ice and irradiate with a UV lamp (350-365 nm) for 5-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.
3. Cell Lysis and Protein Extraction:
-
After irradiation, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
4. Affinity Purification of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-conjugated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
5. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., ammonium (B1175870) bicarbonate).
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins with trypsin overnight at 37°C.
6. Mass Spectrometry and Data Analysis:
-
Collect the supernatant containing the digested peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database using software like MaxQuant or Proteome Discoverer.
-
Perform quantitative analysis to identify proteins that are significantly enriched in the probe-treated samples compared to controls.
Visualizing Signaling Pathways: The EGFR Interactome
Photo-affinity labeling is particularly powerful for elucidating the dynamic protein interactions within signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer, serves as an excellent example. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for a multitude of signaling proteins.
Caption: Simplified EGFR signaling pathway illustrating key protein-protein interactions.
This diagram showcases some of the key interactions within the EGFR pathway that can be investigated using photo-affinity labeling. The ability of this compound to capture transient interactions is particularly valuable for identifying the initial recruitment of adaptor proteins like Grb2 and Shc to the activated receptor, as well as the subsequent activation of downstream signaling cascades.
References
- 1. Characterization of the EGFR interactome reveals associated protein complex networks and intracellular receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of inherent biases built into proteomic techniques: Proximity labeling and affinity capture compared - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effective Identification of Akt Interacting Proteins by Two-Step Chemical Crosslinking, Co-Immunoprecipitation and Mass Spectrometry | PLOS One [journals.plos.org]
Performance of Diazo Biotin-PEG3-DBCO in Complex Biological Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The identification and characterization of protein-protein interactions and cell surface protein dynamics are crucial for unraveling complex biological processes and for the development of novel therapeutics. Diazo Biotin-PEG3-DBCO is a versatile chemoproteomic tool designed for the efficient labeling and enrichment of biomolecules from intricate biological matrices. This guide provides an objective comparison of its performance against other common biotinylation reagents, supported by experimental data, detailed protocols, and visualizations to aid in experimental design.
Principle and Workflow
This compound integrates three key functionalities:
-
Dibenzocyclooctyne (DBCO) group: Enables highly specific and efficient, copper-free click chemistry reactions with azide-tagged biomolecules. This bioorthogonal reaction proceeds readily in complex biological samples without interfering with native cellular processes.
-
Cleavable Diazo Linker: This linker can be cleaved under mild reducing conditions using sodium dithionite (B78146), allowing for the gentle elution of captured proteins from streptavidin beads. This is a significant advantage over non-cleavable linkers where harsh denaturing conditions are required for elution, which can lead to the co-elution of non-specifically bound proteins.
-
Biotin Moiety: Provides a high-affinity handle for the efficient capture and enrichment of labeled proteins using streptavidin- or avidin-conjugated resins.
The general workflow for using this compound in a proteomics experiment is depicted below.
Performance Comparison with Alternative Biotinylation Reagents
The choice of a biotinylation reagent significantly impacts the outcome of a proteomics experiment, particularly the number of identified peptides and the background of non-specifically bound proteins. The performance of this compound, with its diazo-based cleavable linker, can be compared to other commercially available reagents with different cleavage strategies.
A key study compared the performance of an azobenzene (B91143) (AZO) linker, which is chemically similar to the diazo linker and is also cleaved by sodium dithionite, with a dialkoxydiphenylsilane (DADPS) linker, which is acid-labile.[1] The study profiled the cellular cysteinome using an iodoacetamide-alkyne probe followed by click chemistry with the respective biotin-azide linkers. The results demonstrated a significant difference in the number of identified cysteine-containing peptides.[1]
| Linker Type | Cleavage Condition | Number of Uniquely Identified Cysteine Residues (Enrichment after Proteolysis)[1] | Number of Uniquely Identified Cysteine Residues (Enrichment before Proteolysis)[1] |
| Azobenzene (AZO) | Sodium Dithionite | 4326 | 2795 |
| Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid | Greater than AZO | Greater than AZO |
Note: While this data is for an AZO linker, it provides a relevant comparison for the expected performance of diazo-based linkers under similar experimental conditions.
The study found that the DADPS linker consistently yielded a higher number of identified peptides.[1] This suggests that for applications requiring the highest number of identifications, an acid-cleavable linker like DADPS might be advantageous. However, the mild cleavage conditions of the diazo linker with sodium dithionite can be beneficial in preserving post-translational modifications that might be sensitive to acidic environments.
Other alternatives to this compound include:
-
PC Biotin-PEG3-Azide: Features a photocleavable linker, offering a reagent-free cleavage method using UV light. This can be advantageous for applications where the addition of chemical cleavage agents is undesirable.
-
Dde Biotin-PEG4-DBCO: Contains a Dde linker that is cleaved with hydrazine. This provides an alternative mild cleavage condition.
-
Disulfide-based Linkers (e.g., Sulfo-NHS-SS-Biotin): These are cleaved by reducing agents like DTT or TCEP. They are a well-established option for cleavable biotinylation.
The optimal choice of reagent depends on the specific experimental goals, the nature of the biological sample, and the downstream analytical methods.
Experimental Protocol: Cell Surface Proteome Analysis using this compound
This protocol outlines a detailed procedure for the labeling, enrichment, and analysis of cell surface proteins from cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 100 mM Tris-HCl, pH 8.0, or 100 mM glycine (B1666218) in PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (50 mM sodium dithionite in PBS, freshly prepared)
-
Reagents for downstream analysis (e.g., SDS-PAGE, mass spectrometry)
Procedure:
-
Cell Culture and Preparation:
-
Grow cells to 80-90% confluency in appropriate culture vessels.
-
Wash cells three times with ice-cold PBS to remove any residual serum proteins.
-
-
Azide (B81097) Labeling of Cell Surface Glycans (Metabolic Labeling - Example):
-
Incubate cells with a peracetylated azido-sugar (e.g., Ac4ManNAz) in the culture medium for 48-72 hours to metabolically label cell surface glycoproteins with azide groups.
-
-
Copper-Free Click Chemistry with this compound:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 100 µM).
-
Incubate the cells with the this compound solution for 1 hour at 4°C with gentle rocking to label the azide-modified cell surface proteins.
-
-
Quenching and Cell Lysis:
-
Remove the labeling solution and wash the cells three times with ice-cold PBS.
-
Add Quenching Buffer and incubate for 10 minutes at 4°C to quench any unreacted DBCO reagent.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold Lysis Buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Affinity Purification of Biotinylated Proteins:
-
Pre-wash the streptavidin-agarose beads with Lysis Buffer.
-
Incubate the cleared cell lysate with the streptavidin beads for 2-4 hours at 4°C with end-over-end rotation.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins. Perform at least five washes.
-
-
Elution of Captured Proteins:
-
Freshly prepare the Elution Buffer (50 mM sodium dithionite in PBS).
-
Add the Elution Buffer to the beads and incubate for 30-60 minutes at room temperature with gentle agitation to cleave the diazo linker and release the captured proteins.
-
Collect the eluate containing the enriched cell surface proteins.
-
-
Downstream Analysis:
-
The eluted proteins can be analyzed by SDS-PAGE and Western blotting or prepared for mass spectrometry-based proteomic analysis.
-
Application in Signaling Pathway Analysis: EGFR Signaling
The analysis of cell surface proteins is critical for understanding signaling pathways initiated by receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[2][3][4] EGFR signaling plays a pivotal role in cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.[2][3]
Upon binding of its ligand, EGF, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various downstream signaling proteins.[4] This initiates a cascade of events, including the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.
By using this compound to enrich for cell surface proteins, researchers can quantitatively assess changes in the abundance of receptors like EGFR and their interacting partners under different conditions (e.g., ligand stimulation, drug treatment). This information is invaluable for understanding the dynamic regulation of signaling pathways and for identifying potential therapeutic targets.
References
- 1. nautilus.bio [nautilus.bio]
- 2. Quantitative Proteomic profiling identifies protein correlates to EGFR kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteomic Analysis of the Epidermal Growth Factor Receptor (EGFR) Interactome and Post-translational Modifications Associated with Receptor Endocytosis in Response to EGF and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGF/EGFR Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Diazo Biotin-PEG3-DBCO
For researchers and professionals in drug development, the responsible handling and disposal of chemical reagents is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides detailed, procedural instructions for the safe disposal of Diazo Biotin-PEG3-DBCO, a multifunctional linker used in bioconjugation, photoaffinity labeling, and click chemistry.
This compound is a complex molecule incorporating a photoreactive diazo group, a high-affinity biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a strained dibenzocyclooctyne (DBCO) group for copper-free click chemistry.[1][2] The presence of the diazo and DBCO functional groups necessitates specific handling and disposal procedures to mitigate potential hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the manufacturer's Safety Data Sheet (SDS) for the specific product. All handling and disposal operations should be conducted in a well-ventilated chemical fume hood.[3][4][5] Adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Essential Personal Protective Equipment (PPE):
-
Safety Goggles: To protect eyes from potential splashes.
-
Lab Coat: To shield skin and clothing from contamination.
-
Chemical-Resistant Gloves: To prevent direct skin contact.
Diazo compounds, in particular, can be energetic and potentially explosive, showing sensitivity to heat, shock, and strong acids.[4] Their decomposition generates nitrogen gas, which can lead to pressure buildup in a sealed container.[4] Therefore, careful, controlled procedures are essential.
Step-by-Step Disposal Protocol
The recommended disposal pathway for this compound involves a multi-step process that prioritizes the neutralization of the reactive diazo group, followed by collection and disposal as hazardous chemical waste through a licensed service.
Step 1: In-Lab Neutralization (Quenching) of the Diazo Group
Due to the reactive and potentially hazardous nature of the diazo functional group, an in-lab chemical decomposition (quenching) step is the preferred method before collection for final disposal.[4] This procedure converts the reactive diazo compound into a more stable, less hazardous substance. The primary method for this is a slow, controlled acidification process.[4]
Experimental Protocol: Acidic Decomposition of this compound
This protocol is intended for the safe decomposition of small quantities (typically less than 1 gram) of this compound.
Materials:
-
Waste this compound (solid or in a compatible solvent like DMSO or DMF).
-
A suitable reaction vessel (e.g., a round-bottom flask) of an appropriate size to allow for gas evolution.
-
A stir bar and stir plate.
-
A 1 M solution of a weak acid, such as acetic acid, in a compatible solvent.
-
A dropping funnel or syringe pump for controlled addition.
-
pH indicator paper.
Procedure:
-
If the waste is a solid, dissolve it in a minimal amount of a compatible anhydrous solvent (e.g., DMSO, DMF, THF) within the reaction vessel.[2]
-
Place the vessel in the fume hood on a stir plate and begin gentle stirring.
-
Slowly, and in a dropwise manner, add the 1 M acetic acid solution to the stirring solution of the diazo compound.
-
Observe for Gas Evolution: The decomposition of the diazo group will release nitrogen gas. The rate of addition should be controlled to prevent vigorous bubbling and potential aerosol formation.
-
Continue the slow addition of the acid until gas evolution ceases.
-
Once gas evolution has stopped, stir the reaction mixture for an additional 30 minutes to ensure complete decomposition.
-
Check the pH of the solution to confirm it is acidic.
-
The resulting solution, now free of the reactive diazo compound, is ready for collection as hazardous chemical waste.
Step 2: Waste Collection and Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[6][7]
-
Solid Waste: Unused or expired solid this compound that has not been quenched should be collected in a clearly labeled, sealed container compatible with the chemical.
-
Liquid Waste (Post-Quenching): The solution resulting from the acidic decomposition protocol should be collected in a designated hazardous waste container for flammable organic waste.[4] Do not mix this waste stream with aqueous waste, oxidizers, or bases.[8][9]
-
Contaminated Labware: Any materials, such as pipette tips, tubes, gloves, and weighing paper, that have come into direct contact with this compound must be disposed of in a designated solid chemical waste container.[3]
Step 3: Containerization and Labeling
All waste containers must be in good condition, compatible with the waste they hold, and securely sealed to prevent leaks.[5][10]
-
Use glass containers for organic solvent waste and avoid metal containers for acidic waste.[6][10]
-
Clearly label each waste container with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "Decomposed this compound in Acetic Acid and DMSO"), and any relevant hazard information.[5][7]
Step 4: Storage Pending Disposal
Store sealed and labeled waste containers in a designated, well-ventilated chemical waste storage area.[3][8] This area should provide secondary containment to manage potential spills and should segregate incompatible waste types.[11]
Step 5: Arrange for Professional Disposal
The final step is to arrange for the pickup and disposal of the hazardous waste by a licensed chemical waste contractor. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[3][5] Provide them with the accurate chemical names and quantities of the waste. Never pour chemical waste down the drain or dispose of it in the regular trash.[5][7][11]
Summary of Disposal Procedures
| Waste Type | Handling and Treatment | Container | Labeling | Final Disposal |
| Unused/Expired Solid this compound | Perform in-lab acidic decomposition (quenching) as described in the protocol above. | Chemically compatible, sealed container. | "Hazardous Waste," "this compound" | Collect for licensed chemical waste disposal. |
| Solutions of this compound | Perform in-lab acidic decomposition (quenching) as described in the protocol above. | Sealable glass container for organic waste. | "Hazardous Waste," "Decomposed this compound in [Solvent]," "Flammable" | Collect for licensed chemical waste disposal. |
| Contaminated Labware (gloves, tips, etc.) | No pre-treatment required. | Designated solid chemical waste container or bag. | "Hazardous Waste," "Contaminated Solid Waste" | Collect for licensed chemical waste disposal. |
| Empty Product Vials | Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste. Deface the original label. | Normal laboratory trash (after rinsing). | N/A | Dispose of as non-hazardous solid waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. This compound | AxisPharm [axispharm.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. calpaclab.com [calpaclab.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Operational Guide for Handling Diazo Biotin-PEG3-DBCO
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Diazo Biotin-PEG3-DBCO. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE) Requirements
When working with this compound, a comprehensive approach to personal protection is mandatory to minimize exposure and mitigate potential hazards. The required PPE is detailed below and should be strictly adhered to at all stages of handling, from initial preparation to final disposal.
| Task | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Chemical splash goggles or safety glasses with side shields- Face mask or respirator (if not handled in a chemical fume hood) |
| Dissolving in Solvent | - Nitrile gloves- Laboratory coat- Chemical splash goggles- Work must be performed in a certified chemical fume hood. |
| Performing Reactions | - Nitrile gloves- Laboratory coat- Chemical splash goggles |
| Handling Waste | - Nitrile gloves- Laboratory coat- Chemical splash goggles |
Step-by-Step Experimental Protocol for Safe Handling
This protocol outlines the essential steps for the safe handling and use of this compound in a laboratory setting.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a tightly sealed, light- and moisture-protected container at -20°C for long-term stability.[1][2][3]
-
Ensure the storage area is a designated, well-ventilated, and cool, dry place away from incompatible materials such as strong oxidizing agents.
2.2. Preparation for Use
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.
-
All handling of the solid compound should be conducted in a chemical fume hood to prevent inhalation of any fine particulates.
-
When dissolving the compound, use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][2][3]
2.3. During the Reaction
-
Ensure all reaction vessels are appropriate for the planned procedure and are properly sealed.
-
Maintain a clutter-free workspace to minimize the risk of spills.
-
Avoid buffers that contain azides, as they can react with the DBCO group.
2.4. Spill and Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[4][5]
-
In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]
-
In case of ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4][5]
-
In case of a spill: Evacuate the area. Wear appropriate PPE, including a respirator if necessary. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., pipette tips, tubes, gloves), should be treated as hazardous chemical waste.
-
Collection: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company, in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
